molecular formula C7H6ClFO3S B586545 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride CAS No. 1049729-85-2

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B586545
CAS No.: 1049729-85-2
M. Wt: 224.63
InChI Key: HNWSEIOPNICFIJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClFO3S and its molecular weight is 224.63. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-7-5(9)3-2-4-6(7)13(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWSEIOPNICFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049729-85-2
Record name 3-fluoro-2-methoxybenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, identified by its CAS number 1049729-85-2 , is a key aromatic sulfonyl chloride that has garnered significant interest in the field of drug discovery and organic synthesis. Its unique trifunctional substitution pattern, featuring a sulfonyl chloride, a fluoro group, and a methoxy group, offers a powerful combination of reactivity and modulatory effects on physicochemical properties. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights required by researchers at the bench.

The strategic incorporation of fluorine and methoxy groups onto the benzenesulfonyl chloride scaffold is not merely an exercise in synthetic novelty. The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2] Concurrently, the methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, thereby modulating its interaction with biological targets.[3][4] The sulfonyl chloride moiety itself is a highly versatile functional group, primarily serving as a precursor for the synthesis of sulfonamides, a privileged structural motif in a vast array of therapeutic agents.

This guide will delve into the practical aspects of working with 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, from its synthesis and characterization to its application in the synthesis of biologically active compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. Below is a summary of the key properties of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

PropertyValueSource
CAS Number 1049729-85-2[5]
Molecular Formula C₇H₆ClFO₃S[6]
Molecular Weight 224.64 g/mol
Appearance White to off-white powder
Melting Point 77-81 °C

Synthesis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride: A Detailed Protocol

The most common and reliable method for the synthesis of arylsulfonyl chlorides is the Sandmeyer-type reaction, which proceeds via the diazotization of an appropriate aniline precursor followed by sulfochlorination. This approach is highly adaptable for the preparation of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, starting from 3-fluoro-2-methoxyaniline.

Reaction Scheme

Synthesis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride aniline 3-Fluoro-2-methoxyaniline reagents1 NaNO₂, HCl(aq) 0-5 °C diazonium [Diazonium Salt Intermediate] reagents1->diazonium Diazotization reagents2 SO₂, CuCl Acetic Acid product 3-Fluoro-2-methoxybenzene-1- sulfonyl chloride reagents2->product Sulfochlorination

Caption: General reaction scheme for the synthesis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Step-by-Step Experimental Protocol

This protocol is based on well-established procedures for the synthesis of arylsulfonyl chlorides and has been adapted for the specific synthesis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.[4][7]

Materials:

  • 3-Fluoro-2-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Sulfur Dioxide (SO₂) gas

  • Copper(I) Chloride (CuCl)

  • Ice

  • Diethyl ether or other suitable extraction solvent

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-2-methoxyaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sulfochlorination:

    • In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid.

    • Add a catalytic amount of copper(I) chloride to the SO₂/acetic acid solution and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the SO₂/acetic acid/CuCl mixture with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 15 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a large beaker containing crushed ice and water.

    • Extract the aqueous mixture with a suitable organic solvent such as diethyl ether.

    • Combine the organic extracts and wash them sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid. Exercise caution during the bicarbonate wash as gas evolution may occur.[7]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride can be further purified by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The utility of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride in drug discovery stems from its ability to readily form sulfonamides upon reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, as the resulting sulfonamide moiety is a key pharmacophore in a wide range of clinically important drugs, including diuretics, antibiotics, and protease inhibitors.

General Reactivity Profile

The sulfonyl chloride group is a potent electrophile, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. The presence of the electron-withdrawing fluorine atom on the aromatic ring can enhance the electrophilicity of the sulfur atom, potentially increasing the rate of reaction with nucleophiles. Conversely, the electron-donating methoxy group may slightly attenuate this effect. The interplay of these electronic effects provides a nuanced reactivity profile that can be exploited in organic synthesis.

Role as a Scaffold in Medicinal Chemistry
  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the resulting sulfonamide, influencing its ionization state at physiological pH and thereby affecting its solubility and target engagement.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. The introduction of a fluorine atom can block potential sites of metabolism, increasing the in vivo half-life of a drug candidate.[1]

  • Improved Pharmacokinetic Properties: The lipophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The fluoro and methoxy groups can be used to fine-tune the lipophilicity of a lead compound to optimize its pharmacokinetic properties.[3][4]

The general synthetic utility of this class of compounds is in providing a starting point for the creation of diverse libraries of molecules for high-throughput screening and lead optimization in the quest for new therapeutic agents.[2]

Spectroscopic Characterization

At the time of this writing, publicly available, peer-reviewed spectroscopic data specifically for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is limited. However, based on the known chemical shifts of similar aromatic compounds, the following spectral characteristics can be predicted. Researchers are strongly encouraged to obtain and interpret their own analytical data to confirm the identity and purity of their synthesized material.

Predicted ¹H NMR (in CDCl₃):

  • Aromatic protons would appear in the range of δ 7.0-8.0 ppm, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

  • The methoxy protons would appear as a singlet around δ 3.9-4.1 ppm.

Predicted ¹³C NMR (in CDCl₃):

  • Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants.

  • The methoxy carbon would appear around δ 55-60 ppm.

Safety and Handling

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[3][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[3]

  • Skin and Eye Contact: Causes severe skin burns and eye damage.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a valuable and versatile building block for medicinal chemists and synthetic organic chemists. Its unique combination of functional groups provides a powerful tool for the synthesis of novel sulfonamides and other biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory. As the quest for new and improved therapeutics continues, the strategic application of such fluorinated and methoxy-substituted building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

  • Google Patents. CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
  • PubChem. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. [Link]

  • Angene Chemical. Safety Data Sheet - 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride. [Link]

  • Chemical-Suppliers.com. 3-Fluoro-2-methoxy-benzenesulfonyl chloride | CAS 1049729-85-2. [Link]

  • PubChem. 4-Fluoro-3-methoxybenzenesulfonyl chloride. [Link]

  • ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]

  • PrepChem.com. Synthesis of 3-Methoxy-benzene sulfonic acid chloride. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

  • Journal of the American Chemical Society. Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. [Link]

  • ResearchGate. ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

Introduction

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds that serves as a cornerstone in modern organic synthesis and medicinal chemistry. Its trifunctional nature—featuring a highly reactive sulfonyl chloride group, a methoxy moiety, and a fluorine atom—makes it a versatile building block for introducing a specifically functionalized phenyl group into a target molecule. The sulfonyl chloride group is a powerful electrophile, primarily used for the synthesis of sulfonamides and sulfonated esters, which are prevalent motifs in a vast array of pharmaceuticals. The strategic placement of the fluoro and methoxy groups provides medicinal chemists with critical tools to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and protein-ligand interactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its practical utility for researchers in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

The precise physical properties of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride are not widely documented, reflecting its status as a specialized reagent. However, its properties can be reliably predicted based on its structure and comparison with closely related isomers.

Physicochemical Properties

The key physicochemical data for this class of compounds are summarized below. Data is primarily derived from computed values for isomeric structures, providing a robust estimate.

PropertyValueSource
Molecular Formula C₇H₆ClFO₃S[2][3]
Molecular Weight 224.64 g/mol [2][3]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral observation for similar compounds
Canonical SMILES COC1=C(C=CC=C1F)S(=O)(=O)ClN/A
InChI Key InChI=1S/C7H6ClFO3S/c1-11-7-5(9)3-2-4-6(7)13(8,10)12/h2-4H,1H3N/A
Solubility Soluble in most organic solvents (DCM, THF, Ethyl Acetate); Reacts with water and protic solvents.[4]N/A
Spectroscopic Data Interpretation

Spectroscopic analysis is critical for confirming the identity and purity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. The expected spectral characteristics are as follows:

TechniqueExpected Observations
¹H NMR - Aromatic Region (δ ~7.0-8.0 ppm): Three distinct multiplets corresponding to the aromatic protons. The proton ortho to the SO₂Cl group will be the most deshielded. Complex splitting patterns (ddd, dd, etc.) are expected due to both ³J(H-H) and through-space or through-bond J(H-F) couplings. - Methoxy Region (δ ~3.9-4.1 ppm): A sharp singlet corresponding to the three methoxy protons.
¹³C NMR - Aromatic Region (δ ~110-160 ppm): Six distinct signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹J(C-F) ≈ 240-260 Hz). Carbons at the ortho and meta positions will show smaller two- and three-bond couplings. The carbons attached to the methoxy and sulfonyl chloride groups will be clearly identifiable by their chemical shifts.
¹⁹F NMR - A single resonance is expected, with its chemical shift influenced by the electronic environment. The signal will likely be a multiplet due to coupling with ortho-protons.
Infrared (IR) - S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group at approximately 1370-1410 cm⁻¹ (asymmetric) and 1165-1204 cm⁻¹ (symmetric).[5] - C-F Stretching: A strong band typically in the 1000-1300 cm⁻¹ region. - C-O Stretching: Bands associated with the aryl-alkyl ether linkage.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A distinct molecular ion peak will be observed. - Isotope Pattern: A characteristic [M+2] peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[5]

Synthesis and Mechanistic Insights

Aryl sulfonyl chlorides are most commonly synthesized from the corresponding anilines via a Sandmeyer-type reaction. This robust and scalable method involves diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

Synthetic Workflow: From 3-Fluoro-2-methoxyaniline

The logical precursor for the title compound is 3-fluoro-2-methoxyaniline. The synthesis proceeds in two main stages:

Synthesis_Workflow Start 3-Fluoro-2-methoxyaniline Reagents1 NaNO₂, aq. HCl 0-5 °C Start->Reagents1 Diazonium Diazonium Salt Intermediate Reagents2 SO₂ (in AcOH or DCM) CuCl₂ (catalyst) Diazonium->Reagents2 Product 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride Reagents1->Diazonium Diazotization Reagents2->Product Sulfochlorination

Caption: General workflow for the synthesis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous compounds.[6][7]

Step 1: Diazotization of 3-Fluoro-2-methoxyaniline

  • To a stirred solution of concentrated hydrochloric acid and water, add 3-fluoro-2-methoxyaniline (1.0 eq).

  • Cool the resulting slurry to 0–5 °C using an ice-salt bath. Causality: This low temperature is crucial to prevent the highly unstable diazonium salt intermediate from decomposing prematurely.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature remains below 5 °C.

  • Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Copper-Catalyzed Sulfochlorination

  • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent like glacial acetic acid or dichloromethane.

  • Add a catalytic amount of copper(II) chloride (approx. 0.1 eq) to the SO₂ solution and cool it to 5–10 °C. Causality: The copper catalyst is essential for the radical mechanism that incorporates the SO₂ moiety and ultimately forms the sulfonyl chloride.

  • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ mixture. Vigorous nitrogen gas evolution will be observed. Self-Validation: The rate of gas evolution serves as a real-time indicator of the reaction progress. A controlled addition rate is necessary to manage the exotherm and prevent frothing.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Perform a standard aqueous workup: quench the reaction with ice-water, extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification via vacuum distillation or column chromatography will yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom. It readily reacts with a wide range of nucleophiles in addition-elimination reactions.

Core Reactivity: Sulfonamide Formation

The most prominent application is the synthesis of sulfonamides via reaction with primary or secondary amines.

Caption: Mechanism for sulfonamide formation via nucleophilic attack.

Representative Protocol: Synthesis of an N-Alkyl Sulfonamide
  • Dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF.

  • Add a non-nucleophilic base (1.2–1.5 eq), such as triethylamine or pyridine. Causality: The base is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.

  • Cool the solution to 0 °C.

  • Add a solution of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride (1.05 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4–16 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, typically washing with dilute acid (to remove excess base), water, and brine.

  • Dry the organic phase and concentrate to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Application in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-fluoro-2-methoxyphenylsulfonyl moiety is a strategic decision in drug design, offering several advantages:

  • Privileged Scaffold: The aryl sulfonamide group is a well-established pharmacophore found in numerous approved drugs, including antibiotics, diuretics, and kinase inhibitors. It often acts as a key hydrogen bond donor and/or acceptor, anchoring the molecule within a protein's binding site.

  • Metabolic Blocking: The fluorine atom can serve as a "metabolic shield." A common site of metabolic oxidation on an aromatic ring is a C-H bond. Replacing it with a robust C-F bond can block this pathway, thereby increasing the drug's half-life and bioavailability.[1]

  • Modulation of Physicochemical Properties:

    • Fluorine: Increases lipophilicity in many contexts and can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles).

    • Methoxy Group: Acts as a hydrogen bond acceptor. However, it is also susceptible to metabolic O-demethylation, which can be a designed clearance pathway or a route to a new active metabolite.[1]

  • Reactivity Tuning: While sulfonyl chlorides are workhorse reagents, the analogous sulfonyl fluorides have gained significant traction as covalent warheads for targeted protein inhibition. Sulfonyl fluorides are more stable to hydrolysis than sulfonyl chlorides but are still sufficiently reactive to form covalent bonds with specific nucleophilic residues (like serine, tyrosine, or lysine) in a protein active site, leading to irreversible inhibition.[8][9] The parent sulfonyl chloride is the direct precursor for synthesizing these valuable sulfonyl fluoride probes via nucleophilic fluoride exchange.

Safety and Handling

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a reactive and corrosive chemical that requires careful handling.

  • GHS Hazard Classification:

    • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[2][10][11]

    • Acute Toxicity: May be harmful if swallowed or inhaled.[3]

    • Respiratory Irritation: May cause respiratory irritation.[10]

  • Handling Precautions:

    • Always handle in a well-ventilated chemical fume hood.[4]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

    • Avoid contact with skin, eyes, and clothing.

    • Moisture Sensitivity: The compound reacts with water, including atmospheric moisture, to produce the corresponding sulfonic acid and HCl gas.[4] Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

    • Keep away from bases, alcohols, and primary/secondary amines unless a reaction is intended.

  • First Aid Measures:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a high-value synthetic intermediate whose utility lies in the combination of a reactive sulfonyl chloride handle with strategically placed substituents known to favorably modulate pharmaceutical properties. Its straightforward synthesis and predictable reactivity make it an essential tool for chemists aiming to create novel sulfonamide-based molecules. A thorough understanding of its properties, handling requirements, and chemical behavior is paramount for its safe and effective application in the laboratory, particularly in the demanding and highly regulated field of drug development.

References

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • PrepChem.com. (n.d.). Synthesis of 3-Methoxy-benzene sulfonic acid chloride. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved January 22, 2026, from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved January 22, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved January 22, 2026, from [Link]

  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved January 22, 2026, from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet: 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride. Retrieved January 22, 2026, from [Link]

  • PubMed Central (PMC). (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved January 22, 2026, from [Link]

Sources

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a highly functionalized aromatic compound that serves as a critical building block in synthetic and medicinal chemistry. Its strategic arrangement of a reactive sulfonyl chloride group with modulating fluoro and methoxy substituents makes it a valuable scaffold for the development of novel therapeutic agents. The presence of fluorine, a bioisostere of hydrogen, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1][2] Concurrently, the methoxy group can influence molecular conformation and participate in key hydrogen bonding interactions within biological targets.[3] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, reactivity, and applications of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, offering field-proven insights for its effective utilization in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular architecture of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride consists of a benzene ring substituted with three key functional groups. The sulfonyl chloride (-SO₂Cl) group at position 1 is a potent electrophile, serving as the primary reactive site for forming stable sulfonamide linkages. The fluoro (-F) group at position 3 and the methoxy (-OCH₃) group at position 2 work in concert to modulate the electronic properties and steric profile of the molecule. This substitution pattern is crucial for fine-tuning the physicochemical and pharmacokinetic properties of its derivatives.

Molecular Details

Below is a 2D representation of the 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride structure.

Caption: 2D structure of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Physicochemical Data

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1049729-85-2[4]
Molecular Formula C₇H₆ClFO₃S[4]
Molecular Weight 224.64 g/mol [5][6]
Monoisotopic Mass 223.9710211 Da[5][6]
Appearance Clear Liquid (typical)[7]
Topological Polar Surface Area 51.8 Ų[5][6]
Complexity 261[5][6]
Rotatable Bond Count 2[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 4[5]

Synthesis and Mechanistic Considerations

The synthesis of substituted benzenesulfonyl chlorides is a well-established process in organic chemistry, often proceeding through the diazotization of a corresponding aniline precursor followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This approach, a variation of the Sandmeyer reaction, provides a reliable route to the target molecule.

Representative Synthesis Protocol

The following protocol describes a representative synthesis starting from 3-fluoro-2-methoxyaniline.

Step 1: Diazotization of 3-fluoro-2-methoxyaniline

  • Dissolve 3-fluoro-2-methoxyaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the resulting suspension to 0 to -5 °C in an ice-salt bath with vigorous stirring.

  • Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 0 °C. The formation of the diazonium salt is typically indicated by a change in the color of the solution.

  • Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete diazotization.

Causality: The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt. Hydrochloric acid serves both to protonate the aniline, making it susceptible to nitrosation, and to provide the chloride counter-ion for the diazonium salt.

Step 2: Sulfonylchlorination (Sandmeyer-type Reaction)

  • In a separate, well-ventilated reaction vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent like glacial acetic acid, and add a catalytic amount of copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂).[8]

  • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. This addition is highly exothermic and accompanied by the vigorous evolution of nitrogen gas (N₂).[8] Maintain the reaction temperature as recommended by analogous procedures, often starting at a low temperature and allowing it to warm.

  • After the addition is complete and gas evolution has subsided, stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 1-2 hours to drive the reaction to completion.[8]

Causality: Copper(I) chloride catalyzes the single-electron transfer process that initiates the decomposition of the diazonium salt and the formation of an aryl radical. This radical then reacts with sulfur dioxide, and subsequent oxidation and reaction with chloride yield the final sulfonyl chloride product.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a large volume of ice-water to precipitate the crude product and quench any remaining reagents.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography or vacuum distillation to yield pure 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Synthesis Workflow Diagram

G Start 3-Fluoro-2-methoxyaniline Diazotization Diazotization (NaNO₂, HCl, 0°C) Start->Diazotization Diazonium Aryl Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sulfonylchlorination (SO₂, CuCl) Diazonium->Sandmeyer Product_Crude Crude Product Sandmeyer->Product_Crude Workup Aqueous Workup & Extraction Product_Crude->Workup Purification Purification (Chromatography) Workup->Purification Final_Product Pure 3-Fluoro-2-methoxy- benzene-1-sulfonyl chloride Purification->Final_Product G SulfonylChloride 3-Fluoro-2-methoxybenzene- 1-sulfonyl chloride Reaction Sulfonamide Formation (Base, Solvent) SulfonylChloride->Reaction AmineFragment Amine-containing Core Fragment (R-NH₂) AmineFragment->Reaction Product Bioactive Sulfonamide (e.g., Kinase Inhibitor Lead) Reaction->Product

Caption: Application in synthesizing a bioactive sulfonamide.

Safety, Handling, and Storage

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a reactive and corrosive chemical that requires careful handling to ensure personnel safety.

  • Hazard Identification: The compound is classified as causing severe skin burns and eye damage. [6]It is harmful if swallowed or inhaled and reacts with water, potentially liberating toxic gases like HCl. [9]* Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat. [9]* Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mists. [7]Ensure adequate ventilation at all times. Keep away from water and moisture, as it can hydrolyze to the corresponding sulfonic acid and hydrochloric acid. [9]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. The container must be kept tightly closed and stored in a corrosives area. Moisture-sensitive handling is recommended. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7][9]

Conclusion

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its combination of a reactive sulfonyl chloride handle with the modulating effects of fluoro and methoxy groups provides a powerful platform for constructing complex and highly functionalized molecules. For researchers in drug discovery, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

  • Shanghai Chemical Technology Co., Ltd. (2024). 3-FLUORO-2-METHOXYBENZENE-1-SULFONYL CHLORIDE.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Fluoro-2-methoxybenzenesulfonyl chloride.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-fluoro-2-methoxybenzene-1-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The guide is intended for researchers, scientists, and professionals in the field of drug development. We will explore two primary synthetic strategies: the diazotization-sulfochlorination of 3-fluoro-2-methoxyaniline and the direct electrophilic chlorosulfonation of 2-fluoroanisole. This document will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven experimental protocols, and discuss the critical parameters influencing reaction outcomes, including regioselectivity, yield, and purity. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams.

Introduction: The Significance of 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride

Aryl sulfonyl chlorides are a cornerstone functional group in medicinal chemistry, serving as versatile precursors for the synthesis of sulfonamides, sulfonates, and other sulfur-containing moieties. The title compound, 3-fluoro-2-methoxybenzene-1-sulfonyl chloride, incorporates a unique substitution pattern on the benzene ring. The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The methoxy group, also a common feature in bioactive molecules, further influences the electronic and steric profile. Consequently, 3-fluoro-2-methoxybenzene-1-sulfonyl chloride is a valuable building block for the synthesis of complex and potentially therapeutic molecules. This guide aims to provide the scientific community with a robust and practical resource for the preparation of this important intermediate.

Strategic Approaches to Synthesis

The synthesis of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride can be approached via two principal routes, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale of reaction, and safety considerations.

  • Pathway A: Diazotization-Sulfochlorination of 3-Fluoro-2-methoxyaniline. This classic approach, a variation of the Sandmeyer reaction, offers excellent regiochemical control, as the position of the sulfonyl chloride group is dictated by the amino group of the starting aniline.

  • Pathway B: Direct Electrophilic Chlorosulfonation of 2-Fluoroanisole. This method involves the direct introduction of the chlorosulfonyl group onto the aromatic ring through an electrophilic aromatic substitution reaction. The success of this route is heavily dependent on controlling the regioselectivity of the substitution.

The following sections will provide a detailed examination of each pathway.

Pathway A: Diazotization-Sulfochlorination of 3-Fluoro-2-methoxyaniline

This pathway is a reliable method for the regioselective synthesis of aryl sulfonyl chlorides. The core of this process is the transformation of the amino group of 3-fluoro-2-methoxyaniline into a diazonium salt, which is then displaced by a chlorosulfonyl group.

Mechanistic Insights

The reaction proceeds in two key stages:

  • Diazotization: 3-Fluoro-2-methoxyaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures to form the corresponding diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Sulfochlorination (Sandmeyer-type reaction): The diazonium salt solution is then added to a mixture containing sulfur dioxide and a copper(I) or copper(II) salt catalyst. The copper catalyst facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical, which then reacts with sulfur dioxide. Subsequent chlorination affords the desired 3-fluoro-2-methoxybenzene-1-sulfonyl chloride.

A modern and safer alternative to using gaseous sulfur dioxide is the use of a stable SO₂ surrogate, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO).[1][2] This approach avoids the handling of toxic and corrosive sulfur dioxide gas.[1][2]

Visualizing the Diazotization-Sulfochlorination Pathway

Synthesis_Pathway_A cluster_diazotization Diazotization cluster_sulfochlorination Sulfochlorination Start 3-Fluoro-2-methoxyaniline Diazonium 3-Fluoro-2-methoxybenzenediazonium Chloride Start->Diazonium NaNO₂, HCl 0-5 °C Product 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride Diazonium->Product SO₂ (or DABSO), CuCl (catalyst)

Caption: Diazotization-Sulfochlorination of 3-Fluoro-2-methoxyaniline.

Detailed Experimental Protocol (Adapted from Organic Syntheses)

This protocol is adapted from a general procedure for the synthesis of aryl sulfonyl chlorides from anilines.[3]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
3-Fluoro-2-methoxyaniline141.1414.1 g0.198%
Concentrated HCl36.4630 mL~0.3637%
Sodium Nitrite69.007.6 g0.1199%
Glacial Acetic Acid60.05200 mL-99.7%
Sulfur Dioxide64.07Saturated--
Copper(I) Chloride98.991.5 g0.01597%
Ice-500 g--
Dichloromethane84.93200 mL-99.8%
Saturated NaCl solution-100 mL--
Anhydrous MgSO₄120.3710 g--

Procedure:

  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 14.1 g (0.1 mol) of 3-fluoro-2-methoxyaniline in 100 mL of glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add 30 mL of concentrated hydrochloric acid while maintaining the temperature below 10 °C.

    • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water.

    • Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature remains between 0 and 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sulfochlorination:

    • In a 1 L beaker, saturate 100 mL of glacial acetic acid with sulfur dioxide gas by bubbling the gas through the liquid with stirring in a well-ventilated fume hood.

    • Add 1.5 g (0.015 mol) of copper(I) chloride to the sulfur dioxide solution.

    • Cool the mixture to 10-15 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring. Control the addition rate to maintain the temperature between 15 and 20 °C. Nitrogen gas will be evolved.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture onto 500 g of crushed ice with stirring.

    • The crude 3-fluoro-2-methoxybenzene-1-sulfonyl chloride may precipitate as a solid or an oil.

    • Extract the mixture with dichloromethane (2 x 100 mL).

    • Combine the organic layers and wash with water (100 mL) and then with saturated sodium chloride solution (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Yield: 60-80%

Pathway B: Direct Electrophilic Chlorosulfonation of 2-Fluoroanisole

This pathway offers a more direct route to the target molecule, avoiding the need for the aniline precursor. However, the success of this method hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Mechanistic Insights and Regioselectivity

The chlorosulfonation of 2-fluoroanisole is an electrophilic aromatic substitution reaction where the electrophile is chlorosulfonium ion (SO₂Cl⁺), generated from chlorosulfonic acid.[3] The directing effects of the substituents on the aromatic ring determine the position of the incoming chlorosulfonyl group.

  • Methoxy Group (-OCH₃): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

  • Fluoro Group (-F): A deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director through resonance.

In 2-fluoroanisole, the powerful activating effect of the methoxy group dominates the directing influence. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxy group. The para position (position 4) is sterically more accessible than the ortho position (position 6). The other ortho position (position 2) is already substituted with the fluoro group. Therefore, the major product is expected to be 4-fluoro-2-methoxybenzene-1-sulfonyl chloride, with the desired 3-fluoro-2-methoxybenzene-1-sulfonyl chloride being a minor product.

Visualizing the Chlorosulfonation of 2-Fluoroanisole

Synthesis_Pathway_B Start 2-Fluoroanisole Intermediate Arenium Ion Intermediate Start->Intermediate ClSO₃H Product_Major 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride (Major Product) Intermediate->Product_Major -H⁺ Product_Minor 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride (Minor Product) Intermediate->Product_Minor -H⁺

Caption: Electrophilic Chlorosulfonation of 2-Fluoroanisole.

Detailed Experimental Protocol (Adapted from general procedures)

This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.[4]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
2-Fluoroanisole126.1312.6 g0.199%
Chlorosulfonic Acid116.5235.0 g (20.2 mL)0.399%
Dichloromethane84.93100 mL-99.8%
Ice-500 g--
Saturated NaHCO₃ solution-100 mL--
Anhydrous Na₂SO₄142.0410 g--

Procedure:

  • Reaction Setup:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve 12.6 g (0.1 mol) of 2-fluoroanisole in 50 mL of anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

  • Chlorosulfonation:

    • Slowly add 35.0 g (0.3 mol) of chlorosulfonic acid dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature of the reaction mixture between 0 and 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. This step should be performed in a fume hood as HCl gas is evolved.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and carefully wash with cold water (100 mL), followed by saturated sodium bicarbonate solution (100 mL) until the effervescence ceases, and finally with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting mixture of isomers will require purification by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 3-fluoro-2-methoxybenzene-1-sulfonyl chloride.

Expected Yield: The yield of the desired isomer is expected to be low due to the directing effects of the substituents.

Characterization of 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride

Proper characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for 3-fluoro-2-methoxybenzene-1-sulfonyl chloride.

Physical Properties:

PropertyValue
Molecular FormulaC₇H₆ClFO₃S
Molecular Weight224.64 g/mol
AppearanceColorless to pale yellow oil or low-melting solid

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are expected in the aromatic region (7.0-8.0 ppm) with coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. The methoxy group will appear as a singlet around 3.9-4.1 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): Aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR (CDCl₃): A singlet or a multiplet depending on the coupling with aromatic protons.

  • IR (neat): Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) are expected around 1370-1380 cm⁻¹ (asymmetric) and 1170-1180 cm⁻¹ (symmetric).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z 224, along with a characteristic M+2 peak at m/z 226 with an intensity of approximately one-third of the M⁺ peak, due to the ³⁷Cl isotope.

Safety Considerations

  • Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures and should not be isolated.

  • Sulfur dioxide is a toxic and corrosive gas. It should be handled in a fume hood.

  • Dichloromethane is a suspected carcinogen. Handle with care and avoid inhalation of vapors.

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride. The diazotization-sulfochlorination of 3-fluoro-2-methoxyaniline offers superior regiochemical control and is likely the more practical route for obtaining the desired isomer in higher purity and yield. The direct chlorosulfonation of 2-fluoroanisole, while more direct, presents significant challenges in controlling regioselectivity. The provided experimental protocols, mechanistic insights, and characterization data serve as a valuable resource for researchers and scientists engaged in the synthesis of this and related compounds, facilitating the advancement of drug discovery and development programs.

References

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Spectroscopic Data for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest to researchers in medicinal chemistry and drug development. As with any synthetic intermediate destined for complex molecular architectures, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques form the cornerstone of this analytical workflow, providing unambiguous data on the compound's identity, substitution pattern, and purity.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. Given the limited availability of published spectra for this specific isomer, this guide will leverage data from closely related isomers, such as 3-fluoro-4-methoxybenzene-1-sulfonyl chloride, and fundamental principles of spectroscopy to provide a robust predictive framework for its characterization. We will delve into the theoretical underpinnings of the expected spectral features and provide field-proven protocols for data acquisition, ensuring scientific integrity and empowering researchers to confidently interpret their own experimental results.

Molecular Structure and Expected Spectroscopic Features

The unique arrangement of the fluoro, methoxy, and sulfonyl chloride groups on the benzene ring of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride dictates a distinct spectroscopic fingerprint. The interplay of their electronic effects—the electron-withdrawing nature of the sulfonyl chloride and fluoro groups, and the electron-donating character of the methoxy group—governs the chemical environment of each nucleus, leading to predictable shifts and coupling patterns in Nuclear Magnetic Resonance (NMR) spectroscopy, characteristic vibrational modes in Infrared (IR) spectroscopy, and specific fragmentation pathways in Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework.

Due to the reactive nature of sulfonyl chlorides, the choice of a suitable deuterated solvent is critical to prevent sample degradation. Aprotic solvents such as deuterochloroform (CDCl₃) or acetone-d₆ are recommended.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sulfonyl chloride into a clean, dry NMR tube.[1]

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, and their coupling interactions. For 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, we expect to see signals for the three aromatic protons and the three methoxy protons.

  • Aromatic Region (δ 7.0-8.0 ppm): The electron-withdrawing sulfonyl chloride group will significantly deshield the aromatic protons, causing them to resonate at a downfield chemical shift.[2][3] The substitution pattern will result in a complex splitting pattern for the three adjacent aromatic protons.

  • Methoxy Region (δ ~4.0 ppm): The methoxy group protons will appear as a singlet, as they are not coupled to any other protons.

Table 1: Predicted ¹H NMR Data for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH7.0 - 8.0Multiplet
Methoxy OCH₃~4.0Singlet

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. We anticipate six distinct signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts will be influenced by the attached substituents. Aromatic carbons typically resonate in the δ 110-160 ppm range.[2][3]

  • Substituent Effects: The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbons ortho and para to the electron-donating methoxy group will be shielded (shifted upfield), while the carbon attached to the electron-withdrawing sulfonyl chloride group will be significantly deshielded (shifted downfield).[4]

Table 2: Predicted ¹³C NMR Data for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

CarbonPredicted Chemical Shift (δ, ppm)Key Features
C-SO₂Cl>140Deshielded
C-F150-165Large ¹JCF coupling
C-OCH₃150-160Deshielded
Aromatic CH110-135
Methoxy OCH₃55-65

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorine

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds.[5] For 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a single resonance is expected. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[6]

Table 3: Predicted ¹⁹F NMR Data for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-F-100 to -130Multiplet (coupled to aromatic protons)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The IR spectrum of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride will be characterized by strong absorptions corresponding to the sulfonyl chloride and other key functional groups.

Experimental Protocol: IR Spectroscopy

For solid samples, the Nujol mull or KBr pellet methods are commonly employed.[7]

  • Nujol Mull Preparation: Grind a small amount of the solid sample to a fine powder in a mortar and pestle. Add a few drops of Nujol (mineral oil) and mix to form a paste.[8] Transfer the paste to a salt plate (e.g., KBr) and cover with a second plate.[7][8]

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Table 4: Characteristic IR Absorption Bands for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
S=O Asymmetric Stretch1370 - 1410Strong
S=O Symmetric Stretch1166 - 1204Strong
Ar-H Stretch3000 - 3100Medium-Weak
C=C Aromatic Stretch1450 - 1600Medium-Weak
C-O Stretch1200 - 1300Strong
C-F Stretch1000 - 1400Strong
S-Cl Stretch~600Medium

Data compiled from established ranges for aromatic sulfonyl chlorides and substituted benzenes.

The IR spectrum of the closely related isomer, 3-fluoro-4-methoxybenzenesulfonyl chloride , shows characteristic peaks that align with these expected ranges.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern

The molecular ion peak (M⁺) for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is expected at m/z 224, with a characteristic M+2 peak at m/z 226 due to the presence of the ³⁷Cl isotope. Common fragmentation pathways for aromatic sulfonyl chlorides involve the loss of the chlorine radical and sulfur dioxide.

Figure 1: Predicted Mass Spectrometry Fragmentation Pathway

G M [M]⁺˙ m/z 224/226 M_minus_Cl [M-Cl]⁺ m/z 189 M->M_minus_Cl - Cl˙ M_minus_SO2Cl [M-SO₂Cl]⁺ m/z 125 M->M_minus_SO2Cl - SO₂Cl˙ M_minus_SO2 [M-SO₂]⁺˙ (Rearrangement) M->M_minus_SO2 - SO₂

Caption: Predicted EI-MS fragmentation of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Conclusion

The comprehensive spectroscopic analysis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a self-validating system for its unequivocal identification and characterization. While this guide presents a predictive framework based on established principles and data from closely related isomers, it equips researchers with the foundational knowledge and experimental guidance to confidently acquire and interpret their own data. Adherence to the described protocols and a thorough understanding of the influence of the fluoro, methoxy, and sulfonyl chloride substituents will ensure the scientific rigor required in drug discovery and development.

References

  • NMR Spectroscopy of Benzene Derivatives. Moodle. Available at: [Link]

  • Substituent Effects on Benzene Rings. ChemistryViews. Available at: [Link]

  • Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]

  • IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]

  • 3-Fluoro-4-methoxybenzenesulfonyl chloride. SpectraBase. Available at: [Link]

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  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

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An In-depth Technical Guide to the NMR Analysis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) analysis of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. The inherent reactivity of the sulfonyl chloride group, combined with the complex spin systems introduced by the fluorine and methoxy substituents, necessitates a robust analytical approach for unambiguous structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage multinuclear NMR spectroscopy for the comprehensive characterization of this and structurally related molecules.

Introduction: The Analytical Challenge

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a trifunctionalized aromatic compound. Its utility in synthesis is predicated on the high reactivity of the sulfonyl chloride moiety. However, this same reactivity presents a challenge for analytical characterization, as the compound is susceptible to hydrolysis. Furthermore, the presence of a fluorine atom introduces heteronuclear coupling to both proton (¹H) and carbon (¹³C) nuclei, which can complicate spectral interpretation if not properly understood. A thorough NMR analysis is therefore paramount to confirm the substitution pattern on the aromatic ring and to identify any potential impurities, such as isomers or hydrolysis products.

This guide will detail the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound. We will explore how substituent effects influence chemical shifts and how through-bond J-coupling provides definitive evidence for the molecular structure.

Theoretical Framework: Predicting the NMR Landscape

A successful NMR analysis begins with a foundational understanding of the expected spectral features. The chemical shifts and coupling patterns for 3-fluoro-2-methoxybenzene-1-sulfonyl chloride are governed by the electronic effects of its three substituents on the benzene ring.

  • -SO₂Cl (Sulfonyl Chloride): This is a strongly electron-withdrawing and deshielding group due to the electronegativity of the oxygen and chlorine atoms. It will cause protons and carbons ortho and para to its position to shift downfield (to higher ppm values).

  • -OCH₃ (Methoxy): This is a strong electron-donating group through resonance and moderately electron-withdrawing through induction. The net effect is shielding, causing ortho and para protons and carbons to shift upfield (to lower ppm values).

  • -F (Fluoro): Fluorine is highly electronegative, leading to a strong inductive electron-withdrawing effect. However, it also possesses lone pairs that can be donated through resonance. For fluorine, the inductive effect typically dominates, leading to deshielding of nearby nuclei. Crucially, the ¹⁹F nucleus has a spin of I = 1/2 and will couple to neighboring ¹H and ¹³C nuclei, providing invaluable structural information.[1]

Based on these principles, we can predict the relative chemical shifts of the three aromatic protons (H4, H5, and H6) and the methoxy protons.

Experimental Protocols: A Self-Validating Approach

The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. Given the reactivity of sulfonyl chlorides, adherence to a rigorous protocol is essential to ensure data integrity.

3.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for sulfonyl chlorides as it is aprotic and a good solvent for many organic compounds.[2][3] The choice of solvent can influence chemical shifts, so consistency is key for comparative analyses.[4][5][6]

  • Procedure:

    • Accurately weigh approximately 5-10 mg of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl₃. To ensure the absence of moisture, it is recommended to use a freshly opened ampule or a bottle of CDCl₃ stored over molecular sieves.

    • Cap the NMR tube securely and gently agitate to ensure complete dissolution.[2]

    • The sample should be analyzed promptly after preparation to minimize the risk of hydrolysis.

3.2. NMR Data Acquisition

The following parameters are recommended for a standard 300 MHz or 400 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[2]

    • Acquisition Time: 2-4 seconds.[2]

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of ¹H NMR.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024 scans are generally required to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans.

    • Reference: An external reference such as CFCl₃ is commonly used.[7][8]

Spectral Interpretation: From Data to Structure

The following sections provide a detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride.

4.1. ¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct multiplets corresponding to H4, H5, and H6. The methoxy group will appear as a singlet.

  • Methoxy Protons (-OCH₃): This will be a singlet, integrating to 3H, typically in the range of δ 3.9-4.1 ppm.

  • Aromatic Protons (Ar-H):

    • H6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group and will be the most deshielded of the aromatic protons. It will appear as a doublet of doublets due to coupling with H5 (³JHH) and H4 (⁴JHH).

    • H4: This proton is ortho to the fluorine atom and meta to the sulfonyl chloride group. It will be deshielded by both, but to a lesser extent than H6. It will appear as a doublet of doublets due to coupling with H5 (³JHH) and the fluorine atom (³JHF). The ³JHF coupling is typically in the range of 5-10 Hz.[9]

    • H5: This proton is flanked by H4 and H6 and is meta to both the fluoro and sulfonyl chloride groups. It will appear as a triplet or a doublet of doublets due to coupling with H4 and H6 (³JHH).

Predicted ¹H NMR Data Summary

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-OCH₃3.9 - 4.1s (singlet)-
Ar-H7.0 - 8.0m (multiplet)³JHH, ⁴JHH, ³JHF

4.2. ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the methoxy carbon. The key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.

  • Methoxy Carbon (-OCH₃): A single peak around δ 56-62 ppm.

  • Aromatic Carbons:

    • C3 (C-F): This carbon is directly bonded to fluorine and will exhibit a large one-bond coupling constant (¹JC-F) of approximately 240-320 Hz, appearing as a doublet.[9]

    • C2 (C-OCH₃): This carbon is ortho to the fluorine and will show a two-bond coupling (²JC-F), appearing as a doublet with a typical J-value of 20-30 Hz.

    • C4: This carbon is also ortho to the fluorine and will exhibit a ²JC-F coupling, appearing as a doublet.

    • C1 (C-SO₂Cl): This carbon is meta to the fluorine and will show a three-bond coupling (³JC-F), appearing as a doublet with a smaller J-value (around 5-10 Hz).

    • C5: This carbon is also meta to the fluorine and will exhibit a ³JC-F coupling, appearing as a doublet.

    • C6: This carbon is para to the fluorine and will show a four-bond coupling (⁴JC-F), appearing as a doublet with the smallest J-value (typically 1-4 Hz).[10]

Predicted ¹³C NMR Data Summary

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
-OCH₃56 - 62s-
C1 (-SO₂Cl)135 - 145d³JC-F ≈ 5-10
C2 (-OCH₃)150 - 155d²JC-F ≈ 20-30
C3 (-F)155 - 160d¹JC-F ≈ 240-320
C4115 - 125d²JC-F ≈ 20-30
C5125 - 135d³JC-F ≈ 5-10
C6120 - 130d⁴JC-F ≈ 1-4

4.3. ¹⁹F NMR Spectrum Analysis

The proton-coupled ¹⁹F NMR spectrum will provide definitive confirmation of the substitution pattern. It is expected to show a single signal for the fluorine atom, which will be split into a multiplet by the neighboring protons.

  • The fluorine signal will be split by H4 (³JFH) and H2 (which is absent in this molecule, but would be a ³JFH). It will also have a smaller coupling to H5 (⁴JFH). The chemical shift for an aromatic fluorine is typically in the range of -100 to -140 ppm relative to CFCl₃.[8][11]

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For 3-fluoro-2-methoxybenzene-1-sulfonyl chloride, it would show correlations between H4-H5 and H5-H6, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the signals of H4, H5, and H6 to their corresponding carbon atoms (C4, C5, and C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between ¹H and ¹³C nuclei over two or three bonds. This is particularly powerful for assigning quaternary carbons. For instance, the methoxy protons would show a correlation to C2, and the aromatic protons would show correlations to neighboring carbons, including the quaternary carbons C1, C2, and C3.

The logical workflow for spectral assignment using 2D NMR is illustrated below.

G cluster_1d 1D NMR Spectra cluster_2d 2D NMR Correlation 1H_NMR ¹H NMR (Proton Signals) HSQC HSQC (¹JCH) 1H_NMR->HSQC Links H to Directly Bonded C HMBC HMBC (ⁿJCH, n=2,3) 1H_NMR->HMBC Links H to 2-3 Bond Distant C COSY COSY (³JHH) 1H_NMR->COSY Identifies H-H Connectivity 13C_NMR ¹³C NMR (Carbon Signals) 13C_NMR->HSQC 13C_NMR->HMBC Final_Structure Unambiguous Structural Assignment HSQC->Final_Structure HMBC->Final_Structure COSY->Final_Structure

Caption: Workflow for structural elucidation using 2D NMR.

Causality in Experimental Choices and Self-Validation

The choice of CDCl₃ as a solvent is not arbitrary; its aprotic nature minimizes the primary degradation pathway for the analyte, namely hydrolysis.[3] The prompt analysis after sample preparation is a self-validating step; if a repeat analysis after several hours shows the appearance of new signals, particularly a broad singlet corresponding to water and potential signals from the resulting sulfonic acid, it indicates sample degradation and compromises the initial data.

The use of ¹⁹F NMR is a crucial self-validating measure. The observation of C-F coupling in the ¹³C NMR spectrum must be consistent with the H-F coupling seen in the ¹H and ¹⁹F spectra. For instance, the magnitude of ³JHF observed in the ¹H spectrum for H4 should correlate with the splitting of the ¹⁹F signal. Discrepancies would suggest an incorrect assignment or an unexpected molecular geometry.

The diagram below illustrates the key coupling relationships that validate the structure.

Caption: Key J-coupling correlations for structural validation.

Conclusion

The NMR analysis of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride is a multi-faceted task that requires a systematic approach. By combining predictive knowledge of substituent effects with a carefully executed, multi-nuclear NMR analysis (¹H, ¹³C, and ¹⁹F), a complete and unambiguous structural assignment can be achieved. The principles and protocols outlined in this guide provide a robust framework for the characterization of this important synthetic intermediate, ensuring the quality and integrity of the materials used in research and development. The use of 2D NMR techniques provides an orthogonal layer of validation, cementing the trustworthiness of the analytical data.

References

  • How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. Retrieved from [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (1967). Canadian Science Publishing. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). OSU Chemistry. Retrieved from [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). ACS Publications. Retrieved from [Link]

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023). Journal of Undergraduate Chemistry Research. Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Retrieved from [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Retrieved from [Link]

  • What is the coupling constant for CF3 carbon in 13C-NMR? (2014). ResearchGate. Retrieved from [Link]

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  • Carbon-fluorine coupling constants, n J CF . (n.d.). ResearchGate. Retrieved from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Retrieved from [Link]

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  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. (2026). PubChem. Retrieved from [Link]

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An In-depth Technical Guide to the Infrared Spectrum of 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. While a publicly available, experimentally verified spectrum for this specific compound is not readily found in common spectral databases, this document, grounded in established spectroscopic principles and data from analogous structures, serves as an authoritative reference for researchers, scientists, and professionals in drug development. We will delve into the theoretical vibrational modes, outline a rigorous experimental protocol for spectrum acquisition, and present the expected spectral data with detailed interpretations.

Introduction: The Molecular Blueprint

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a polysubstituted aromatic compound of significant interest in synthetic chemistry, potentially as a building block in the development of novel pharmaceutical agents. Its molecular architecture, featuring a sulfonyl chloride group, a methoxy moiety, and a fluorine atom on a benzene ring, gives rise to a unique and complex infrared spectrum. Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of such molecules, as it provides a distinct "fingerprint" based on the vibrational frequencies of its functional groups.

The strategic placement of the substituents (fluoro, methoxy, and sulfonyl chloride) on the benzene ring at positions 3, 2, and 1 respectively, creates a specific substitution pattern that influences the electronic environment and, consequently, the vibrational modes of the entire molecule. Understanding these spectral features is paramount for confirming the identity and purity of synthesized 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Theoretical Vibrational Mode Analysis

The infrared spectrum of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a composite of the vibrational absorptions corresponding to its distinct functional groups and the overall molecular structure. The expected absorption bands are detailed below, with explanations rooted in the principles of molecular vibrations.

The Sulfonyl Chloride (-SO₂Cl) Group

The sulfonyl chloride group is a strong absorber in the infrared region and serves as a key diagnostic marker. It is characterized by two prominent stretching vibrations of the S=O bonds.[1]

  • Asymmetric SO₂ Stretching: A strong absorption band is anticipated in the 1410-1370 cm⁻¹ region. This high-frequency, intense band is due to the out-of-phase stretching of the two sulfur-oxygen double bonds.

  • Symmetric SO₂ Stretching: Another strong band is expected between 1204-1166 cm⁻¹ due to the in-phase stretching of the S=O bonds.[1]

  • S-Cl Stretching: The stretching vibration of the sulfur-chlorine single bond is found at a much lower frequency, typically in the 600-500 cm⁻¹ range.[2][3]

The Methoxy (-OCH₃) and Ether Linkage

The methoxy group, an ether linkage to the aromatic ring, presents several characteristic vibrations.

  • Aromatic C-O Stretching: The stretching of the C-O bond between the aromatic ring and the methoxy oxygen results in a strong, characteristic band. For aromatic ethers like anisole, this asymmetric C-O-C stretch typically appears around 1250 cm⁻¹ .[4][5]

  • Aliphatic C-O Stretching: The corresponding symmetric C-O-C stretch is found at a lower wavenumber, generally around 1040 cm⁻¹ .[4]

  • C-H Stretching of the Methyl Group: The methyl group of the methoxy moiety will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[6]

The 1,2,3-Trisubstituted Benzene Ring

The aromatic ring itself gives rise to a series of absorptions that are sensitive to the substitution pattern.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7][8][9]

  • C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ region.[7][8][9] Two of the most prominent bands are usually observed near 1600 cm⁻¹ and 1500 cm⁻¹.[8]

  • C-H Out-of-Plane Bending: The out-of-plane (oop) bending vibrations of the remaining hydrogens on the ring are highly characteristic of the substitution pattern. For a 1,2,3-trisubstituted benzene, characteristic strong absorptions are expected in the 900-675 cm⁻¹ region.[7][8] Specifically, 1,2,3-trisubstituted benzenes often show activity in the 670-720 cm⁻¹ range.[8][10]

The Carbon-Fluorine (C-F) Bond

The C-F bond introduces another characteristic absorption.

  • Aromatic C-F Stretching: The stretching vibration of the carbon-fluorine bond in aromatic compounds is typically strong and appears in the 1250-1100 cm⁻¹ region. It is important to note that this band may overlap with the strong absorptions from the sulfonyl chloride and methoxy groups, potentially appearing as a complex, broad absorption in this region.

Expected Infrared Spectral Data Summary

The following table summarizes the anticipated vibrational frequencies, their assignments, and expected intensities for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchingMedium to Weak
3000 - 2850Aliphatic C-H Stretching (-OCH₃)Medium to Weak
1600 - 1400Aromatic C=C Ring StretchingMedium to Strong
1410 - 1370Asymmetric SO₂ StretchingStrong
~1250Asymmetric Aromatic C-O-C StretchingStrong
1250 - 1100Aromatic C-F StretchingStrong
1204 - 1166Symmetric SO₂ StretchingStrong
~1040Symmetric Aromatic C-O-C StretchingMedium
900 - 675Aromatic C-H Out-of-Plane Bending (1,2,3-Trisubstituted)Strong
600 - 500S-Cl StretchingStrong

Experimental Protocol for FT-IR Spectrum Acquisition

To obtain a high-quality FT-IR spectrum of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a standardized and self-validating protocol is essential. The following methodology ensures reproducibility and accuracy.

Sample Preparation

Given that 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is likely a solid or a high-boiling liquid at room temperature, several sample preparation techniques are applicable.

  • Attenuated Total Reflectance (ATR): This is the preferred method for its simplicity and minimal sample preparation.

    • Ensure the ATR crystal (typically diamond or germanium) is impeccably clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory. This is a critical step to account for atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the crystal.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • KBr Pellet (for solids):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which shows a broad absorption in the 3400 cm⁻¹ region.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

  • Neat Liquid (for liquids):

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

    • Mount the plates in the spectrometer's sample holder and collect the spectrum.

Instrumentation and Data Acquisition
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor or a Thermo Fisher Nicolet series, is to be used.

  • Spectral Range: The spectrum should be recorded over a range of 4000 to 400 cm⁻¹ .

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification and functional group analysis.

  • Scanning: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Visualization of the Molecular Structure and Key Vibrational Modes

To visually represent the molecular structure and the primary functional groups that give rise to the characteristic IR absorptions, the following diagrams are provided.

molecular_structure cluster_molecule 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 O_Me O C2->O_Me C4 C C3->C4 F F C3->F C5 C C4->C5 C6 C C5->C6 C6->C1 O1_S O S->O1_S = O2_S O S->O2_S = Cl Cl S->Cl C_Me CH₃ O_Me->C_Me

Caption: Molecular structure of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

experimental_workflow start Sample Preparation (ATR, KBr, or Neat) background Record Background Spectrum start->background sample_scan Acquire Sample Spectrum background->sample_scan process Data Processing (Absorbance/Transmittance vs. Wavenumber) sample_scan->process analysis Spectral Analysis & Interpretation process->analysis

Caption: Experimental workflow for FT-IR spectral acquisition and analysis.

Conclusion

The infrared spectrum of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is predicted to be rich and informative, with strong, characteristic absorption bands for the sulfonyl chloride, methoxy, and fluoro functional groups, as well as distinct features related to the 1,2,3-trisubstituted aromatic ring. This in-depth guide provides a robust theoretical framework and a practical experimental protocol for the acquisition and interpretation of its FT-IR spectrum. Adherence to the described methodologies will ensure the reliable structural characterization of this compound, a critical step in its application within research and development.

References

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link][1]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. [Link][4]

  • VPL. (n.d.). Sulfuryl chloride (SO₂Cl₂). [Link][11]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region. [Link][5]

  • Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link][3]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link][7]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link][6]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link][8]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link][9]

  • ResearchGate. (2015). Is 1,2,4 trisubstituted benzene active in the range 680~720 cm-1?. [Link][10]

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An In-depth Technical Guide to the Mass Spectrometry of 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of analyzing this compound, focusing on practical methodologies and the interpretation of spectral data. We will explore the nuanced fragmentation patterns of this specific aromatic sulfonyl chloride, underpinned by established ionization techniques.

Introduction to 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. Its chemical structure, featuring a benzene ring with fluoro, methoxy, and sulfonyl chloride functional groups, dictates its reactivity and, consequently, its behavior in a mass spectrometer. Understanding the interplay of these groups is paramount to predicting and interpreting its mass spectrum.

Table 1: Key Properties of 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride and Related Isomers

PropertyValueSource
Molecular FormulaC₇H₆ClFO₃SPubChem[1]
Monoisotopic Mass223.9710211 DaPubChem[1][2]
Molecular Weight224.64 g/mol PubChem[1][2]
General HazardsCauses severe skin burns and eye damage, Harmful if swallowed, in contact with skin, or if inhaled.PubChem[2]

The presence of electronegative fluorine and oxygen atoms, along with the labile sulfonyl chloride group, results in a molecule with specific fragmentation tendencies under ionization. This guide will focus on two primary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Mass Spectrometric Methodologies

The choice of ionization technique is critical and depends on the sample's nature and the analytical objective. For 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, both "hard" (EI) and "soft" (ESI) ionization methods offer valuable, albeit different, structural information.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a robust technique for analyzing relatively volatile and thermally stable compounds.[3] It involves bombarding the sample with high-energy electrons, leading to extensive fragmentation and a detailed mass spectrum that serves as a molecular fingerprint.[3]

  • Sample Preparation: Dissolve 1-2 mg of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatography (GC) inlet. For GC-MS, a non-polar capillary column (e.g., DB-5ms) is suitable.

  • Ion Source Parameters:

    • Ionization Energy: 70 eV (standard for library matching)

    • Source Temperature: 200-250 °C

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

  • Data Acquisition: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragment ions.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique ideal for polar and less volatile molecules.[4] It generates ions from a liquid solution, typically producing protonated molecules ([M+H]^+) or other adducts with minimal fragmentation.[4][5] This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and elicit structural information.

  • Sample Preparation: Prepare a dilute solution (1-10 µM) of the analyte in a mixture of acetonitrile and water (e.g., 1:1 v/v) with 0.1% formic acid to promote protonation.

  • Introduction: Infuse the sample directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, couple the ESI source with a liquid chromatograph (LC-MS).

  • Ion Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): Flow rate appropriate for the instrument

    • Drying Gas (N₂): Temperature of 250-350 °C

  • MS/MS Analysis: Select the protonated molecule ([M+H]^+) (expected at m/z 225.97830) as the precursor ion and subject it to Collision-Induced Dissociation (CID) with argon or nitrogen. Vary the collision energy to control the degree of fragmentation.

Predicted Fragmentation Patterns

The fragmentation of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. Aromatic sulfonyl chlorides exhibit characteristic fragmentation pathways.[6][7]

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion ([M]^{+\bullet}) will be observed at m/z ~224. The subsequent fragmentation is predicted to follow several key pathways, with the most prominent being the loss of the sulfonyl chloride group components.

A significant fragmentation pathway for aromatic sulfonyl chlorides involves the loss of a chlorine radical, followed by the elimination of sulfur dioxide.[6][7][8] Another characteristic fragmentation is the direct loss of the SO₂Cl radical.

Key Predicted EI Fragments:

  • Loss of Chlorine: The initial loss of a chlorine radical (Cl•) from the molecular ion would result in an ion at m/z 189 .

  • Loss of SO₂ (Sulfur Dioxide): A prominent rearrangement process in the mass spectra of arenesulfonyl chlorides is the loss of SO₂ from the molecular ion.[6][7] This would lead to an ion at m/z 160 .

  • Loss of the Sulfonyl Chloride group: Cleavage of the C-S bond would result in the loss of the •SO₂Cl radical, yielding a fluoromethoxybenzene cation at m/z 125 .

  • Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃), particularly from the fragment at m/z 125, to form an ion at m/z 110 .

  • Loss of Carbon Monoxide: Subsequent fragmentation of the aromatic ring can involve the loss of carbon monoxide (CO) from the m/z 110 ion, resulting in a fragment at m/z 82 .

EI_Fragmentation M [M]+• (m/z 224) F1 m/z 189 M->F1 - Cl• F2 m/z 160 M->F2 - SO₂ F3 m/z 125 M->F3 - •SO₂Cl F4 m/z 110 F3->F4 - •CH₃ F5 m/z 82 F4->F5 - CO

Caption: Predicted EI fragmentation pathway for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In ESI, the primary ion observed will be the protonated molecule, ([M+H]^+), at m/z 225 . Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. The fragmentation of protonated aromatic sulfonamides, which are structurally related, often involves the loss of SO₂.[8][9]

Key Predicted ESI-MS/MS Fragments:

  • Loss of HCl: The protonated molecular ion may lose a neutral molecule of hydrogen chloride (HCl) to produce an ion at m/z 189 .

  • Loss of SO₂: Similar to EI, the loss of a neutral SO₂ molecule is a likely and significant fragmentation pathway, leading to a prominent ion at m/z 161 .[8][9]

  • Loss of SO₂ and a Methyl Radical: The fragment at m/z 161 could further lose a methyl radical to yield an ion at m/z 146 .

ESI_Fragmentation MH [M+H]+ (m/z 225) F1_esi m/z 189 MH->F1_esi - HCl F2_esi m/z 161 MH->F2_esi - SO₂ F3_esi m/z 146 F2_esi->F3_esi - •CH₃

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Data Interpretation and Structural Elucidation

The combination of EI and ESI data provides a powerful tool for the unambiguous identification of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Table 2: Summary of Predicted Key Ions and Their Significance

m/z (EI)m/z (ESI-MS/MS)Proposed FragmentSignificance
224225 ([M+H]⁺)Molecular Ion / Protonated MoleculeConfirms the molecular weight.
189189[M-Cl]⁺ / [M+H-HCl]⁺Indicates the presence of a chlorine atom.
160161[M-SO₂]⁺ / [M+H-SO₂]⁺Characteristic loss for aromatic sulfonyl compounds.[6][8]
125-[M-SO₂Cl]⁺Represents the fluoromethoxybenzene moiety.
110-[M-SO₂Cl-CH₃]⁺Indicates the presence of a methoxy group.

By carefully analyzing the mass-to-charge ratios and relative abundances of these ions, researchers can confirm the identity and purity of their sample. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of each fragment, further validating the proposed fragmentation pathways.

Conclusion

The mass spectrometric analysis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, while not extensively documented for this specific isomer, can be confidently approached through an understanding of the behavior of related aromatic sulfonyl chlorides. Both Electron Ionization and Electrospray Ionization provide complementary information. EI offers a detailed fragmentation pattern for structural confirmation, while ESI is excellent for determining the molecular weight and can provide structural data through MS/MS experiments. The characteristic loss of SO₂ is a key diagnostic feature in both ionization modes. This guide provides a robust framework for developing analytical methods and interpreting the resulting spectral data for this compound and its analogues.

References

  • Dynesen, E., Lawesson, S.-O., Schroll, G., Bowie, J. H., & Cooks, R. G. (1968). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact. J. Chem. Soc. B, 15–21. [Link][6]

  • Sci-Hub. (n.d.). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Retrieved from Sci-Hub for access to the full text of the aforementioned paper. [Link][7]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 984-995. [Link][9]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link][2]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Still, I. W. J., & Leong, S. L. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-160. [Link]

  • PubChem. (n.d.). 3-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Center for Biotechnology Information. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link][3]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link][4]

  • Thermo Fisher Scientific. (2022). Electrospray Ionization (ESI) Explained. YouTube. Retrieved from [Link][5]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

Introduction: The Role of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Characterization of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a key building block in the synthesis of complex organic molecules, valued for the versatile reactivity of its sulfonyl chloride group and the specific electronic and steric properties conferred by its fluoro and methoxy substituents. Its effective use in constructing novel pharmaceutical candidates hinges on a thorough understanding of its purity and a robust characterization protocol.

This guide provides an in-depth exploration of the essential methodologies for ensuring the quality of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, establishing a self-validating system for its analysis. This document is designed to equip scientists with the field-proven insights necessary to confidently utilize this important reagent in their research and development endeavors.

Physicochemical Properties: A Snapshot

A foundational understanding of the compound's basic properties is the first step in its effective handling and analysis.

PropertyValueSource
Molecular Formula C₇H₆ClFO₃S[1]
Molecular Weight 224.64 g/mol [1]
Appearance Typically a solid (color may vary from white to light yellow/peach)[2]
CAS Number 67475-55-2[1]

Synthesis and Purification: Establishing a High-Quality Baseline

While multiple synthetic routes to aryl sulfonyl chlorides exist, a common and effective method involves the direct chlorosulfonation of the corresponding substituted benzene.[3] The primary challenge lies not just in the synthesis, but in the subsequent purification, as sulfonyl chlorides are notoriously susceptible to hydrolysis.

Logical Approach to Purification

The high reactivity of the sulfonyl chloride moiety with nucleophiles—most notably water—dictates the entire purification strategy. The goal is to remove unreacted starting materials, acidic byproducts (like HCl and the corresponding sulfonic acid from hydrolysis), and any potential side-products while rigorously excluding moisture.

G cluster_synthesis Crude Reaction Mixture cluster_workup Aqueous Work-up (Cold Conditions) cluster_purification Final Purification Crude Crude Product in Organic Solvent Wash_IceWater Quench with Ice-Water Crude->Wash_IceWater Removes HCl, Chlorosulfonic Acid Wash_Brine Wash with Cold Brine Wash_IceWater->Wash_Brine Reduces Emulsions, Removes Water Dry Dry over MgSO₄ or Na₂SO₄ Wash_Brine->Dry Removes Trace Water Purify_Check Purity Check Dry->Purify_Check Recrystallize Recrystallization Purify_Check->Recrystallize If Crystalline Solid Chromatography Flash Chromatography Purify_Check->Chromatography If Oily or Complex Mixture Final_Product High-Purity Product Recrystallize->Final_Product Chromatography->Final_Product

Field-Proven Purification Protocol

This protocol emphasizes anhydrous conditions and low temperatures to minimize hydrolysis.

  • Reaction Quenching: The crude reaction mixture, typically in an inert organic solvent like dichloromethane (DCM), is slowly poured onto a vigorously stirred slurry of crushed ice. This hydrolyzes excess chlorinating agent and dissolves inorganic acids.

  • Phase Separation: The organic layer is separated. The aqueous layer is extracted one additional time with cold DCM. The organic layers are combined.

  • Aqueous Washing: The combined organic layer is washed sequentially with cold water and then cold saturated sodium chloride (brine) solution. The brine wash helps to break any emulsions and further removes residual water.

  • Drying: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure at a low temperature (<30°C).

  • Final Purification:

    • Recrystallization (Preferred for Solids): The resulting crude solid is recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the purified product.

    • Flash Column Chromatography: If the product is an oil or contains impurities with similar solubility, purification by silica gel chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective.[4]

Comprehensive Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to confirm both the identity and purity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

G NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (MS) FTIR FT-IR Spectroscopy HPLC HPLC GCMS GC-MS Analyte Purified Sample Analyte->NMR Analyte->MS Analyte->FTIR Analyte->HPLC Analyte->GCMS

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Analysis should be performed in a dry, deuterated solvent such as chloroform-d (CDCl₃).

  • ¹H NMR: Provides information on the number and environment of protons.

    • Aromatic Region (approx. 7.0-8.0 ppm): Three protons will be present on the benzene ring. Their chemical shifts and coupling patterns (doublets, triplets of doublets, etc.) will be complex due to coupling with each other and with the neighboring fluorine atom. The proton ortho to the electron-withdrawing sulfonyl chloride group will be the most downfield.

    • Methoxy Group (approx. 3.9-4.1 ppm): A sharp singlet integrating to three protons is expected for the -OCH₃ group.

  • ¹³C NMR: Confirms the carbon skeleton.

    • Expect seven distinct carbon signals. The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also show smaller C-F couplings.

  • ¹⁹F NMR: Directly observes the fluorine atom.

    • A single resonance is expected, with its chemical shift providing information about the electronic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for confirming the presence of key functional groups.[5]

  • S=O Stretching (Asymmetric & Symmetric): Two strong, characteristic absorption bands are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ , which are indicative of the sulfonyl chloride group.[5]

  • Aromatic C-H Stretching: Bands typically appear just above 3000 cm⁻¹.

  • C-O Stretching: A band corresponding to the aryl ether linkage will be present, typically in the 1200-1275 cm⁻¹ region.

  • C-F Stretching: A strong band in the 1000-1300 cm⁻¹ region confirms the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The primary evidence will be the molecular ion peak.

  • Isotopic Pattern: A key diagnostic feature for any chlorine-containing compound is the presence of the M⁺ and M+2 peaks. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), two peaks will be observed for the molecular ion, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 .[6][7] This is an essential check for confirming the presence of a single chlorine atom.

Chromatographic Purity Assessment

Chromatographic methods are the gold standard for quantifying the purity of a compound and identifying potential impurities.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining purity as a percentage area.

  • Rationale: Due to the reactivity of sulfonyl chlorides, care must be taken. A reversed-phase method using an acidic mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid or formic acid) can suppress the hydrolysis of the analyte during the run.

  • Protocol:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Sample Preparation: A dilute solution of the compound in the mobile phase or acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile impurities but must be used with caution due to the thermal lability of sulfonyl chlorides.[9]

  • Rationale: The high temperatures of the GC injection port can cause decomposition. Therefore, the injector temperature should be kept as low as possible while still allowing for efficient volatilization. A fast oven ramp can also minimize the time the analyte spends at elevated temperatures.

  • Protocol:

    • Column: A low-to-mid polarity column (e.g., DB-5ms).

    • Injector Temperature: Start at a lower temperature (e.g., 200-220°C) and optimize as needed.

    • Oven Program: A rapid temperature ramp (e.g., starting at 50°C and ramping to 280°C at 20°C/min).

    • Detection: Mass Spectrometer in full scan mode to identify both the main peak and any impurity peaks by their mass spectra.

Summary of Expected Analytical Data
TechniqueParameterExpected ResultPurpose
¹H NMR Chemical Shift & MultiplicityAromatic protons (~7.0-8.0 ppm), Methoxy singlet (~3.9-4.1 ppm)Structural Confirmation
FT-IR Wavenumber (cm⁻¹)Strong S=O bands (~1370-1410 & ~1166-1204 cm⁻¹)Functional Group ID
MS m/z Ratio & IntensityM⁺ and M+2 peaks in ~3:1 ratioMW & Elemental Confirmation
HPLC Peak Area %>98% (typical for high purity)Purity Quantification

Stability, Storage, and Safety: Ensuring Long-Term Integrity

Handling and Storage

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is corrosive and highly sensitive to moisture.[10][11] Hydrolysis leads to the formation of the corresponding sulfonic acid, which is often a major impurity in aged samples.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

  • Inert Atmosphere: For long-term storage, it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.

Safety Precautions

As with all sulfonyl chlorides, this compound poses significant hazards.

  • Hazards: Causes severe skin burns and eye damage.[1][12] May cause respiratory irritation if inhaled.[13]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

  • First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[10]

References

  • Vertex Pharmaceuticals, Inc. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Google Patents.
  • Aktaş Anıl, G., & Polat, F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications.
  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • ResearchGate. (2025). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.
  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
  • National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC.
  • PubChem. (2026). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Fluoro-2-methoxybenzenesulfonyl chloride.
  • PubChem. (n.d.). 3-Fluoro-4-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 3-Ethylbenzoyl Chloride.
  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Assassi, N., Tazerouti, A., & Canselier, J. P. (2005). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Journal of Chromatography A, 1071(1-2), 71-80. Retrieved from [Link]

  • YouTube. (2020). Mass Spec 3f Halogenoalkanes. Retrieved from [Link]

  • YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzenesulfonyl chloride.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride.

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An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the critical stability and storage considerations for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a key building block in contemporary drug discovery and development. Addressed to researchers, medicinal chemists, and process development scientists, this document synthesizes established principles of sulfonyl chloride chemistry with actionable protocols to ensure the long-term integrity and reliability of this vital reagent.

Introduction: The Synthetic Utility and Inherent Reactivity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a bespoke reagent valued for its role in the synthesis of complex sulfonamides. The unique substitution pattern on the phenyl ring, featuring a fluorine atom and a methoxy group, allows for the introduction of specific electronic and conformational properties into target molecules, a common strategy in the nuanced art of drug design. However, the very feature that imparts its synthetic utility—the highly electrophilic sulfonyl chloride moiety—also renders it susceptible to degradation, primarily through hydrolysis. Understanding and mitigating these degradation pathways are paramount to ensure reproducible experimental outcomes and the synthesis of pure, well-characterized compounds.

The Achilles' Heel: Understanding the Primary Degradation Pathway

The principal route of degradation for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, like most sulfonyl chlorides, is hydrolysis.[1][2] The sulfur atom of the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, with water being a ubiquitous and potent reactant.

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This process is autocatalytic as the generation of HCl can further accelerate the degradation of the remaining sulfonyl chloride.

reagent 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride product1 3-Fluoro-2-methoxybenzenesulfonic acid reagent->product1 Hydrolysis product2 HCl reagent->product2 Hydrolysis water H₂O (Moisture)

Caption: Primary degradation pathway of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

The rate of hydrolysis is influenced by several factors, including:

  • Water content: The most critical factor. Even trace amounts of moisture in the storage environment or in solvents can lead to significant degradation over time.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

  • pH: While the compound is sensitive to neutral hydrolysis, the presence of bases can significantly accelerate the decomposition.

Recommended Storage and Handling Protocols

To maintain the integrity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, adherence to stringent storage and handling protocols is essential. The following recommendations are based on best practices for handling reactive sulfonyl chlorides.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of hydrolysis and other potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents exposure to atmospheric moisture.
Container Use a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap).Prevents ingress of moisture and reaction with the container material.
Light Store in a dark place or use an amber-colored container.While not the primary degradation pathway, prolonged exposure to UV light can potentially induce other decomposition routes.
Handling Handle exclusively in a glove box or a well-ventilated fume hood with low ambient humidity. Use dry solvents and glassware.Minimizes exposure to atmospheric moisture during weighing and dispensing.

Experimental Design for Stability Assessment

A robust stability testing program is crucial for establishing a reliable shelf-life and for understanding the impact of storage conditions on the purity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. The following sections outline a comprehensive approach to stability assessment, incorporating both long-term and accelerated studies.

Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study. For 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.[3][4]

4.1.1. Proposed RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5] The primary goal is to achieve baseline separation of the parent compound from its main degradant, 3-fluoro-2-methoxybenzenesulfonic acid.

Long-Term Stability Study

A long-term stability study provides data on the degradation of the compound under recommended storage conditions.

4.2.1. Protocol

  • Store three batches of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride at the recommended storage condition (2-8°C, under inert atmosphere).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw a sample from each batch.

  • Analyze the samples using the validated RP-HPLC method to determine the purity of the sulfonyl chloride and the concentration of the sulfonic acid degradant.

  • Monitor physical appearance (color, physical state) at each time point.

Accelerated Stability Study

An accelerated stability study is designed to predict the long-term stability by subjecting the compound to more stressful conditions.[6]

4.3.1. Protocol

  • Store three batches of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride at an elevated temperature and humidity (e.g., 40°C / 75% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw a sample from each batch.

  • Analyze the samples using the validated RP-HPLC method.

  • Monitor physical appearance.

cluster_0 Stability Study Workflow start Obtain 3 Batches of Compound storage Divide each batch for Long-Term and Accelerated Storage start->storage long_term Long-Term Storage (2-8°C, Inert Atmosphere) storage->long_term accelerated Accelerated Storage (40°C / 75% RH) storage->accelerated sampling Sample at Predetermined Time Points long_term->sampling accelerated->sampling analysis Analyze via Validated RP-HPLC sampling->analysis data Data Analysis and Shelf-Life Determination analysis->data

Sources

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Abstract: This guide provides a comprehensive technical overview of the solubility profile of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a key intermediate for researchers in medicinal chemistry and drug development. The document moves beyond a simple data sheet to explore the underlying chemical principles governing its solubility, the critical impact of its reactivity on solvent selection, and robust methodologies for its experimental determination. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide serves as an essential resource for scientists working with this and similar reactive sulfonyl chloride compounds.

Introduction: Understanding the Molecule

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride that serves as a valuable building block in organic synthesis. For drug development professionals, its utility lies in its ability to act as a precursor for sulfonamides. The strategic placement of the fluoro and methoxy groups on the benzene ring allows for the fine-tuning of a target molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.[1][2][3] An accurate understanding of its solubility is paramount for designing reaction conditions, purification strategies, and formulation approaches.

However, the dominant chemical feature of this molecule is the highly electrophilic sulfonyl chloride group. This group's reactivity, particularly towards nucleophilic and protic solvents, is the single most important factor governing its practical "solubility." This guide will therefore treat solubility not just as a physical property but as a parameter critically dependent on chemical stability.

Core Physicochemical Properties

A molecule's structure dictates its behavior. The properties of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride provide the basis for predicting its solubility.

PropertyValueSource
IUPAC Name 3-fluoro-2-methoxybenzenesulfonyl chlorideN/A
Molecular Formula C₇H₆ClFO₃SN/A
Molecular Weight 224.64 g/mol [4]
CAS Number 67475-55-2[5][6][7]

The presence of polar C-F, C-O, and S=O bonds, combined with the relatively non-polar benzene ring, results in a molecule of intermediate polarity. The key feature, the S-Cl bond, is highly polarized and susceptible to nucleophilic attack.

Theoretical Solubility Profile: A Chemist's Perspective

Based on the principle of "like dissolves like," we can predict the solubility of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride across different solvent classes.[8] This theoretical assessment must be overlaid with the reality of its chemical reactivity.

Table 2: Predicted Solubility and Reactivity in Common Laboratory Solvents

Solvent ClassExamplesPredicted SolubilityCritical Consideration: Reactivity
Non-polar Aprotic Hexane, Toluene, Diethyl EtherLow to ModerateLow reactivity. Suitable for slurries or specific reactions.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN), AcetoneHighGenerally stable under anhydrous conditions. These are the preferred solvents for reactions and handling.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very HighHigh solubility, but potential for slow decomposition over time, especially in non-anhydrous grades.
Polar Protic Water, Methanol, EthanolReactive / Decomposes Reactive / Decomposes
The Critical Case of Protic Solvents: A Reaction, Not Dissolution

It is imperative to understand that 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride does not simply dissolve in protic solvents like water or alcohols; it reacts with them. The sulfonyl chloride group undergoes rapid hydrolysis with water to form the corresponding sulfonic acid and hydrochloric acid. With alcohols, it undergoes alcoholysis to form sulfonate esters.

This reactivity makes traditional solubility measurements in these media meaningless for the parent compound. Any attempt to determine aqueous solubility will instead measure the solubility of the resulting sulfonic acid. For laboratory practice, this means all glassware must be scrupulously dried and anhydrous solvents should be used to maintain the integrity of the compound.[9]

Experimental Workflow for Solubility Determination

For a reactive compound, determining a reliable solubility value requires a self-validating system that is both precise and accounts for potential degradation. High-Performance Liquid Chromatography (HPLC) is the authoritative method for this purpose.

Step-by-Step Protocol: HPLC-Based Solubility Determination

This protocol ensures that equilibrium is achieved and that the quantification is accurate and specific to the parent compound.

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride in an appropriate anhydrous polar aprotic solvent (e.g., Acetonitrile).

    • Perform a serial dilution to create a series of standards of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation (Equilibrium Method):

    • In a sealed vial, add an excess amount of the sulfonyl chloride to a known volume of the desired anhydrous test solvent at a controlled temperature (e.g., 25 °C).

    • Agitate the slurry using a magnetic stirrer or shaker for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). The presence of undissolved solid at the end confirms saturation.[10]

  • Sample Analysis:

    • Allow the slurry to settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

    • Immediately dilute the filtrate with the mobile phase or acetonitrile to a concentration that falls within the range of the calibration curve. This step is critical to prevent the compound from crashing out of solution.

    • Inject the diluted sample into the HPLC system.

  • Calculation:

    • Using the peak area from the sample chromatogram and the equation from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Workflow Diagram: Solubility Determination

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Calibration Standards (Known Concentrations) G Generate Calibration Curve (Peak Area vs. Conc.) A->G B Add Excess Compound to Anhydrous Solvent C Agitate to Reach Equilibrium (e.g., 24h) B->C D Filter Supernatant (0.22 µm PTFE filter) C->D E Dilute Filtrate to Known Volume D->E F Inject Standards & Samples into HPLC System E->F I Apply Dilution Factor E->I H Calculate Sample Conc. from Calibration Curve F->H G->H H->I J Final Solubility Value (e.g., mg/mL) I->J

Caption: HPLC-based workflow for determining the solubility of a reactive compound.

Safety, Handling, and Stability

As a sulfonyl chloride, this compound is corrosive and a lachrymator. It causes severe skin burns and eye damage.[11][12]

  • Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

  • Moisture Sensitivity: The compound reacts with water, including atmospheric moisture.[13] Store in a desiccator or glove box under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents for all experiments.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench small residual amounts carefully with a suitable alcohol or amine solution under controlled conditions.

Conclusion

The solubility profile of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is fundamentally dictated by its reactivity. While it exhibits high solubility in common polar aprotic solvents like DCM, THF, and acetonitrile, it undergoes rapid decomposition in protic solvents. This chemical instability is the core takeaway for any scientist. For quantitative analysis, a carefully controlled experimental setup using the HPLC-based method described herein is essential to generate reliable and reproducible data. Adherence to strict anhydrous handling and safety protocols is non-negotiable for ensuring both the integrity of the compound and the safety of the researcher.

References

  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

  • Pharmatutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 5-Fluoro-2-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from [Link]

  • PubChem. (2026, January 3). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

  • YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

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Methodological & Application

Synthesis of sulfonamides using 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Novel Sulfonamides using 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, integral to a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The synthesis of novel sulfonamide derivatives remains a critical endeavor in lead optimization and the development of new chemical entities. The conventional and reliable method for forging the S-N bond of a sulfonamide involves the reaction of a primary or secondary amine with a sulfonyl chloride.[4][5]

This application note provides a detailed guide to the synthesis of N-substituted sulfonamides utilizing 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride , a versatile building block. The unique substitution pattern of this reagent—featuring a fluorine atom and a methoxy group—offers medicinal chemists a valuable tool to fine-tune the physicochemical properties of the resulting sulfonamides, such as lipophilicity, metabolic stability, and target engagement.

Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Center

The synthesis of sulfonamides from 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution-type reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.[1]

Caption: General reaction for N-substituted sulfonamide synthesis.

Experimental Protocols

Two primary protocols are presented: a standard method employing conventional heating and a microwave-assisted method for accelerated synthesis.

Protocol 1: Standard Synthesis via Conventional Heating

This robust and widely applicable method is suitable for a broad range of primary and secondary amines.

Materials:

  • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq) or Triethylamine (TEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[1]

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time, making it ideal for high-throughput synthesis and library generation.[6]

Materials:

  • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Microwave synthesizer and appropriate reaction vessels

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes). Optimization of temperature and time may be required for different amines.

  • Post-Reaction: After cooling, dissolve the crude product in a suitable solvent like DCM or ethyl acetate for subsequent workup and purification as described in Protocol 1.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of sulfonamides from 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride with various amines.

Amine TypeBaseSolventMethodTypical Reaction TimeExpected Yield
Primary AliphaticPyridineDCMConventional8-12 hoursGood to Excellent
Secondary AliphaticTEADCMConventional12-18 hoursModerate to Good
Primary AromaticPyridineDCMConventional6-10 hoursExcellent
Secondary AromaticTEADCMConventional16-24 hoursModerate
Various AminesNoneNeatMicrowave5-15 minutesGood to Excellent

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides using 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Sulfonamide Synthesis Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Amine + Base in DCM Addition Add Sulfonyl Chloride at 0°C Reactants->Addition Reaction Stir at Room Temperature Addition->Reaction Dilution Dilute with DCM Reaction->Dilution Washing Sequential Washes (HCl, H₂O, NaHCO₃, Brine) Dilution->Washing Drying Dry over MgSO₄ & Concentrate Washing->Drying Chromatography Flash Column Chromatography Drying->Chromatography Characterization Characterize Pure Product (NMR, MS) Chromatography->Characterization

Caption: Step-by-step workflow for sulfonamide synthesis.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the synthesis of novel sulfonamides using 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. The strategic placement of the fluoro and methoxy groups on the aromatic ring of this reagent allows for the generation of a diverse library of sulfonamides with potentially enhanced pharmacological properties. Both the conventional and microwave-assisted methods offer reliable and efficient pathways to these valuable compounds, empowering researchers in their drug discovery efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Health Risks.
  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

Sources

Application Notes & Protocols: 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Unique Synthetic Tool

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that serves as a valuable building block for medicinal chemistry and drug development professionals. Its strategic placement of a fluorine atom, a methoxy group, and a reactive sulfonyl chloride moiety on a benzene ring offers a unique combination of properties. This guide provides an in-depth look at its applications, supported by detailed protocols and mechanistic insights, to empower researchers in leveraging its full synthetic potential.

The sulfonamide functional group is a cornerstone in medicinal chemistry, and its synthesis is most commonly achieved by the reaction of a sulfonyl chloride with an amine under basic conditions.[1] The substituents on the aromatic ring of the sulfonyl chloride play a crucial role in modulating the physicochemical and pharmacological properties of the final compound.

Key Molecular Features and Their Implications:

  • Fluorine Atom: The presence of fluorine can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] It also increases lipophilicity, which can improve membrane permeability, and its high electronegativity can lead to stronger interactions with biological targets.[2][4]

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic environment of the aromatic ring. In drug design, it can be a site for metabolic transformation, and its replacement with more robust groups like trifluoromethoxy is a common strategy to enhance metabolic stability.[5] The interplay between the fluoro and methoxy groups in this specific arrangement offers a unique scaffold for creating novel bioactive molecules.

  • Sulfonyl Chloride Moiety: As a powerful electrophile, the sulfonyl chloride group is highly reactive towards nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[6][7] This reactivity is the cornerstone of its utility as a building block.

This document will focus on the primary applications of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride in the synthesis of novel sulfonamides and sulfonate esters.

Core Application I: Synthesis of Novel Sulfonamides

The reaction between a sulfonyl chloride and an amine is the most fundamental and widely used method for preparing sulfonamides.[1] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it a staple in both academic and industrial research.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The base facilitates the reaction's progression to completion.

General Experimental Protocol for Sulfonamide Synthesis

This protocol provides a general method for the synthesis of sulfonamides from 3-fluoro-2-methoxybenzene-1-sulfonyl chloride and a representative primary or secondary amine.

Materials:

  • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

  • Amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • To this solution, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve 3-fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Workflow for Sulfonamide Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a sulfonamide derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine Dissolve Amine (1.0 eq) and Et3N (1.2 eq) in DCM mix Combine solutions at 0 °C, then warm to RT and stir (4-12h, monitor by TLC) amine->mix sulfonyl_chloride Dissolve 3-Fluoro-2-methoxy- benzene-1-sulfonyl chloride (1.0 eq) in DCM sulfonyl_chloride->mix wash Aqueous Wash Sequence (HCl, NaHCO3, Brine) mix->wash dry Dry (MgSO4), Filter, and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify product Final Sulfonamide Product purify->product

Caption: General workflow for sulfonamide synthesis.

Data Summary: Representative Sulfonamide Synthesis

The following table provides hypothetical yet representative data for the synthesis of sulfonamides using 3-fluoro-2-methoxybenzene-1-sulfonyl chloride with various amines, based on typical reaction outcomes.

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-(phenyl)-3-fluoro-2-methoxybenzenesulfonamide692
2BenzylamineN-(benzyl)-3-fluoro-2-methoxybenzenesulfonamide595
3Morpholine4-((3-fluoro-2-methoxyphenyl)sulfonyl)morpholine497
4Piperidine1-((3-fluoro-2-methoxyphenyl)sulfonyl)piperidine496

Core Application II: Synthesis of Sulfonate Esters

In addition to forming sulfonamides, sulfonyl chlorides readily react with alcohols to produce sulfonate esters.[8] These esters are valuable in their own right as intermediates in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution reactions.

Mechanistic Pathway

Similar to sulfonamide formation, the synthesis of sulfonate esters involves the nucleophilic attack of an alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. A base, typically pyridine, is used both as a catalyst and to scavenge the HCl byproduct.

G R_OH R-OH (Alcohol) Nuc_Attack Nucleophilic Attack SulfonylCl Ar-SO2Cl Py Pyridine Deprotonation Pyridine acts as base Py->Deprotonation Intermediate Tetrahedral Intermediate [Ar-SO2(Cl)(O-R)]- H+ Nuc_Attack->Intermediate Alcohol attacks Sulfur Intermediate->Deprotonation Elimination Elimination of Cl- Deprotonation->Elimination Product R-O-SO2-Ar (Sulfonate Ester) Elimination->Product Byproduct Pyridine-HCl Elimination->Byproduct

Caption: Mechanism of sulfonate ester formation.

General Experimental Protocol for Sulfonate Ester Synthesis

Materials:

  • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

  • Alcohol (primary or secondary)

  • Anhydrous Pyridine

  • Diethyl Ether or Dichloromethane

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 3-fluoro-2-methoxybenzene-1-sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-6 hours. Monitor by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1M HCl and extract with diethyl ether or DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude sulfonate ester by column chromatography or recrystallization.

Safety and Handling

Sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling sulfonyl chlorides.[9][10]

  • Handling Precautions: Conduct all operations in a certified chemical fume hood to avoid inhalation of corrosive vapors.[9] Avoid contact with skin and eyes.[10] Keep the reagent away from water and moisture, as it reacts to produce corrosive hydrochloric acid.[9][11]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials like strong bases and oxidizing agents.[10][11]

  • Spill & Disposal: In case of a spill, neutralize with an appropriate agent like sodium bicarbonate and absorb with an inert material. Dispose of waste according to institutional and local regulations.

Conclusion

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a powerful and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern provides a scaffold for creating novel sulfonamides and sulfonate esters with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to facilitate the effective use of this reagent, enabling researchers to explore new chemical space with confidence.

References

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Application Notes and Protocols: The Reaction of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride with Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, appearing in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] The specific reagent, 3-fluoro-2-methoxybenzene-1-sulfonyl chloride, offers medicinal chemists a valuable scaffold for several strategic reasons:

  • Modulation of Physicochemical Properties: The fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate.[5][6][7] Its high electronegativity can also influence the pKa of the resulting sulfonamide.[1]

  • Structural Rigidity and Conformational Control: The methoxy group, positioned ortho to the sulfonyl chloride, can impose conformational constraints on the molecule, which can be crucial for selective binding to a biological target.

  • Versatility in Further Functionalization: The aromatic ring provides a platform for further structural modifications, allowing for the exploration of structure-activity relationships (SAR).

This document provides a comprehensive guide to the reaction of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride with various amines, detailing the underlying mechanism, offering step-by-step protocols, and discussing key considerations for successful synthesis and application in drug development.

Reaction Mechanism: Nucleophilic Acyl-Type Substitution

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds through a nucleophilic substitution reaction at the sulfur atom.[8] While analogous to nucleophilic acyl substitution at a carbonyl carbon, the geometry and electronic nature of the sulfonyl group present distinct characteristics.

The generally accepted mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction.[4][8]

Caption: General mechanism for sulfonamide formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride with amines. It is crucial to perform these reactions in a well-ventilated fume hood, as sulfonyl chlorides can be lachrymatory and corrosive.

General Protocol for Reaction with Primary and Secondary Aliphatic Amines

This protocol is suitable for a wide range of primary and secondary aliphatic amines.

Materials:

  • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

  • Aliphatic amine (1.0-1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aliphatic amine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add TEA or DIPEA (1.5 equivalents) to the amine solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 3-fluoro-2-methoxybenzene-1-sulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[9]

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Protocol for Reaction with Anilines (Aromatic Amines)

Anilines are generally less nucleophilic than aliphatic amines, and the reaction conditions may need to be adjusted accordingly. Pyridine is often used as both the base and a solvent in these reactions.[4]

Materials:

  • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

  • Aniline derivative (1.0 equivalent)

  • Anhydrous pyridine

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1.0 equivalent) in anhydrous pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add 3-fluoro-2-methoxybenzene-1-sulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC or HPLC.

  • Workup:

    • Pour the reaction mixture into ice-cold 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography.

Key Experimental Considerations and Troubleshooting

Observation/Problem Potential Cause Recommended Solution
Low or No Reaction 1. Low nucleophilicity of the amine. 2. Steric hindrance around the amine.1. Increase the reaction temperature or prolong the reaction time. 2. Consider using a more forcing solvent.
Presence of a Polar Byproduct (Sulfonic Acid) Hydrolysis of the sulfonyl chloride due to the presence of water.[9]Ensure all glassware is thoroughly dried and use anhydrous solvents.
Di-sulfonylation of Primary Amines 1. Excess sulfonyl chloride. 2. High reaction temperature.[9]1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

Applications in Drug Discovery: A Structural Perspective

The 3-fluoro-2-methoxyphenylsulfonamide scaffold is a valuable starting point for the synthesis of a diverse range of bioactive molecules. The strategic placement of the fluoro and methoxy groups can be leveraged to fine-tune the pharmacological properties of a lead compound.

Drug Discovery Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection A 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride C Sulfonamide Library Synthesis A->C B Amine Library B->C D Biological Screening C->D E Hit Compound D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H Preclinical Candidate G->H

Caption: Workflow for utilizing the title reaction in drug discovery.

The incorporation of a fluorine atom can block sites of metabolism, thereby increasing the half-life of a drug.[6] Furthermore, the electron-withdrawing nature of fluorine can alter the acidity of the sulfonamide N-H proton, which can be critical for hydrogen bonding interactions with the target protein.[1]

Conclusion

The reaction of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride with amines is a robust and versatile method for the synthesis of novel sulfonamides with significant potential in medicinal chemistry. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently generate libraries of compounds for biological screening. The unique electronic and steric properties imparted by the fluoro and methoxy substituents make this an attractive scaffold for the development of next-generation therapeutics.

References

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  • Who we serve.
  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. 2020. Available at: [Link]

  • .

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Introduction: The Strategic Role of Fluorinated Sulfonyl Chlorides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug candidates.[1][2] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When this strategic element is combined with the versatile sulfonyl chloride functional group, it gives rise to powerful reagents for drug discovery.

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is one such reagent, a valuable building block for the synthesis of novel sulfonamides. The sulfonamide functional group is a cornerstone of numerous therapeutic agents, found in drugs with antibacterial, anti-inflammatory, and anticancer properties.[3] This guide provides a detailed overview of the applications of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, complete with experimental protocols and safety considerations for its effective use in a research setting.

Molecular Profile and Strategic Advantages

The utility of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride in medicinal chemistry stems from the specific arrangement of its functional groups, each contributing to the physicochemical properties of the resulting sulfonamide derivatives.

  • The Sulfonyl Chloride Moiety (-SO₂Cl): This group is a highly reactive electrophile, making it an excellent precursor for the synthesis of sulfonamides. It readily reacts with nucleophilic primary and secondary amines to form stable sulfonamide bonds, which is the primary reaction discussed in this guide.[3]

  • The Fluoro Group (-F): The presence of a fluorine atom can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.[2] Its electron-withdrawing nature can also modulate the acidity of nearby protons and influence the binding interactions of the molecule with its target protein.[1]

  • The Methoxy Group (-OCH₃): The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. Its presence provides an additional point for modification and can be a key determinant in the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of these features in a single building block allows researchers to systematically explore structure-activity relationships (SAR) and fine-tune the properties of lead compounds.

Core Application: Synthesis of Novel Sulfonamides

The primary application of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is the synthesis of N-substituted 3-fluoro-2-methoxybenzenesulfonamides. This reaction is a cornerstone of drug discovery, enabling the creation of diverse libraries of compounds for biological screening.

General Reaction Scheme

The synthesis involves a nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[3]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 3-Fluoro-2-methoxybenzene- 1-sulfonyl chloride Sulfonamide N-substituted 3-fluoro-2-methoxybenzenesulfonamide R1->Sulfonamide plus1 + Amine Primary or Secondary Amine (R1R2NH) Amine->Sulfonamide Base Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) Salt Base-HCl Salt Base->Salt plus2 + G Start Start: Prepare Reactants DissolveAmine 1. Dissolve amine and base in anhydrous solvent at 0°C Start->DissolveAmine AddSulfonyl 2. Add sulfonyl chloride solution dropwise DissolveAmine->AddSulfonyl React 3. Stir at room temperature (6-18 hours) AddSulfonyl->React Monitor 4. Monitor reaction progress via TLC React->Monitor Workup 5. Aqueous Workup: Wash with HCl, NaHCO₃, brine Monitor->Workup Reaction Complete Dry 6. Dry organic layer (e.g., MgSO₄) and filter Workup->Dry Concentrate 7. Concentrate under reduced pressure Dry->Concentrate Purify 8. Purify crude product (Chromatography/Recrystallization) Concentrate->Purify End End: Pure Sulfonamide Purify->End

Sources

Application Notes and Protocols for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a detailed, representative application note for the use of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride in the synthesis of a plausible, novel agrochemical. The target molecule, herein named "Fluometuron," is a hypothetical construct for illustrative purposes, designed to demonstrate a scientifically sound synthetic application based on established principles of sulfonylurea herbicide chemistry.

Introduction: The Strategic Role of Fluorinated Benzene Sulfonyl Chlorides in Modern Agrochemicals

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes. 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a bespoke building block that offers a unique substitution pattern on the phenyl ring, enabling the synthesis of novel active ingredients with potentially enhanced efficacy and desirable environmental profiles.

This application note details the use of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride as a key intermediate in the synthesis of a next-generation sulfonylurea herbicide, "Fluometuron". Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1][2] The specific substitution pattern of the title compound is intended to optimize the herbicidal activity and crop selectivity of the final product.

Application: Synthesis of the Hypothetical Sulfonylurea Herbicide "Fluometuron"

The primary application of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride in this context is its reaction with a suitable heterocyclic amine to form the sulfonylurea bridge, a hallmark of this class of herbicides. The target molecule, N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-3-fluoro-2-methoxybenzenesulfonamide ("Fluometuron"), is synthesized via a two-step, one-pot reaction.

Reaction Scheme:

The synthesis proceeds in two main stages:

  • Formation of an Intermediate Carbamate: 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is first converted to a more reactive intermediate, such as a phenyl carbamate, by reaction with a chloroformate.

  • Condensation with a Heterocyclic Amine: The intermediate carbamate is then coupled with 2-amino-4,6-dimethoxypyrimidine to form the final sulfonylurea product, "Fluometuron".

Fluometuron_Synthesis reagent1 3-Fluoro-2-methoxybenzene- 1-sulfonyl chloride intermediate Phenyl N-(3-fluoro-2-methoxyphenylsulfonyl)carbamate reagent1->intermediate + Reagent 2 (Base, Solvent) reagent2 Phenyl Chloroformate product "Fluometuron" intermediate->product + Reagent 3 (Base, Solvent) reagent3 2-Amino-4,6-dimethoxypyrimidine byproduct Phenol + HCl

Caption: Synthesis pathway for "Fluometuron".

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of "Fluometuron".

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Purity
3-Fluoro-2-methoxybenzene-1-sulfonyl chloride1049729-85-2224.64>98%
2-Amino-4,6-dimethoxypyrimidine36315-01-2155.15>99%
Phenyl Chloroformate1885-14-9156.57>98%
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21>99%
Anhydrous Acetonitrile (MeCN)75-05-841.05HPLC
Hydrochloric Acid (HCl), 1M7647-01-036.46-
Deionized Water (H₂O)7732-18-518.02-
Protocol 1: Synthesis of "Fluometuron"

Causality behind Experimental Choices:

  • Solvent: Anhydrous acetonitrile is chosen for its ability to dissolve the reactants and for its relatively high boiling point, which allows for a suitable reaction temperature. Its aprotic nature prevents unwanted side reactions with the highly reactive sulfonyl chloride and chloroformate.

  • Base: Anhydrous potassium carbonate is used as a mild, non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing in the main reaction.

  • Temperature Control: The initial reaction is performed at 0-5°C to control the exothermic reaction of the sulfonyl chloride with the chloroformate. The subsequent condensation is heated to ensure a reasonable reaction rate.

  • Work-up: The precipitation in acidified water allows for the isolation of the crude product, as sulfonylureas are generally insoluble in acidic aqueous media.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 3-fluoro-2-methoxybenzene-1-sulfonyl chloride (11.23 g, 0.05 mol) and anhydrous acetonitrile (100 mL).

  • Formation of the Carbamate Intermediate: Cool the stirred solution to 0-5°C using an ice bath. Slowly add phenyl chloroformate (8.61 g, 0.055 mol) dropwise over 15 minutes, ensuring the temperature remains below 10°C. After the addition, add anhydrous potassium carbonate (13.82 g, 0.1 mol) in one portion.

  • Condensation Reaction: To the same flask, add 2-amino-4,6-dimethoxypyrimidine (7.76 g, 0.05 mol). Slowly warm the reaction mixture to 60°C and maintain this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Precipitation: Pour the oil into 200 mL of ice-cold water and acidify to pH 2-3 with 1M HCl while stirring vigorously. A white precipitate of "Fluometuron" will form.

  • Purification: Collect the solid by vacuum filtration, wash with deionized water (3 x 50 mL), and dry under vacuum at 40°C to a constant weight. Recrystallize from ethanol if further purification is required.

Expected Results:
ParameterExpected Value
Yield 85-92%
Appearance Off-white crystalline solid
Melting Point 175-180 °C (decomposes)
Purity (by HPLC) >97%

Data and Analysis

Characterization of "Fluometuron":
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 10.8 (s, 1H, SO₂NH), 9.5 (s, 1H, NH-pyrimidine), 7.6-7.8 (m, 3H, Ar-H), 5.9 (s, 1H, pyrimidine-H), 4.0 (s, 3H, OCH₃), 3.9 (s, 6H, pyrimidine-OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 171.2, 160.5, 158.3, 155.1, 134.8, 128.9, 125.4, 116.7, 88.2, 56.5, 54.9.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₄H₁₅FN₄O₆S [M+H]⁺: 407.07; found: 407.08.

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 1710 (C=O stretch), 1590, 1480 (aromatic C=C stretch), 1350, 1160 (SO₂ stretch).

Workflow and Mechanisms

General Experimental Workflow:

The overall process from starting materials to the final, purified product can be visualized as follows:

Experimental_Workflow start Reagents & Solvent Charging reaction Reaction under N₂ atmosphere (Temperature Controlled) start->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Continue workup Filtration & Solvent Removal monitoring->workup Complete precipitation Precipitation in Acidified Water workup->precipitation purification Filtration, Washing & Drying precipitation->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Caption: General experimental workflow.

Mechanistic Insights:

The core of the synthesis is a nucleophilic substitution at the sulfonyl chloride, followed by a condensation reaction. The amine group of the 2-amino-4,6-dimethoxypyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate intermediate. The sulfonyl group, being a strong electron-withdrawing group, activates the intermediate towards this nucleophilic attack.

Safety and Handling

  • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride: This compound is a sulfonyl chloride and should be handled with care. It is corrosive and will react with moisture. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phenyl Chloroformate: This reagent is highly toxic and corrosive. Handle with extreme caution in a fume hood.

  • Solvents: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

Conclusion

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride serves as a valuable and versatile building block for the synthesis of novel, fluorinated agrochemicals. The protocol described herein for the synthesis of the hypothetical sulfonylurea herbicide "Fluometuron" demonstrates a robust and efficient method for creating complex active ingredients. The unique substitution pattern offered by this starting material opens avenues for the development of next-generation crop protection agents with potentially improved biological activity and safety profiles.

References

  • ResearchGate. This article provides an overview of the synthesis of novel sulfonylurea derivatives and their herbicidal activities, which is relevant to the general class of compounds discussed.

  • National Center for Biotechnology Information. This entry describes the properties and mechanism of action of foramsulfuron, a commercial sulfonylurea herbicide, highlighting the importance of the ALS-inhibition mechanism.

  • National Center for Biotechnology Information. This article details the structural and chemical properties of triflusulfuron-methyl, another sulfonylurea herbicide, providing context for the characterization of such compounds.

Sources

Experimental protocol for sulfonylation with 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sulfonylation with 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Abstract

The synthesis of sulfonamides is a cornerstone of modern medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents.[1][2] This application note provides a comprehensive technical guide for the sulfonylation of primary and secondary amines using 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. We present a detailed, field-proven experimental protocol, elucidate the underlying reaction mechanism, and offer practical insights into reaction optimization, work-up, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for the synthesis of novel sulfonamides incorporating the 3-fluoro-2-methoxyphenyl moiety.

Introduction and Scientific Background

Sulfonamides (-SO₂NR₂) are a critical pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities.[3] The most common and robust method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][4] This reaction is valued for its efficiency and broad substrate scope.

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a valuable building block that allows for the introduction of a uniquely substituted aromatic ring. The fluorine and methoxy substituents can significantly influence the physicochemical properties of the final sulfonamide, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this reagent particularly interesting for lead optimization campaigns in drug discovery.

Reaction Mechanism and Rationale

The sulfonylation of an amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[4] The amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.

The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base (e.g., pyridine or triethylamine) is essential to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[3][5]

Caption: General mechanism of sulfonylation.

Experimental Protocol

This protocol provides a general method for the sulfonylation of a representative primary amine. Researchers should note that optimal conditions, such as reaction time and temperature, may vary depending on the specific amine substrate.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
3-Fluoro-2-methoxybenzene-1-sulfonyl chloride≥97% PuritySigma-Aldrich
Primary or Secondary Amine (e.g., Benzylamine)≥98% PuritySigma-Aldrich
Pyridine or Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)1 M Aqueous Soln.Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Soln.Fisher Scientific
Brine (Saturated NaCl)Aqueous Soln.Fisher Scientific
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousVWR
Silica Gel230-400 meshSorbent Tech.
Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, ice bath, rotary evaporator, chromatography columnStandard labwareN/A
Step-by-Step Procedure

Experimental_Workflow start Start reagent_prep 1. Reagent Preparation Dissolve amine and base in DCM. Cool to 0 °C. start->reagent_prep addition 2. Reagent Addition Add sulfonyl chloride solution dropwise over 15-20 min. reagent_prep->addition reaction 3. Reaction Stir at 0 °C for 30 min, then warm to RT. Monitor by TLC. addition->reaction workup 4. Aqueous Work-up Wash with 1M HCl, sat. NaHCO₃, and brine. reaction->workup drying 5. Drying & Concentration Dry organic layer with MgSO₄. Concentrate in vacuo. workup->drying purification 6. Purification Purify via flash column chromatography. drying->purification analysis 7. Characterization Confirm structure and purity (NMR, MS, etc.). purification->analysis end_node End analysis->end_node

Caption: Step-by-step experimental workflow.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a suitable base like pyridine or triethylamine (1.2 - 1.5 eq.) in anhydrous dichloromethane (DCM).[1] Cool the stirred solution to 0 °C using an ice bath.

    • Rationale: Anhydrous conditions are crucial as sulfonyl chlorides react with water.[6] The use of a slight excess of base ensures complete neutralization of the HCl byproduct. Cooling the reaction mixture helps to control the initial exotherm.

  • Addition of Sulfonyl Chloride: Dissolve 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 - 1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

    • Rationale: Dropwise addition prevents a rapid temperature increase and minimizes potential side reactions. A slight excess of the sulfonyl chloride can be used to ensure full consumption of the valuable amine.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-16 hours).

    • Rationale: The reaction is often complete within a few hours at room temperature, but reaction times are substrate-dependent. TLC is a quick and effective way to determine the point of completion.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[7]

    • Rationale: This washing sequence systematically removes unreacted reagents and byproducts, simplifying the subsequent purification.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude sulfonamide.

  • Purification: The crude product can be purified using flash column chromatography on silica gel.[8] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Rationale: Flash chromatography is a standard and effective method for purifying organic compounds, providing the final sulfonamide with high purity.[9]

Safety and Handling Precautions

ALWAYS consult the Safety Data Sheet (SDS) before handling any chemicals. [6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles with a face shield.[10][11]

  • Fume Hood: All operations involving sulfonyl chlorides must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[6]

  • Reactivity: Sulfonyl chlorides are corrosive and react exothermically, sometimes violently, with water and other nucleophiles (including alcohols and strong bases).[6][12] Avoid contact with skin and eyes.[13]

  • Spills: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite and dispose of it as hazardous waste. Do not use water.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Product Formation Inactive amine (e.g., protonated); insufficient base; poor quality sulfonyl chloride.Ensure the amine is not a salt form. Use a sufficient excess of base (1.5 eq.). Verify the purity of the sulfonyl chloride.
Formation of Multiple Products Reaction too concentrated or run at too high a temperature; di-sulfonylation of primary amine.Use more dilute conditions. Maintain low temperature (0 °C) during addition. Use only a slight excess (1.05 eq.) of sulfonyl chloride.
Difficult Purification Product co-elutes with impurities.Screen different solvent systems for column chromatography. Consider recrystallization as an alternative purification method.[8]
Incomplete Reaction Sterically hindered amine; low nucleophilicity of the amine.Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF). Extend the reaction time.

References

  • Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Benchchem. (n.d.). General Principles in the Synthesis of Sulfonamides.
  • International Labour Organization & World Health Organization. (2021). ICSC 0198 - SULPHURYL CHLORIDE.
  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • Cooper, C. S., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH.
  • NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Rattanaburi, O., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Wikipedia. (n.d.). Hinsberg reaction.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.
  • Organic Syntheses Procedure. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
  • Balakrishnan, V. K., et al. (2006). Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods. PubMed.
  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

Sources

Catalytic Applications of 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic methods for the reactions of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This valuable building block, featuring a unique substitution pattern, offers access to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. This document outlines key catalytic strategies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing both mechanistic insights and detailed experimental protocols.

Introduction: The Versatility of a Fluorinated Methoxy-Substituted Synthon

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a versatile reagent in organic synthesis. The presence of the electron-withdrawing sulfonyl chloride group, coupled with the electronic effects of the fluoro and methoxy substituents, imparts distinct reactivity to the aromatic ring. While the sulfonyl chloride moiety is an excellent leaving group in traditional nucleophilic substitution reactions, its true potential is unlocked through catalytic desulfonylative cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the position of the sulfonyl group, providing a powerful tool for the construction of complex molecular architectures.

The strategic placement of the fluoro and methoxy groups can influence the electronic properties and metabolic stability of target molecules, making this building block particularly attractive for the development of novel pharmaceutical agents.

Core Catalytic Methodologies

This guide focuses on three primary palladium-catalyzed cross-coupling reactions that have proven effective for the functionalization of aryl sulfonyl chlorides. The principles outlined are readily adaptable for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, with specific considerations for catalyst and ligand selection to optimize reaction outcomes.

Desulfonylative Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. In the context of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a desulfonylative variant allows for the coupling of the aryl scaffold with a variety of boronic acids and their derivatives.

Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the aryl sulfonyl chloride to a low-valent palladium(0) complex. This is a critical step where the C-S bond is cleaved. Subsequent transmetalation with the organoboron reagent and reductive elimination from the resulting diorganopalladium(II) intermediate furnishes the desired biaryl product and regenerates the active palladium(0) catalyst. The choice of a suitable ligand is paramount to facilitate both the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(SO2Cl)L_n Ar-Pd(II)(SO2Cl)L_n Pd(0)L_n->Ar-Pd(II)(SO2Cl)L_n Oxidative Addition (Ar-SO2Cl) Ar-Pd(II)-R'L_n Ar-Pd(II)-R'L_n Ar-Pd(II)(SO2Cl)L_n->Ar-Pd(II)-R'L_n Transmetalation (R'-B(OR)2) Product Ar-R' Ar-Pd(II)-R'L_n->Product Reductive Elimination Product->Pd(0)L_n

Caption: Catalytic cycle for the desulfonylative Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 3-Fluoro-2-methoxy-1,1'-biphenyl

Parameter Condition
Catalyst Pd₂(dba)₃ (2.5 mol%)
Ligand XPhos (7.5 mol%)
Base K₃PO₄ (2.0 equiv.)
Solvent Toluene
Temperature 110 °C
Time 12 h

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add Pd₂(dba)₃ (2.5 mol%) and XPhos (7.5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture at 110 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Desulfonylative Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination provides a powerful method for the synthesis of arylamines from aryl halides or pseudohalides.[1][2] A desulfonylative approach with 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride opens a direct route to substituted anilines.[3]

Causality Behind Experimental Choices: The selection of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Ar-Pd(II)(SO2Cl)L_n Ar-Pd(II)(SO2Cl)L_n Pd(0)L_n->Ar-Pd(II)(SO2Cl)L_n Oxidative Addition (Ar-SO2Cl) [Ar-Pd(II)(NR'R'')L_n] [Ar-Pd(II)(NR'R'')L_n] Ar-Pd(II)(SO2Cl)L_n->[Ar-Pd(II)(NR'R'')L_n] Amine Coordination & Deprotonation Product Ar-NR'R'' [Ar-Pd(II)(NR'R'')L_n]->Product Reductive Elimination Product->Pd(0)L_n

Caption: Catalytic cycle for the desulfonylative Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-benzyl-3-fluoro-2-methoxyaniline

Parameter Condition
Catalyst Pd(OAc)₂ (2 mol%)
Ligand RuPhos (4 mol%)
Base NaOtBu (1.5 equiv.)
Solvent Dioxane
Temperature 100 °C
Time 18 h

Step-by-Step Procedure:

  • In a glovebox, charge a vial with Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv.).

  • Add 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 equiv.) and benzylamine (1.2 equiv.).

  • Add degassed dioxane.

  • Seal the vial and heat at 100 °C for 18 hours.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify by flash chromatography.

Desulfonylative Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[4] The desulfonylative version provides a route to synthesize 3-fluoro-2-methoxy-substituted aryl alkynes.[3]

Authoritative Grounding: The mechanism involves a dual catalytic system with palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl sulfonyl chloride. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation between the organopalladium species and the copper acetylide, followed by reductive elimination, yields the aryl alkyne.[4]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(SO2Cl)L_n Ar-Pd(II)(SO2Cl)L_n Pd(0)L_n->Ar-Pd(II)(SO2Cl)L_n Oxidative Addition Ar-Pd(II)-C≡CR'L_n Ar-Pd(II)-C≡CR'L_n Ar-Pd(II)(SO2Cl)L_n->Ar-Pd(II)-C≡CR'L_n Transmetalation Product Ar-C≡CR' Ar-Pd(II)-C≡CR'L_n->Product Reductive Elimination Product->Pd(0)L_n R'-C≡CH R'-C≡CH Cu-C≡CR' Cu-C≡CR' R'-C≡CH->Cu-C≡CR' [Cu(I)], Base

Caption: Dual catalytic cycles in the desulfonylative Sonogashira coupling.

Experimental Protocol: Synthesis of 1-((3-fluoro-2-methoxyphenyl)ethynyl)-4-methylbenzene

Parameter Condition
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)
Co-catalyst CuI (5 mol%)
Base Et₃N (3.0 equiv.)
Solvent THF
Temperature 60 °C
Time 24 h

Step-by-Step Procedure:

  • To a sealed tube, add 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 equiv.), 1-ethynyl-4-methylbenzene (1.5 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill with argon.

  • Add degassed THF and Et₃N (3.0 equiv.).

  • Heat the reaction at 60 °C for 24 hours.

  • Upon completion, cool the mixture, dilute with ether, and filter to remove the ammonium salt.

  • Wash the organic layer with water, brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Conclusion

The catalytic desulfonylative cross-coupling of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride represents a powerful and versatile strategy for the synthesis of a wide array of functionalized aromatic compounds. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers to explore the utility of this valuable building block in their synthetic endeavors. Careful consideration of the catalyst, ligand, and reaction conditions is essential for achieving optimal results and expanding the chemical space accessible from this unique starting material.

References

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for the Suzuki−Miyaura Reaction: The Utility of Biaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for C–C bond-forming reductive elimination from palladium(ii). Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

  • Vogel, P., & Dubbaka, S. R. (2006). Palladium-Catalyzed Desulfinylative Cross-Coupling Reactions of Sulfonyl Chlorides with Organostannanes. Angewandte Chemie International Edition, 45(39), 6537-6540. [Link]

Sources

Application Notes: 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride as a Novel Derivatizing Agent for Advanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of analytical chemistry, particularly within pharmaceutical and metabolomic research, the derivatization of analytes is a cornerstone technique for enhancing analytical performance. Many biologically significant molecules, such as primary and secondary amines, phenols, and alcohols, possess high polarity and low volatility, which can lead to poor chromatographic resolution and low detection sensitivity, especially in gas chromatography (GC) and mass spectrometry (MS).[1][2] Chemical derivatization addresses these challenges by modifying the analyte's functional groups to create a derivative with more favorable properties.[3]

This guide introduces 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (FMSC), a novel arylsulfonyl chloride reagent, for the derivatization of nucleophilic functional groups. While specific applications of this particular isomer are not yet widely documented, its structural features—a highly reactive sulfonyl chloride group, a fluorine atom, and a methoxy group—position it as a promising tool for researchers. The principles outlined herein are based on the well-established reactivity of analogous sulfonyl chlorides and provide a robust framework for developing sensitive and selective analytical methods.[4][5]

The primary reaction involves the nucleophilic attack of an amine or phenol on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide or sulfonate ester, respectively.[5][6] This transformation imparts several key advantages:

  • Improved Chromatographic Behavior: The derivatization increases the molecular weight and reduces the polarity of the analyte, leading to better retention on reverse-phase liquid chromatography (LC) columns and enhanced volatility for GC analysis.[3]

  • Enhanced Mass Spectrometric Detection: The introduction of the 3-fluoro-2-methoxyphenylsulfonyl moiety provides a consistent, high-mass tag that can facilitate unique and predictable fragmentation patterns in MS/MS analysis, improving structural confirmation and selectivity.

  • Increased Sensitivity: The fluorine atom provides a site for potential electron capture detection (ECD) in GC, while the overall increase in hydrophobicity can improve ionization efficiency in electrospray ionization (ESI) mass spectrometry.

Mechanistic Insights: The Chemistry of FMSC Derivatization

The derivatization reaction with 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride proceeds via a nucleophilic acyl substitution mechanism. The sulfonyl chloride group is a potent electrophile. The reaction is typically conducted under basic conditions, which serves to deprotonate the nucleophile (amine or phenol), thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct.

Reaction with Primary and Secondary Amines

Primary and secondary amines react with FMSC to form highly stable N-sulfonamides.

R-NH₂ (Primary Amine) + ClSO₂-Ar → R-NH-SO₂-Ar + HCl R₂-NH (Secondary Amine) + ClSO₂-Ar → R₂-N-SO₂-Ar + HCl (where Ar = 3-fluoro-2-methoxyphenyl)

Reaction with Phenols and Alcohols

Phenols and, to a lesser extent, alcohols react to form sulfonate esters. The reaction with phenols is generally more efficient due to the greater acidity of the phenolic hydroxyl group.

R-OH (Phenol/Alcohol) + ClSO₂-Ar → R-O-SO₂-Ar + HCl (where Ar = 3-fluoro-2-methoxyphenyl)

The workflow for this process is standardized to ensure reproducibility and high derivatization efficiency.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Reaction Workup cluster_analysis Analysis Sample Analyte Solution (e.g., in ACN or Water) Buffer Add Alkaline Buffer (e.g., Sodium Bicarbonate, pH 9-10) Sample->Buffer Reagent Add FMSC Reagent (in Acetonitrile) Buffer->Reagent Incubate Incubate (e.g., 60°C for 30 min) Reagent->Incubate Quench Quench Reaction (e.g., Add Formic Acid) Incubate->Quench Filter Filter or Centrifuge Quench->Filter Analysis Inject into LC-MS or GC-MS System Filter->Analysis

Fig. 1: General experimental workflow for derivatization with FMSC.

Protocol 1: Derivatization of Amphetamine-Type Stimulants for LC-MS/MS Analysis

This protocol is designed for the quantitative analysis of amphetamine and its analogues in forensic or clinical samples. Derivatization is essential for improving their chromatographic retention and producing unique, high-mass fragments for MS detection.

Materials and Reagents
  • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (FMSC)

  • Acetonitrile (ACN), HPLC grade

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Formic acid, LC-MS grade

  • Amphetamine standard solution (1 mg/mL in methanol)

  • Internal Standard (e.g., Amphetamine-d5)

  • Vortex mixer, heating block, centrifuge

Step-by-Step Protocol
  • Sample Preparation:

    • To 100 µL of sample extract (reconstituted in water or a weak solvent), add 50 µL of the internal standard solution.

    • Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5) to alkalinize the mixture. Vortex briefly.

  • Derivatization Reaction:

    • Prepare a fresh 10 mg/mL solution of FMSC in acetonitrile.

    • Add 100 µL of the FMSC solution to the sample mixture.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate the reaction vial in a heating block at 60°C for 30 minutes. The elevated temperature drives the reaction to completion.[6]

  • Reaction Quenching and Final Preparation:

    • After incubation, cool the vial to room temperature.

    • Add 20 µL of 1 M formic acid to quench the reaction by neutralizing the excess base and hydrolyzing any remaining FMSC. Vortex briefly.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for analysis.

Expected Analytical Conditions (LC-MS/MS)
ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Transitions Monitor precursor ion (M+H)⁺ of the derivatized analyte and characteristic product ions.

Protocol 2: Derivatization of Phenolic Compounds for GC-MS Analysis

Phenolic compounds are often analyzed by GC-MS, but their hydroxyl groups require derivatization to increase volatility and reduce peak tailing.[1] Silylation is common, but sulfonyl ester formation offers stable derivatives with unique mass spectra.

Materials and Reagents
  • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (FMSC)

  • Pyridine, anhydrous

  • Toluene or Dichloromethane, GC grade

  • Phenol standard solution (1 mg/mL in methanol)

  • Anhydrous Sodium Sulfate

  • Vortex mixer, heating block

Step-by-Step Protocol
  • Sample Preparation:

    • Evaporate 100 µL of the sample extract containing phenolic compounds to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as FMSC reacts with it.

  • Derivatization Reaction:

    • Reconstitute the dried residue in 100 µL of anhydrous pyridine. Pyridine acts as both a solvent and a catalyst/acid scavenger.[5]

    • Prepare a fresh 10 mg/mL solution of FMSC in anhydrous toluene.

    • Add 100 µL of the FMSC solution to the sample.

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate at 70°C for 60 minutes.

  • Extraction and Cleanup:

    • After cooling, add 500 µL of n-hexane and 500 µL of 5% sodium bicarbonate (aqueous) solution to the vial.

    • Vortex for 1 minute to extract the derivatized phenols into the organic layer and wash out excess reagents.

    • Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to dry the organic extract.

    • Transfer the dried extract to an autosampler vial for GC-MS analysis.

Expected Analytical Conditions (GC-MS)
ParameterRecommended Setting
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Injector Temp 280°C (Splitless mode)
Oven Program 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-550 m/z

Data Interpretation and Expected Outcomes

The derivatization with FMSC (Molecular Weight: 224.64 g/mol ) will add a 3-fluoro-2-methoxyphenylsulfonyl group (mass of 189.00 Da) to each reactive site, replacing a hydrogen atom.

Illustrative Mass Data for Derivatized Analytes
AnalyteFormulaMW ( g/mol )Derivative FormulaDerivative MW ( g/mol )Expected [M+H]⁺
AmphetamineC₉H₁₃N135.21C₁₆H₁₈FNO₂S323.38324.11
PhenolC₆H₆O94.11C₁₃H₁₁FO₃S282.29283.04

The presence of fluorine and the specific methoxy substitution pattern is expected to yield characteristic fragments in MS/MS analysis, which is invaluable for confirmation. For example, a neutral loss of the sulfonyl moiety or cleavage at the C-S bond can provide structural information.

G cluster_amine Amine Derivatization cluster_phenol Phenol Derivatization cluster_product Product Characteristics Amine Amine (R-NH₂) FMSC Sulfonamide Sulfonamide Derivative R-NH-SO₂-Ar Amine:f1->Sulfonamide:f0  Base (e.g., NaHCO₃)  Heat Product Stable Derivative Increased MW Reduced Polarity Enhanced MS/GC Signal Sulfonamide:f1->Product Phenol Phenol (R-OH) FMSC Sulfonate Sulfonate Ester Derivative R-O-SO₂-Ar Phenol:f1->Sulfonate:f0  Base (e.g., Pyridine)  Heat Sulfonate:f1->Product

Fig. 2: Reaction mechanism overview for FMSC with amines and phenols.

Conclusion and Future Outlook

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a promising, albeit underutilized, reagent for the derivatization of amines and phenols. The protocols and principles detailed in this guide provide a comprehensive starting point for researchers to develop and validate new analytical methods. The unique structural features of FMSC offer the potential for creating derivatives with excellent chromatographic properties and highly specific mass spectrometric signatures. As with any novel reagent, optimization of reaction conditions (e.g., time, temperature, pH, and reagent concentration) is critical and should be performed for each specific analyte or sample matrix to achieve the highest levels of accuracy and sensitivity.

References

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines.
  • Huestis, M. A., & Cone, E. J. (2014). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. PubMed Central.
  • Beelders, T., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Al-Asmari, A. I., et al. (2015). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate.
  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Christophersen, A. S., & Rasmussen, K. E. (1980). A convenient derivatization method for the determination of amphetamine and related drugs in urine. PubMed. Retrieved from [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399-402. Retrieved from [Link]

  • Gatti, G., et al. (2006). Analysis of phenols in water by high-performance liquid chromatography using coumarin-6-sulfonyl chloride as a fluorogenic precolumn label. Journal of Chromatography A, 1101(1-2), 179-184. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • Dasgupta, A., et al. (2004). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. PubMed. Retrieved from [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Studzińska, S., et al. (2018). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Li, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. National Institutes of Health. Retrieved from [Link]

  • Lukin, O., & Yagupolskii, L. M. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(33), 6435-6438. Retrieved from [Link]

  • Shaikh, K. A., & Glick, J. (1985). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

  • Khuhawar, M. Y., & Ishfaque, M. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverage. ScienceOpen. Retrieved from [Link]

  • Li, L., & Li, Y. (2014). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central. Retrieved from [Link]

  • Cajka, T., et al. (2015). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. National Institutes of Health. Retrieved from [Link]

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Application Notes and Protocols for Large-Scale Synthesis Utilizing 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Implementation of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine and methoxy functional groups into molecular scaffolds is a proven method for modulating pharmacokinetic and pharmacodynamic properties. 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride emerges as a pivotal building block in this context, offering a unique combination of steric and electronic features. Its primary application lies in the synthesis of sulfonamides, a class of compounds with a rich history and diverse biological activities.[1]

This comprehensive guide provides detailed application notes and scalable protocols for the effective utilization of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride in large-scale synthetic operations. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and addresses the practical challenges encountered during process scale-up. The protocols herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material is paramount for successful and safe large-scale synthesis. The key properties of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride are summarized below.

PropertyValueSource
CAS Number 67475-55-2
Molecular Formula C₇H₆ClFO₃S
Molecular Weight 224.64 g/mol
Appearance White to off-white crystalline solidSupplier Data
Melting Point 47-51 °C
Boiling Point Decomposes upon heating
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with water.General Chemical Knowledge

The reactivity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. The fluorine and methoxy substituents on the benzene ring influence the reactivity through inductive and mesomeric effects, which can affect the rate and regioselectivity of reactions.

Core Application: Large-Scale Synthesis of Sulfonamides

The primary industrial application of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is the synthesis of N-substituted sulfonamides. This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.[2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the sulfonamide.

Caption: Mechanism of Sulfonamide Formation.

Protocol for Large-Scale Synthesis of N-Alkyl-3-fluoro-2-methoxybenzenesulfonamide

This protocol provides a general framework for the synthesis of a representative N-alkyl sulfonamide on a multi-kilogram scale. Note: This protocol should be optimized for the specific amine being used.

Materials and Equipment:

  • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

  • Primary or secondary amine (e.g., propylamine)

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Glass-lined reactor with overhead stirring, temperature control, and inert atmosphere capabilities

  • Addition funnel

  • Quench tank

  • Filtration equipment

  • Drying oven

Experimental Workflow:

Large-Scale Sulfonamide Synthesis Workflow start Charge Reactor with Amine and Solvent cool Cool to 0-5 °C start->cool add_sulfonyl Slow Addition of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride cool->add_sulfonyl react Reaction at Room Temperature add_sulfonyl->react quench Aqueous Work-up: 1. 1M HCl Wash 2. NaHCO₃ Wash 3. Brine Wash react->quench dry Dry Organic Layer quench->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purification (Recrystallization or Chromatography) filter_concentrate->purify product Isolated N-Alkyl-3-fluoro-2-methoxybenzenesulfonamide purify->product

Caption: Workflow for Large-Scale Sulfonamide Synthesis.

Step-by-Step Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charging Reactants: Charge the reactor with the amine (1.0 eq) and the chosen solvent (e.g., DCM, 5-10 L/kg of sulfonyl chloride). Begin agitation.

  • Cooling: Cool the reactor contents to 0-5 °C using a suitable cooling system.

  • Addition of Sulfonyl Chloride: Dissolve 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 eq) in the reaction solvent. Slowly add this solution to the reactor via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and controlled addition is crucial to prevent temperature spikes.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC, or GC).

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add 1M hydrochloric acid to quench any unreacted amine and triethylamine.

    • Separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

    • Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) or by column chromatography on silica gel for higher purity requirements.[3]

Process Scale-Up Considerations and Troubleshooting
ParameterChallengeMitigation Strategy
Heat Management The reaction is exothermic. Runaway reactions are a significant safety concern.Use a jacketed reactor with efficient cooling. Control the addition rate of the sulfonyl chloride.
Mixing Inadequate mixing can lead to localized "hot spots" and incomplete reactions.Use an appropriately sized and shaped agitator. Ensure sufficient agitation speed.
Material Handling 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is corrosive and moisture-sensitive.Handle in a well-ventilated area using appropriate personal protective equipment (PPE). Store in a dry, inert atmosphere.
Byproduct Formation Hydrolysis of the sulfonyl chloride can occur in the presence of moisture, forming the corresponding sulfonic acid.Use anhydrous solvents and maintain an inert atmosphere.
Purification Removal of unreacted starting materials and byproducts can be challenging on a large scale.Optimize the work-up procedure. Develop a robust recrystallization protocol.

Safety and Handling in a Manufacturing Environment

The safe handling of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is of utmost importance in a large-scale manufacturing setting.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat or chemical-resistant suit, and safety glasses with side shields or a face shield.[4]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.[4]

  • Spill Response: In case of a spill, evacuate the area and contain the spill with an inert absorbent material. Do not use water, as it will react with the sulfonyl chloride to produce corrosive hydrochloric acid.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Conclusion

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a versatile and valuable reagent for the large-scale synthesis of sulfonamides. By understanding its reactivity, implementing robust and scalable protocols, and adhering to strict safety procedures, researchers and process chemists can effectively leverage this building block to create novel and complex molecules for a wide range of applications. The information and protocols provided in this guide are intended to serve as a foundation for the development of safe, efficient, and reproducible large-scale synthetic processes.

References

  • U.S. Patent US20120309796A1, "ARYLSULFONYLAMINO-6,7,8,9-TETRAHYDRO-5H-BENZOCYCLOHEPTEN-1-YLOXY-ACETIC ACIDS AS CRTH2 ANTAGONISTS," published December 6, 2012.
  • Al-Ghorbani, M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 40(13), 5947-5964. [Link]

  • Chauhan, A., & Kumar, R. (2013). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 3(1), 1-18.
  • U.S.
  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. [Link]

  • Organic Syntheses. (1998). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 75, 1. [Link]

  • U.S. Patent CN105801454A, "Method for preparation of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride," published July 27, 2016.
  • U.S. Patent CN103450013A, "Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride," published December 18, 2013.
  • U.S. Patent CN103739525A, "Preparation method of substituted benzene sulfonyl chloride," published April 23, 2014.
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors. It offers a blend of theoretical principles and practical, field-proven protocols, designed to empower both seasoned and novice medicinal chemists in this critical area of drug discovery.

Introduction: The Central Role of Kinases and Their Inhibitors

Protein kinases are a large family of enzymes that play a fundamental role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2]

Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by selectively targeting and inhibiting the activity of specific kinases.[3] These inhibitors typically act by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the aberrant signaling cascade.[4][5] As of September 2021, the U.S. Food and Drug Administration (FDA) has approved 73 small molecule kinase inhibitor drugs, highlighting the immense therapeutic impact of this class of compounds.[6]

This guide will delve into the common synthetic strategies employed in the creation of these vital medicines, followed by a detailed, step-by-step protocol for the synthesis of a well-established kinase inhibitor, Gefitinib.

Common Synthetic Strategies for Kinase Inhibitors

The synthesis of kinase inhibitors often involves the construction of a core heterocyclic scaffold that mimics the purine ring of ATP, which is then functionalized to achieve potency and selectivity.[7] Several key synthetic transformations are frequently employed in the construction of these molecules.

Key Synthetic Scaffolds:

Many FDA-approved kinase inhibitors are built around specific heterocyclic scaffolds that have proven to be effective in targeting the ATP-binding site. Some of the most common scaffolds include:

  • Quinazoline: Found in inhibitors like Gefitinib and Erlotinib, this scaffold serves as a versatile platform for targeting EGFR.[8]

  • Pyrazolopyrimidine: This scaffold is a bioisostere of adenine and is present in a number of kinase inhibitors.[7]

  • Indolin-2-one: This core structure is found in inhibitors such as Sunitinib and is effective against a range of tyrosine kinases.[9]

The choice of scaffold is a critical first step in the design and synthesis of a novel kinase inhibitor and is often guided by the specific kinase being targeted.

Signaling Pathway Targeted by Kinase Inhibitors: The EGFR Pathway

To understand the context in which kinase inhibitors function, it is crucial to visualize the signaling pathways they disrupt. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prime example of a pathway frequently targeted in cancer therapy.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P1 P EGFR->P1 P2 P EGFR->P2 ADP ADP EGFR->ADP RAS RAS P1->RAS Activation PI3K PI3K P2->PI3K Activation ATP ATP ATP->EGFR Phosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

As depicted, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domain.[10] This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately lead to cellular responses like proliferation and survival. Gefitinib exerts its therapeutic effect by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing autophosphorylation and blocking the activation of these downstream pathways.[5]

Detailed Protocol: Synthesis of Gefitinib

The following is a representative, multi-step protocol for the synthesis of Gefitinib, an EGFR inhibitor. This protocol is intended for experienced synthetic chemists and should be performed in a well-equipped laboratory with appropriate safety precautions.

Overall Synthetic Scheme

The synthesis of Gefitinib from methyl 3-hydroxy-4-methoxybenzoate involves a sequence of alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions.[8]

Experimental Workflow Diagram

Gefitinib_Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_purification_analysis Purification & Analysis A Step 1: Alkylation P1 Work-up & Purification A->P1 B Step 2: Nitration P2 Work-up & Purification B->P2 C Step 3: Reduction P3 Work-up & Purification C->P3 D Step 4: Cyclization P4 Work-up & Purification D->P4 E Step 5: Chlorination P5 Work-up & Purification E->P5 F Step 6: Nucleophilic Substitution P6 Work-up & Purification F->P6 G Step 7: Final Amination P7 Final Purification (Column Chromatography) G->P7 P1->B P2->C P3->D P4->E P5->F P6->G An Characterization (NMR, MS, HPLC) P7->An

Caption: Experimental Workflow for the Synthesis of Gefitinib.

Step-by-Step Synthesis Protocol

Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate

  • Reaction: To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent such as DMF, add potassium carbonate as a base. Then, add 1-bromo-3-chloropropane and heat the mixture.[8]

  • Rationale: This step introduces the three-carbon linker that will later be functionalized with the morpholine ring. The use of a base is necessary to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.

  • Work-up and Purification: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by crystallization or chromatography.

Step 2: Nitration

  • Reaction: The product from Step 1 is dissolved in acetic acid and treated with nitric acid at a low temperature (e.g., 0-5 °C).[8]

  • Rationale: This electrophilic aromatic substitution introduces a nitro group onto the benzene ring, which will be reduced to an amine in the next step to facilitate the formation of the quinazoline ring.

  • Work-up and Purification: The reaction mixture is carefully quenched with water, and the precipitated product is filtered, washed, and dried.

Step 3: Reduction of the Nitro Group

  • Reaction: The nitro compound is reduced to an amine using a reducing agent such as powdered iron in acetic acid.[8]

  • Rationale: The reduction of the nitro group to an amine is a crucial step for the subsequent cyclization reaction.

  • Work-up and Purification: After the reaction, the iron salts are filtered off, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with an aqueous base to remove any remaining acid. The organic layer is dried and concentrated to give the crude amine.

Step 4: Cyclization to form the Quinazolinone Core

  • Reaction: The amine from the previous step is reacted with formamidine acetate in a high-boiling solvent like ethanol and refluxed.[8]

  • Rationale: This reaction constructs the core quinazolinone heterocyclic ring system.

  • Work-up and Purification: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration.

Step 5: Chlorination of the Quinazolinone

  • Reaction: The quinazolinone is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of DMF, and heated.[8]

  • Rationale: This step converts the hydroxyl group of the quinazolinone into a good leaving group (chloride), which is essential for the subsequent nucleophilic aromatic substitution.

  • Work-up and Purification: The excess chlorinating agent is carefully quenched, and the product is isolated by extraction and purified.

Step 6: Nucleophilic Aromatic Substitution

  • Reaction: The chlorinated quinazoline is reacted with 3-chloro-4-fluoroaniline in a solvent like isopropanol under reflux.[8]

  • Rationale: This is a key bond-forming step where the aniline derivative displaces the chloride on the quinazoline ring to form the core structure of Gefitinib.

  • Work-up and Purification: The product often precipitates upon cooling and can be collected by filtration and washed.

Step 7: Final Amination to Introduce the Morpholine Moiety

  • Reaction: The product from the previous step is reacted with morpholine in the presence of a base and a catalyst such as potassium iodide.[8]

  • Rationale: This final step introduces the morpholine group, which is known to improve the pharmacokinetic properties of the drug.

  • Final Purification: The crude Gefitinib is purified by column chromatography to obtain the final product with high purity. The purified product is then characterized by various analytical techniques.

Data Presentation: Expected Yields and Purity

The following table summarizes the typical yields and purity that can be expected at each stage of the Gefitinib synthesis. These values are illustrative and can vary based on reaction scale and optimization.

StepReactionTypical Yield (%)Typical Purity (by HPLC)
1Alkylation90-95>98%
2Nitration85-90>97%
3Reduction75-85>98%
4Cyclization80-90>99%
5Chlorination70-80>95%
6Nucleophilic Substitution60-70>96%
7Final Amination50-60>99.5%
Overall - ~20-30 >99.5%

Characterization and Quality Control

The identity and purity of the synthesized Gefitinib and its intermediates should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized molecules.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and intermediates.[6]

  • Melting Point: To check the physical properties and purity of the final product.

Conclusion

The synthesis of kinase inhibitors is a cornerstone of modern medicinal chemistry, enabling the development of life-saving targeted therapies. This guide has provided an overview of the key synthetic strategies and a detailed, practical protocol for the synthesis of Gefitinib. By understanding the underlying chemical principles and adhering to rigorous experimental procedures, researchers can confidently contribute to the advancement of this critical field of drug discovery.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules.

  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog.

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules.

  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate.

  • Process for the preparation of gefitinib. Google Patents.

  • Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. Google Patents.

  • Gefitinib. Wikipedia.

  • Process for synthesis of gefitinib. ResearchGate.

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Biomedicine and Biotechnology.

  • A New Synthesis of Gefitinib. Synfacts.

  • EGF/EGFR Signaling Pathway. Creative Diagnostics.

  • What is the mechanism of Gefitinib? Patsnap Synapse.

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate.

  • Epidermal growth factor receptor. Wikipedia.

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.

  • Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). ResearchGate.

  • Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxyquinazoline. Google Patents.

  • Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook.

  • File:EGFR signaling pathway.png. Wikimedia Commons.

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry.

  • The preparation method of Gefitinib. Google Patents.

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters.

  • Mechanism of action of gefitinib. ResearchGate.

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.

  • The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. ResearchGate.

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Troubleshooting & Optimization

Optimizing reaction conditions for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions to optimize your reaction conditions and overcome common challenges encountered during its use.

I. Understanding the Reagent: Key Physicochemical Properties

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of both a fluorine atom and a methoxy group on the benzene ring influences its reactivity. The fluorine atom, being highly electronegative, acts as a weak deactivator of the aromatic ring towards electrophilic substitution through its inductive effect, but can also participate in stabilizing the ring through resonance. The methoxy group, particularly in the ortho position to the sulfonyl chloride, can exert steric hindrance and has a significant electronic effect.

PropertyValueSource
Molecular Formula C7H6ClFO3S[1]
Molecular Weight 224.64 g/mol [1]
Appearance Varies, often a solidN/A
Purity Typically ≥95%[1]

II. Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material (the amine or alcohol).

  • The desired sulfonamide or sulfonate ester product is present in very low concentrations or is absent.

Possible Causes & Solutions:

  • Cause A: Inadequate Base. The reaction of a sulfonyl chloride with an amine or alcohol generates one equivalent of HCl, which must be neutralized for the reaction to proceed to completion.[2] If the amine starting material is used as the base, it may become fully protonated, halting the reaction.

    • Solution: Add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For less reactive amines, using a stronger base like pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst can be beneficial.

  • Cause B: Steric Hindrance. The ortho-methoxy group of the sulfonyl chloride and bulky substituents on the nucleophile (amine or alcohol) can sterically hinder the reaction.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Consider using a less hindered base. In some cases, switching to a less sterically demanding solvent might be advantageous.

  • Cause C: Hydrolysis of the Sulfonyl Chloride. Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture.[2]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. The water content in the reaction system must be minimized to prevent this side reaction.[3]

Issue 2: Formation of Multiple Products/Side Reactions

Symptoms:

  • TLC plate shows multiple spots in addition to the starting materials and the desired product.

  • LC-MS or NMR analysis indicates the presence of unexpected byproducts.

Possible Causes & Solutions:

  • Cause A: Reaction with a Bifunctional Nucleophile. If the amine or alcohol starting material contains other nucleophilic functional groups (e.g., another amine, thiol, or hydroxyl group), competitive reactions can occur.

    • Solution: Employ protecting groups for the other nucleophilic sites. The choice of protecting group will depend on the specific functional group and the overall reaction conditions.

  • Cause B: Self-Condensation or Polymerization. Under certain conditions, particularly with prolonged reaction times or high temperatures, side reactions involving the starting materials or products can occur.

    • Solution: Optimize the reaction time by monitoring the reaction progress closely using TLC or LC-MS. Avoid excessive heating.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low/No Yield Check_Base Is an adequate base present? Start->Check_Base Add_Base Add stoichiometric tertiary amine base (e.g., TEA, DIPEA) Check_Base->Add_Base No Check_Sterics Are reactants sterically hindered? Check_Base->Check_Sterics Yes Add_Base->Check_Sterics Increase_Temp Increase reaction temperature Check_Sterics->Increase_Temp Yes Check_Moisture Is moisture present in the reaction? Check_Sterics->Check_Moisture No Increase_Temp->Check_Moisture Anhydrous_Conditions Use anhydrous solvents and inert atmosphere Check_Moisture->Anhydrous_Conditions Yes Success Reaction Optimized Check_Moisture->Success No Anhydrous_Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride compared to other arylsulfonyl chlorides?

The reactivity is influenced by the electronic effects of the substituents. The fluorine atom is an electron-withdrawing group by induction, which can increase the electrophilicity of the sulfur atom, potentially making it more reactive towards nucleophiles.[4] However, the ortho-methoxy group is electron-donating by resonance, which could slightly decrease reactivity. The steric bulk of the ortho-methoxy group is also a significant factor that can decrease the reaction rate compared to less substituted sulfonyl chlorides.

Q2: What are the recommended general reaction conditions for sulfonamide formation?

A common starting point is to dissolve the amine in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Add 1.1 to 1.5 equivalents of a tertiary amine base (e.g., triethylamine). Cool the mixture to 0 °C, then add 1.0 to 1.1 equivalents of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

Q3: Can this sulfonyl chloride be used in aqueous or protic solvents?

It is generally not recommended to use protic solvents like water or alcohols as the primary reaction medium because sulfonyl chlorides readily react with these solvents.[2] This will lead to the formation of the corresponding sulfonic acid or sulfonate ester as a byproduct, reducing the yield of the desired product.

Q4: How should I store 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride?

Due to its moisture sensitivity, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator or under nitrogen). Storage in a cool, dark place is also recommended to prevent degradation.

Q5: What are some common methods for the synthesis of this sulfonyl chloride?

Aryl sulfonyl chlorides are often synthesized from the corresponding aniline.[5] One common method is a Sandmeyer-type reaction, which involves the diazotization of the corresponding aniline (3-fluoro-2-methoxyaniline) followed by reaction with sulfur dioxide in the presence of a copper catalyst.[5][6] Another approach involves the direct chlorosulfonylation of the aromatic ring, though this can sometimes lead to issues with regioselectivity.[7]

General Experimental Protocol: Synthesis of a Sulfonamide

This protocol provides a general procedure for the reaction of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride with a primary or secondary amine.

  • Preparation: Under an inert atmosphere (N2 or Ar), add the amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., DCM, THF, acetonitrile) to a dry reaction flask equipped with a magnetic stir bar.

  • Base Addition: Add a tertiary amine base (e.g., triethylamine, 1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.05 eq.) in a small amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Logical Relationship Diagram: Reaction Parameters

Reaction_Parameters Reactivity Desired Reactivity & Yield Temperature Temperature Reactivity->Temperature Solvent Solvent Polarity & Aprotic Nature Reactivity->Solvent Base Base Strength & Steric Hindrance Reactivity->Base Concentration Reactant Concentration Reactivity->Concentration Temperature->Solvent Solvent->Base Base->Concentration

Caption: Interplay of key reaction parameters for optimization.

IV. References

  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (URL: )

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: [Link])

  • Synthesis of 3-Methoxy-benzene sulfonic acid chloride - PrepChem.com. (URL: [Link])

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides - ResearchGate. (URL: [Link])

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (URL: [Link])

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. (URL: [Link])

  • 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide - MDPI. (URL: [Link])

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications. (URL: [Link])

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH. (URL: [Link])

  • Sulfonyl halide - Wikipedia. (URL: [Link])

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (URL: [Link])

  • 16.4: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. (URL: [Link])

  • US4476337A - Method for introducing fluorine into an aromatic ring - Google Patents. (URL: )

  • Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) - YouTube. (URL: [Link])

  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. | Request PDF - ResearchGate. (URL: [Link])

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (URL: [Link])

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central. (URL: [Link])

  • 3.1.7: Reactions of Alcohols - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate. (URL: [Link])

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (URL: [Link])

  • Aldehyde - Wikipedia. (URL: [Link])

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: [Link])

  • 3-Fluoro-4-methylbenzene-1-sulfonyl chloride | C7H6ClFO2S | CID 2778600 - PubChem. (URL: [Link])

Sources

Technical Support Center: Purification of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-fluoro-2-methoxybenzene-1-sulfonyl chloride and its derivatives. It addresses common purification challenges and offers practical, field-proven troubleshooting strategies and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride and its derivatives, providing causal explanations and actionable solutions.

Question 1: My reaction work-up fails to completely remove the unreacted sulfonyl chloride, leading to contamination of my final product. What is causing this and how can I fix it?

Answer:

This is a frequent issue stemming from the inherent reactivity and solubility characteristics of sulfonyl chlorides. While seemingly straightforward, a simple aqueous wash is often insufficient for complete removal.

Causality:

  • Hydrolysis Rate: Arylsulfonyl chlorides, while reactive, can exhibit moderate hydrolytic stability, especially in biphasic systems with poor mixing.[1] The rate of hydrolysis to the more water-soluble sulfonic acid can be slow, leaving unreacted sulfonyl chloride in the organic layer.

  • Poor Phase Contact: Inadequate stirring during the aqueous quench minimizes the interfacial area between the organic and aqueous phases, hindering the hydrolysis of the sulfonyl chloride.[2]

  • Solvent Effects: The use of non-polar organic solvents can further limit the solubility of water in the organic phase, slowing down the hydrolysis of the residual sulfonyl chloride.[1]

Troubleshooting Protocol:

  • Pre-Quench with a Nucleophile: Before the main aqueous wash, add a small amount of a nucleophilic scavenger like methanol or a dilute aqueous ammonia solution to the reaction mixture. This will convert the highly reactive sulfonyl chloride into a more stable and easily separable sulfonate ester or sulfonamide.[2]

  • Utilize a Mild Base in the Aqueous Wash: Instead of relying solely on water, use a saturated solution of sodium bicarbonate (NaHCO₃). This not only facilitates the hydrolysis of the sulfonyl chloride but also neutralizes the resulting sulfonic acid and any HCl generated during the reaction.[2]

  • Ensure Vigorous Stirring: During the quenching and washing steps, ensure the reaction mixture is stirred vigorously to maximize the contact between the organic and aqueous layers.[2]

  • Increase Contact Time: Allow for a longer stirring period (30-60 minutes) with the basic aqueous solution to promote complete hydrolysis.[2]

Question 2: I am observing a significant amount of the corresponding sulfonic acid as an impurity in my purified product. How can I prevent its formation and/or remove it effectively?

Answer:

The presence of the sulfonic acid derivative is a direct result of the hydrolysis of the sulfonyl chloride. This can occur during the reaction, work-up, or even during storage if proper precautions are not taken.

Causality:

  • Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of water.[3] Any moisture in the reaction solvents, reagents, or glassware will lead to the formation of the corresponding sulfonic acid.

  • Inadequate Work-up: Failure to completely remove the aqueous phase during extraction can lead to continued hydrolysis of the product.

  • Improper Storage: Storing the sulfonyl chloride in a non-anhydrous environment or in a container that is not properly sealed will result in gradual degradation to the sulfonic acid.

Preventative Measures & Purification Strategy:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents for the reaction. Solvents can be dried using appropriate drying agents or a solvent purification system.[4]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Effective Work-up: During the work-up, after separating the organic layer, wash it with brine to remove residual water. Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Purification via Extraction: If sulfonic acid is present as an impurity, it can often be removed by washing the organic solution of your product with a basic aqueous solution (e.g., saturated NaHCO₃). The acidic sulfonic acid will be deprotonated to form a salt, which is highly soluble in the aqueous layer.

  • Column Chromatography: If extractive methods are insufficient, flash column chromatography on silica gel can be employed. The more polar sulfonic acid will have a lower Rf value and can be separated from the less polar sulfonyl chloride derivative.[5]

Question 3: My purified 3-fluoro-2-methoxybenzene-1-sulfonyl chloride appears as a yellow oil, but I expect a solid. What could be the reason for this, and how can I induce crystallization?

Answer:

Obtaining an oil instead of a solid for a compound that is expected to be crystalline at room temperature often points to the presence of impurities that are depressing the melting point.

Causality:

  • Residual Solvents: Even after rotary evaporation, residual chlorinated solvents like dichloromethane (DCM) or chloroform can be retained, resulting in an oily product.[1]

  • Side Products: The presence of side products from the reaction, such as over-chlorinated species or oligomers, can act as impurities that prevent crystallization.[1]

  • Hydrolysis Product: The presence of the corresponding sulfonic acid can also contribute to the oily nature of the product.

Troubleshooting and Crystallization Protocol:

  • High Vacuum Drying: Place the oily product under high vacuum for an extended period to remove any residual volatile solvents.

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Solvent Selection: A good solvent system for recrystallization will dissolve the compound when hot but not when cold. For sulfonyl chlorides, a common approach is to use a non-polar solvent like hexanes or petroleum ether and a slightly more polar co-solvent like ethyl acetate or chloroform.[6]

    • Procedure:

      • Dissolve the oily product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at room temperature.

      • Slowly add the non-polar solvent (e.g., hexanes) until the solution becomes slightly cloudy.

      • Gently warm the mixture until it becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold non-polar solvent.

  • Trituration: If recrystallization is challenging, trituration can be an effective alternative. This involves repeatedly washing the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble. Hexanes or pentane are often good choices for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my 3-fluoro-2-methoxybenzene-1-sulfonyl chloride derivative?

A1: A combination of techniques is recommended for a comprehensive purity assessment.[7]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities. Use aprotic deuterated solvents like CDCl₃ or acetone-d₆.[7]

  • GC-MS: An excellent technique for identifying and quantifying volatile impurities. It's important to note that sulfonyl chlorides can sometimes degrade during GC analysis, so careful method development is necessary.[8]

  • HPLC: A robust method for purity assessment, especially when coupled with a mass spectrometer (LC-MS).[7][9]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[8]

Q2: What are the recommended storage conditions for 3-fluoro-2-methoxybenzene-1-sulfonyl chloride to prevent degradation?

A2: Due to their sensitivity to moisture, proper storage is crucial. Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place away from moisture. A desiccator is a suitable storage environment.

Q3: Can I use column chromatography to purify my sulfonyl chloride derivative? If so, what are the key considerations?

A3: Yes, flash column chromatography is a common and effective purification method.[5]

  • Stationary Phase: Silica gel is the most commonly used stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase should be adjusted to achieve good separation (target Rf of the desired compound between 0.2 and 0.4).

  • Deactivation of Silica: For particularly sensitive sulfonyl chlorides, the acidic nature of silica gel can sometimes cause decomposition. In such cases, the silica gel can be deactivated by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification issues with 3-fluoro-2-methoxybenzene-1-sulfonyl chloride derivatives.

TroubleshootingWorkflow start Crude Product check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure final_product Final Product is_pure->final_product Yes identify_impurity Identify Major Impurity is_pure->identify_impurity No sulfonyl_chloride Unreacted Sulfonyl Chloride identify_impurity->sulfonyl_chloride SO2Cl sulfonic_acid Sulfonic Acid identify_impurity->sulfonic_acid SO3H other_impurities Other Impurities/ Oily Product identify_impurity->other_impurities Other sc_remediation Nucleophilic Quench + Basic Wash sulfonyl_chloride->sc_remediation sa_remediation Basic Wash (e.g., NaHCO3) sulfonic_acid->sa_remediation other_remediation Column Chromatography or Recrystallization other_impurities->other_remediation sc_remediation->check_purity sa_remediation->check_purity other_remediation->check_purity

Caption: Troubleshooting workflow for purification.

Quantitative Data Summary

TechniqueParameterRecommended ValuesPurpose
Recrystallization Solvent SystemEthyl Acetate/Hexanes or Chloroform/Hexane[6]To obtain a crystalline, high-purity solid product.
Column Chromatography Target Rf0.2 - 0.4To ensure good separation of the desired compound from impurities.
Aqueous Wash pH> 8 (e.g., saturated NaHCO₃)To remove acidic impurities like sulfonic acid.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
  • King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(6), 2162–2172.
  • Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1313.
  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001). Google Patents.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Technical Support Center: Sulfonyl Chloride Work-up. (n.d.). Benchchem.
  • Li, Y., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2485.
  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361.
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. Retrieved from [Link]

  • Clarke, H. T., Babcock, G. S., & Murray, T. F. (1928). Benzenesulfonyl chloride. Organic Syntheses, 8, 20.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Van der Veken, P., et al. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. University of Antwerp.
  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. (n.d.). Benchchem.
  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Any tips on cleaning up SO2Cl2 chlorination reactions? (2020). Reddit. Retrieved from [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022).
  • Meerwein, H., et al. (1957). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 37, 85.
  • Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Patsnap.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2002). Organic Process Research & Development, 6(4), 437-441.
  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. (n.d.). ACUBIOCHEM.
  • Sulfonyl halide. (n.d.). Wikipedia. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2002).
  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. (2004). Journal of Fluorine Chemistry, 125(3), 459-465.
  • Process for the manufacture of arylsulfonyl chloride. (2003). Google Patents.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Organic & Inorganic Au, 1(1), 1-8.
  • 3-Fluoro-4-methylbenzene-1-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Al-Masum, M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1761.
  • Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. (2012). Google Patents.
  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • 3-fluoro-4-methoxybenzene-1-sulfonyl chloride. (n.d.). PubChemLite. Retrieved from [Link]

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Technical Support Center: 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our goal is to empower you with the foresight to prevent common pitfalls and the knowledge to troubleshoot effectively when unexpected results occur.

Section 1: Proactive Troubleshooting & Preventative Measures

The success of any reaction begins with the quality of the starting materials and a meticulously planned experimental setup. Before we delve into specific problems, let's establish a foundation for success.

1.1. Reagent Quality and Handling

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a reactive compound, and its purity is paramount.

  • Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis. The primary impurity in an aged bottle is often the corresponding sulfonic acid, 3-fluoro-2-methoxybenzenesulfonic acid. This byproduct will not participate in the desired reaction and can complicate purification.

    • Best Practice: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware. Store the reagent in a desiccator.

  • Isomeric Impurities: The synthesis of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride can sometimes yield small quantities of other isomers, depending on the synthetic route. The directing effects of the fluoro and methoxy groups can lead to minor amounts of other isomers.

    • Best Practice: Whenever possible, obtain a certificate of analysis from the supplier. If isomeric impurities are suspected, analyze the starting material by a suitable method like GC-MS or ¹⁹F NMR.

1.2. The Ideal Reaction Environment

A robust experimental setup is your first line of defense against side reactions.

G cluster_0 Reaction Setup Flask Oven-dried flask under N2/Ar Solvent Anhydrous Solvent (e.g., DCM, THF) Flask->Solvent Add Amine Nucleophile (Amine/Alcohol) Solvent->Amine Dissolve Base Dry Base (e.g., Pyridine, TEA) SulfonylChloride 3-Fluoro-2-methoxybenzene- 1-sulfonyl chloride Base->SulfonylChloride Add dropwise at low temp (e.g., 0°C) Amine->Base Add Stirring Efficient Stirring SulfonylChloride->Stirring Maintain

Caption: A robust experimental workflow for sulfonylation.

Section 2: Troubleshooting Guide (Question & Answer Format)

Here, we address specific issues you may encounter during your experiments.

Q1: My reaction yield is very low, and I've recovered most of my starting amine. What could be the cause?

A1: This is a common issue, often pointing to either a deactivated sulfonyl chloride or steric hindrance.

  • Cause 1: Hydrolysis of the Sulfonyl Chloride. As mentioned, 3-fluoro-2-methoxybenzene-1-sulfonyl chloride can hydrolyze to the corresponding sulfonic acid. This inactive species will not react with your amine.

    • Troubleshooting:

      • Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere.

      • Use freshly opened or properly stored sulfonyl chloride.

      • Employ anhydrous solvents.

  • Cause 2: Steric Hindrance. The ortho-methoxy group on the sulfonyl chloride can sterically hinder the approach of the nucleophile, especially if the amine is also sterically bulky (e.g., a secondary amine with large substituents). This can significantly slow down the reaction rate.

    • Troubleshooting:

      • Increase Reaction Temperature: After the initial addition at a low temperature, slowly warm the reaction to room temperature or even gently heat it (e.g., to 40-50°C). Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.

      • Prolong Reaction Time: Sterically hindered reactions may require significantly longer times, from several hours to overnight.

      • Choice of Base: A non-nucleophilic, stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be more effective than pyridine or triethylamine in some cases, but should be used with caution as it can promote other side reactions.

Q2: My LC-MS analysis shows a major byproduct with the same mass as my desired product, but with a different retention time. What could this be?

A2: This is a classic indicator of an isomeric byproduct.

  • Cause: Isomeric Impurity in the Starting Material. The synthesis of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride from 2-fluoroanisole can sometimes lead to minor amounts of other isomers due to the directing effects of the fluoro and methoxy groups.[1][2] These isomeric sulfonyl chlorides will react with your amine to produce isomeric sulfonamides, which will have the same mass but different chromatographic properties.

    • Troubleshooting:

      • Analyze your starting sulfonyl chloride by GC-MS or NMR to check for isomeric impurities.

      • If isomers are present, you may need to purify the starting material or the final product by chromatography.

      • Consider a different supplier or a different synthetic route for your starting material if this is a persistent issue.

Q3: I've isolated my product, but it seems to be unstable and decomposes over time, even when stored carefully. What could be happening?

A3: This could be a case of desulfonylation, where the sulfonamide bond is cleaved.

  • Cause: Desulfonylation. While sulfonamides are generally stable, they can be cleaved under certain conditions, which might be inadvertently introduced during workup or purification.[3][4]

    • Troubleshooting:

      • Avoid Strong Bases: During workup, avoid using strong aqueous bases for extended periods. A mild bicarbonate wash is generally sufficient.

      • Purification Conditions: If using silica gel chromatography, be aware that silica can be slightly acidic. If your product is particularly sensitive, you can neutralize the silica gel with a solvent containing a small amount of triethylamine before use.

      • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere if it is particularly sensitive.

Q4: My NMR shows unexpected aromatic signals, and the mass of a major byproduct corresponds to my desired product minus SO₂. What is this side reaction?

A4: This strongly suggests a Truce-Smiles rearrangement.

  • Cause: Truce-Smiles Rearrangement. This is an intramolecular nucleophilic aromatic substitution where the aryl group of the sulfonamide migrates.[5][6][7] The ortho-methoxy group is an activating group, which can make the aromatic ring more susceptible to this rearrangement, especially under basic conditions. The reaction involves the deprotonation of the carbon alpha to the nitrogen, followed by attack on the aromatic ring.

    • Troubleshooting:

      • Control the Base: Use a non-nucleophilic base like pyridine or triethylamine, and avoid stronger bases like alkoxides or organolithiums if possible.

      • Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the rearrangement.

      • Steric Effects: The steric hindrance from the ortho-methoxy group might, in some cases, disfavor the ipso-substitution required for the rearrangement. However, if the reaction is sluggish and requires forcing conditions (high temperature, strong base), the risk of this rearrangement increases.

G cluster_0 Truce-Smiles Rearrangement Pathway Start Sulfonamide Product Deprotonation Deprotonation α to Nitrogen Start->Deprotonation + Base Base Strong Base Carbanion Carbanion Intermediate Deprotonation->Carbanion Attack Intramolecular Nucleophilic Attack Carbanion->Attack Meisenheimer Meisenheimer-like Complex Attack->Meisenheimer Elimination Elimination of Sulfinate Meisenheimer->Elimination Rearranged Rearranged Product Elimination->Rearranged

Caption: The Truce-Smiles rearrangement pathway.

Section 3: Frequently Asked Questions (FAQs)

Q: Can the fluorine atom be displaced by my amine nucleophile (Nucleophilic Aromatic Substitution)?

A: Yes, this is a possibility, though often a minor pathway. The sulfonyl chloride group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[8][9] The fluorine is ortho to the sulfonyl chloride, a position that is activated for SNAr. If your amine is a strong nucleophile and the reaction is run at elevated temperatures, you might observe a byproduct where the fluorine has been displaced by the amine. To minimize this, use the mildest conditions possible (lower temperature, less nucleophilic base) that still afford the desired product.

Q: Can the methoxy group be cleaved during the reaction or workup?

A: Cleavage of the aryl methyl ether is possible under harsh acidic conditions.[10] Standard sulfonylation conditions and workup (e.g., with mild aqueous base and acid) are unlikely to cause this. However, if you are using strong Lewis acids or performing an acidic workup with a strong protic acid at elevated temperatures, demethylation could occur. Stick to standard workup procedures to avoid this.

Q: What are the best analytical methods to monitor the reaction and check for impurities?

A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this chemistry. It allows you to track the disappearance of starting materials and the appearance of the product, and to get mass information on any byproducts, which is invaluable for troubleshooting.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of your final product. ¹H, ¹³C, and ¹⁹F NMR will be very informative.

Potential Side ProductMolecular Weight Change from Desired ProductKey Analytical Signature
Hydrolysis Product (Sulfonic Acid)+18 (from H₂O), -35.5 (from Cl) on starting materialWill not form an amide. Different polarity on TLC/LC.
Isomeric ProductSame MassDifferent retention time on LC; different chemical shifts in NMR.
Desulfonylation Product-SO₂R'Loss of the sulfonyl group mass in MS.
Truce-Smiles Rearrangement Product-SO₂Loss of SO₂ (64 Da) in MS; significant changes in the aromatic region of the ¹H NMR.
SNAr Product (F displacement)+ (Mass of Amine - 19)Mass increase corresponding to amine addition and fluorine loss. Absence of C-F coupling in ¹³C NMR.
Demethylation Product-14 (CH₂)Mass decrease of 14 Da. Appearance of a phenolic OH in ¹H NMR and IR.

References

  • PubChem. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Available from: [Link]

  • ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Available from: [Link]

  • ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available from: [Link]

  • ACS Publications. Visible-Light-Mediated Radical Truce–Smiles Rearrangement via Arylazo Sulfones. Available from: [Link]

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • ChemRxiv. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Available from: [Link]

  • MDPI. Fire-Resistant and Thermal Stability Properties of Fluorosilicone Adhesives by Incorporation of Surface-Modified Aluminum Trihydrate. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]

  • ACS Publications. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • MDPI. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Available from: [Link]

  • RSC Publishing. Electrochemical sulfonylation/Truce–Smiles rearrangement of N-allylbenzamides: toward sulfone-containing β-arylethylamines and Saclofen analogues. Available from: [Link]

  • ResearchGate. Synthesis of Alkyl ( ortho -Benzyl)-Aryl Sulfoxides Enabled by Truce-Smiles Rearrangement. Available from: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • Fisher Scientific. 3-Fluorobenzene-1-sulfonyl chloride, 97%, Thermo Scientific. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides. Available from: [Link]

  • ResearchGate. Determination of Impurities in High-Purity Hydrogen Sulfide by Gas Chromatography-Mass Spectrometry using Gas Adsorption Capillary Columns. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • PubMed. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Available from: [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available from: [Link]

  • RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available from: [Link]

  • ResearchGate. Fire-Resistant and Thermal Stability Properties of Fluorosilicone Adhesives by Incorporation of Surface-Modified Aluminum Trihydrate. Available from: [Link]

  • Chemistry Steps. Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. Available from: [Link]

  • PubMed Central. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available from: [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available from: [Link]

  • ResearchGate. Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]

  • NETZSCH Analyzing & Testing. Detection and Identification of Impurities in Ultra-High Purity Graphite Samples by STA Measurements. Available from: [Link]

  • ResearchGate. Ion‐pairing high‐performance liquid chromatography‐mass spectrometry of impurities and reduction products of sulphonated azodyes. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V).. Available from: [Link]

  • MDPI. Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Available from: [Link]

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Technical Support Center: Optimizing Sulfonamide Synthesis with 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve reaction yields and troubleshoot common issues encountered when using this versatile reagent. Here, we address specific challenges in a practical question-and-answer format, grounded in established chemical principles and supported by literature-derived insights.

Section 1: Understanding the Reagent - Electronic and Steric Profile

Before delving into troubleshooting, it is crucial to understand the inherent reactivity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. The substituents on the aromatic ring significantly influence the electrophilicity of the sulfonyl chloride group and can dictate the course of the reaction.

  • Ortho-Methoxy Group: This group exerts two opposing electronic effects: a resonance-donating effect, which increases electron density in the ring, and an inductive-withdrawing effect due to the oxygen's electronegativity.[1] In the ortho position, it can also introduce significant steric hindrance, potentially impeding the approach of a nucleophile to the sulfur center.[2][3]

  • Meta-Fluoro Group: As a highly electronegative atom, fluorine acts as a strong electron-withdrawing group via induction, which can increase the electrophilicity of the sulfonyl chloride.

The interplay of these effects makes the reactivity of this sulfonyl chloride nuanced. While the fluorine atom activates the sulfonyl group towards nucleophilic attack, the ortho-methoxy group can sterically shield it, leading to slower reaction rates compared to less hindered sulfonyl chlorides.[4]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of sulfonamides using 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Q1: My reaction is sluggish or incomplete, resulting in low yields of the desired sulfonamide. How can I improve the conversion?

A1: Sluggish reactions are a frequent challenge, often stemming from the steric hindrance imparted by the ortho-methoxy group.[4] Here are several strategies to enhance the reaction rate and achieve higher conversion:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A non-nucleophilic, sterically hindered base like proton sponge or DBU can be more effective than traditional bases like pyridine or triethylamine, which might be too bulky to efficiently deprotonate the amine without interfering with the sulfonyl chloride. Aprotic polar solvents such as DMF or NMP can help to solvate the reactants and facilitate the reaction.

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products at excessively high temperatures.

  • Use of a Catalyst: In some cases, a nucleophilic catalyst such as DMAP (4-Dimethylaminopyridine) can accelerate the reaction. DMAP works by forming a more reactive sulfonylpyridinium intermediate. Use a catalytic amount (e.g., 0.1 equivalents) to avoid side reactions.

  • Extended Reaction Times: Given the potential for slow kinetics, extending the reaction time may be necessary. Again, reaction monitoring is key to determining the optimal duration.

Table 1: Recommended Starting Conditions for Improving Sluggish Reactions

ParameterRecommendationRationale
Base Proton Sponge, DBUNon-nucleophilic and sterically hindered, minimizing side reactions.
Solvent DMF, NMP, AcetonitrileAprotic polar solvents aid in reactant solvation.
Temperature 50-80 °C (monitor for degradation)Provides activation energy to overcome steric hindrance.
Catalyst DMAP (0.1 eq.)Forms a more reactive intermediate.
Q2: I am observing a significant amount of a byproduct that I suspect is the hydrolyzed sulfonyl chloride (3-Fluoro-2-methoxybenzenesulfonic acid). How can I prevent this?

A2: Sulfonyl chlorides are highly susceptible to hydrolysis, and the presence of even trace amounts of water can lead to the formation of the corresponding sulfonic acid, which complicates purification and reduces yield.[5]

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which are commercially available or can be prepared by standard drying techniques. Amines, especially as hydrochloride salts, should be freebased and thoroughly dried before use.

  • Order of Addition: Adding the sulfonyl chloride solution dropwise to a solution of the amine and base can help to minimize its exposure to any residual moisture in the reaction mixture.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere will prevent atmospheric moisture from entering the reaction vessel.

Experimental Protocol: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

  • Oven-dry all glassware and allow to cool in a desiccator or under a stream of inert gas.

  • To a flask equipped with a magnetic stirrer and under an inert atmosphere, add the amine (1.0 eq.) and anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Add a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.).

  • In a separate flask, dissolve 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.1 eq.) in the anhydrous solvent.

  • Slowly add the sulfonyl chloride solution to the amine solution via a syringe or dropping funnel at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, proceed with the appropriate aqueous workup and purification.

Q3: When using a primary amine, I am observing the formation of a di-sulfonated byproduct. How can this be avoided?

A3: Di-sulfonylation can occur with primary amines, leading to the formation of a bis-sulfonamide. This is more prevalent when there is a localized excess of the sulfonyl chloride.

  • Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents of amine to 1.0 equivalent of sulfonyl chloride).

  • Slow Addition: As with preventing hydrolysis, the slow, dropwise addition of the sulfonyl chloride to the amine solution is crucial. This maintains a low concentration of the electrophile and favors the mono-sulfonylation product.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and reduce the likelihood of di-sulfonylation.

Q4: The purification of my target sulfonamide is challenging due to the presence of unreacted starting material and byproducts. What are the recommended purification strategies?

A4: Purification can often be the bottleneck in obtaining a high-purity product. A combination of techniques is often most effective.

  • Aqueous Workup: A standard aqueous workup can remove water-soluble impurities. If a tertiary amine base like triethylamine is used, an acidic wash (e.g., 1M HCl) will protonate it, allowing for its removal into the aqueous layer. A subsequent wash with a basic solution (e.g., saturated sodium bicarbonate) can remove any unreacted sulfonic acid.

  • Crystallization: If the sulfonamide is a solid, recrystallization from an appropriate solvent system is an excellent method for achieving high purity.

  • Silica Gel Chromatography: For sulfonamides that are oils or difficult to crystallize, silica gel chromatography is the most common purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_conditions Verify Anhydrous Conditions and Reagent Purity start->check_conditions hydrolysis Significant Hydrolysis Observed? check_conditions->hydrolysis Conditions OK improve_anhydrous Implement Strict Anhydrous Techniques: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere check_conditions->improve_anhydrous Conditions Not OK sluggish Sluggish Reaction? hydrolysis->sluggish No hydrolysis->improve_anhydrous Yes di_sulfonylation Di-sulfonylation with Primary Amine? sluggish->di_sulfonylation No optimize_temp Optimize Temperature: - Increase temperature (e.g., 50-80 °C) - Monitor for decomposition sluggish->optimize_temp Yes control_stoichiometry Adjust Stoichiometry & Addition: - Use slight excess of amine - Slow, dropwise addition of sulfonyl chloride di_sulfonylation->control_stoichiometry Yes success Improved Yield di_sulfonylation->success No improve_anhydrous->hydrolysis optimize_base Change Base/Solvent: - Use hindered base (e.g., Proton Sponge) - Use polar aprotic solvent (e.g., DMF) optimize_temp->optimize_base add_catalyst Add Catalyst: - Use catalytic DMAP (0.1 eq.) optimize_base->add_catalyst add_catalyst->success control_stoichiometry->success

Caption: Decision workflow for troubleshooting low yields.

Section 3: Safety and Handling

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a corrosive material and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Handle the reagent in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Quenching: Any unreacted sulfonyl chloride should be quenched carefully with a nucleophilic amine or a basic solution in a controlled manner.

By understanding the unique properties of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride and systematically addressing common experimental challenges, researchers can significantly improve the yield and purity of their desired sulfonamide products.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
  • Macmillan Group - Princeton University. (2023, September 28).
  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Lu, F., et al. (2012). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. The Journal of Physical Chemistry C, 116(33), 17849-17855.
  • Guzmán-Cabrera, C. E., et al. (2024, May 17). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemElectroChem.
  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
  • Zhang, Y., et al. (2025). Practical and Site‐Selective Photoinitiated C(sp)–H Bond Chlorination of Ketones, (E)‐1,3‐Enones, and Alkylbenzenes by Chloramine‐T and N‐Chlorosuccinimide. Chinese Journal of Chemistry.
  • Wang, Z., et al. (2022, March 7). Radical C(sp3)−H Heck-type Reaction of N-Alkoxybenzimidoyl Chlorides with Styrenes to Construct Alkenols. Organic Letters, 24(10), 1949-1954.
  • Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2007(15), 2442-2444.
  • Sharma, R., et al. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 298-304.
  • Yang, Z., Xu, J. (2013).
  • Insole, J. M. (1972). Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. Journal of the Chemical Society, Perkin Transactions 2, (8), 1168-1173.
  • This video discusses the impact of steric effects on the outcomes of EAS electrophilic aromatic substitution reactions. (2021, February 19). YouTube.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Siddiqui, H. L., et al. (2020, September 29). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25866-25880.
  • Gaca, J. (2006). The Effect of Chloride Ions on Alkylbenzenesulfonate Degradation in the Fenton Reagent. Polish Journal of Environmental Studies, 15(4), 549-553.
  • Ciulli, A., et al. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216.
  • Clarke, H. T., et al. Benzenesulfonyl chloride. Organic Syntheses.
  • 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum. ChemicalBook.
  • Bakherad, M., et al. (2021).
  • Ortho-directed substitution of 2,1,3-benzothiadiazole deriv
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • Hydrolysis stable sulfonyl chlorides. (2016, May 31). Reddit.
  • Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(2), 299-307.
  • The Synthesis of Functionalised Sulfonamides.
  • Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange.
  • Proton NMR Table. MSU chemistry.
  • Kang, S., & Lim, D. (1971). Steric and electronic relationships among some hallucinogenic compounds. Journal of Medicinal Chemistry, 14(12), 1234-1236.
  • Iazykov, M., et al. (2015). Isotope Effects in the Solvolysis of Sterically Hindered Arenesulfonyl Chlorides. International Journal of Chemical Kinetics, 47(11), 701-709.
  • King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 62(10), 1977-1987.
  • Arcoria, A., et al. (1977). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1347-1351.
  • Bennedsen, L. R., & Muff, J. (2011).
  • Laha, D., et al. (2022). Site-Selective C-H Functionalization with Diazo Compounds (Carbenes). In Comprehensive Organic Synthesis II (pp. 1-40). Elsevier.
  • Chemical shifts.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts.

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Technical Support Center: Handling the Moisture Sensitivity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this moisture-sensitive reagent. Adherence to these protocols is critical for ensuring experimental reproducibility, maximizing reaction yields, and maintaining a safe laboratory environment.

I. Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is a highly reactive electrophile. This reactivity is essential for its utility in synthesizing sulfonamides, sulfonate esters, and other key intermediates in drug discovery. However, this reactivity also makes it highly susceptible to hydrolysis.[1]

The core issue: Atmospheric moisture or residual water in solvents and on glassware will readily react with the sulfonyl chloride. This hydrolysis reaction is often exothermic and produces the corresponding sulfonic acid and hydrochloric acid.[2] The resulting sulfonic acid is unreactive under typical sulfonylation conditions, leading to a decrease in the effective concentration of your starting material and consequently, lower yields of your desired product.[1]

dot graph Hydrolysis_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Hydrolysis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

II. Frequently Asked Questions (FAQs)

Q1: My bottle of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride has been open for a while. Is it still good to use?

A1: It is not recommended to use a sulfonyl chloride from a bottle that has been open for an extended period, especially if it has not been stored under an inert atmosphere.[1] Over time, exposure to atmospheric moisture will lead to hydrolysis, reducing the purity and efficacy of the reagent.[1] For optimal results, particularly in sensitive applications, using a fresh or properly stored reagent is strongly advised.[2]

Q2: What are the visual signs of decomposition for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride?

A2: While 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride should be a colorless to light-yellow solid or liquid, significant decomposition may be indicated by a noticeable darkening in color, potentially to brown or black.[3] Another sign is the evolution of gas, which would be sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] If you observe these changes, it is highly likely that the reagent has degraded.

Q3: Can I use an aqueous base, like sodium hydroxide, for my reaction?

A3: While Schotten-Baumann conditions (using an aqueous base) are sometimes employed for sulfonamide synthesis, this approach significantly increases the risk of hydrolyzing your 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.[1] For most laboratory-scale syntheses, it is preferable to use a non-nucleophilic organic base, such as pyridine or triethylamine, in an anhydrous organic solvent.[1]

Q4: How can I confirm the purity of my 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride before use?

A4: Several analytical techniques can be used to assess the purity of your sulfonyl chloride. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can reveal the presence of the sulfonic acid hydrolysis product.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent method for purity assessment.[5] For a simpler, albeit less definitive check, you can measure the melting point of the solid; impurities will typically cause a depression and broadening of the melting point range.[5]

III. Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps Expected Outcome
Low or no yield of the desired product Hydrolysis of the sulfonyl chloride starting material.[1]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven or by flame-drying under vacuum.[1][6] 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.[1][7] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[1][8]Improved yield and a cleaner reaction profile.
Inconsistent reaction results Partial degradation of the sulfonyl chloride.1. Fresh Reagent: Use a fresh bottle of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. 2. Proper Storage: Store the reagent in a desiccator or a glovebox to protect it from moisture.[9] 3. Purify if Necessary: If a fresh bottle is unavailable, consider purifying the existing material, for example, by recrystallization, though this may not be straightforward.More consistent and reproducible reaction outcomes.
Reaction mixture turns dark or discolored Decomposition of the sulfonyl chloride.[3]1. Lower Reaction Temperature: Many reactions involving sulfonyl chlorides can be run at lower temperatures (e.g., 0 °C to room temperature) to minimize decomposition.[3][10] 2. Check for Incompatible Reagents: Ensure that other reagents or solvents in your reaction are not promoting decomposition.A cleaner reaction with fewer byproducts.
Difficulty in product purification Presence of sulfonic acid byproduct.1. Aqueous Workup: The sulfonic acid byproduct is often water-soluble. A carefully performed aqueous workup can help remove it. A wash with a weak base like sodium bicarbonate solution can also be effective.[10] 2. Chromatography: If the sulfonic acid is not easily removed by washing, column chromatography may be necessary.A purer final product.

IV. Experimental Protocols: Best Practices for Handling

A. Storage of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Proper storage is the first line of defense against degradation.

  • Short-term: For frequently used reagents, store the container tightly sealed in a desiccator containing a suitable drying agent (e.g., Drierite, silica gel).

  • Long-term: For long-term storage, place the sealed container inside a larger, sealable container with a desiccant and store it in a cool, dry place. For highly sensitive applications, storage in an inert atmosphere glovebox is ideal.

B. Setting up a Reaction under Anhydrous Conditions

dot graph Anhydrous_Setup { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Workflow for setting up a moisture-sensitive reaction.

  • Glassware Preparation: All glassware, including stir bars, should be thoroughly dried in an oven at >120 °C for several hours or flame-dried under vacuum.[6]

  • Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of an inert gas, such as nitrogen or argon.[6] A Schlenk line or a manifold with an oil bubbler is recommended to maintain this positive pressure.[9][11]

  • Solvent and Reagent Transfer: Use dry, anhydrous solvents.[1] Transfer liquids via a syringe that has been purged with inert gas.[6][11] Solids can be added under a positive flow of inert gas or in a glovebox.[9]

  • Addition of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride: If it is a solid, it can be weighed out quickly and added to the reaction flask under a counter-flow of inert gas. If it is a liquid, it should be transferred via a dry, inert gas-purged syringe.

C. Quenching and Work-up

Once your reaction is complete, any excess 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride must be quenched safely.

  • Cooling: Cool the reaction mixture in an ice bath.

  • Quenching: Slowly and carefully add a cold solution of a weak base, such as saturated sodium bicarbonate, to the stirred reaction mixture.[2] Be prepared for gas evolution (CO₂). This should be done in a fume hood.

  • Extraction: Proceed with your standard aqueous work-up and extraction protocol.

By implementing these best practices, you can significantly mitigate the challenges associated with the moisture sensitivity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, leading to more successful and reproducible synthetic outcomes.

V. References

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.). KINTEK. Retrieved January 22, 2026, from

  • Inert atmosphere methods | Laboratory techniques. (n.d.). Biocyclopedia. Retrieved January 22, 2026, from

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (2025). BenchChem. Retrieved January 22, 2026, from

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013, July 2). ChemistryViews. Retrieved January 22, 2026, from

  • Common issues in sulfonamide synthesis and solutions. (2025). BenchChem. Retrieved January 22, 2026, from

  • Inert Atmospheric Methods. (2022, May 5). Chemistry LibreTexts. Retrieved January 22, 2026, from

  • Sulfuryl chloride. (2023, August 6). Sciencemadness Wiki. Retrieved January 22, 2026, from

  • Preventing decomposition of sulfonyl chloride during reaction. (2025). BenchChem. Retrieved January 22, 2026, from

  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019, April 27). ResearchGate. Retrieved January 22, 2026, from

  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. (2025). BenchChem. Retrieved January 22, 2026, from

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. Retrieved January 22, 2026, from

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Overcoming steric hindrance in 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this versatile but sterically challenging reagent. Here, we address common experimental hurdles through in-depth FAQs and troubleshooting guides, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to optimize your reaction conditions, maximize yields, and overcome the unique challenges presented by the ortho-methoxy substituent.

Understanding the Challenge: The "Ortho Effect" in Action

The primary difficulty in reactions with 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride arises from steric hindrance. The methoxy group at the 2-position physically obstructs the path of incoming nucleophiles, such as amines or alcohols, to the electrophilic sulfur center. This "ortho effect" can dramatically slow down reaction rates or prevent the reaction from proceeding to completion under standard conditions.[1] The fluorine at the 3-position primarily exerts an electronic effect, increasing the electrophilicity of the sulfur atom, but it is the bulky adjacent methoxy group that defines the reagent's reactivity profile.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfonylation reaction with 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride so slow compared to reactions with tosyl chloride?

A1: The slow reaction rate is a direct consequence of steric hindrance. The methoxy group (-OCH₃) ortho to the sulfonyl chloride group creates a sterically congested environment around the electrophilic sulfur atom. This bulkiness impedes the approach of nucleophiles (like amines or alcohols), increasing the activation energy of the reaction compared to an unhindered reagent like tosyl chloride, which has its methyl group in the para position.[1]

Q2: I see no product formation, even after extended reaction times at room temperature. Is the reagent faulty?

A2: While reagent degradation is possible (especially with exposure to moisture), the lack of reactivity is more likely due to the combined steric hindrance of your sulfonyl chloride and potentially your nucleophile. Reactions with this reagent, particularly with secondary or bulky primary amines, often require more forcing conditions or catalytic activation to proceed efficiently. Simple room temperature protocols with standard bases like triethylamine are often insufficient.

Q3: What is the role of the fluorine atom in this reagent's reactivity?

A3: The fluorine atom at the 3-position is an electron-withdrawing group. It increases the electrophilicity of the sulfur atom in the sulfonyl chloride group through inductive effects. In principle, this makes the sulfur atom more susceptible to nucleophilic attack. However, this electronic activation is often overshadowed by the powerful steric blocking effect of the adjacent methoxy group.

Q4: Can this reagent hydrolyze? What precautions should I take?

A4: Yes, like all sulfonyl chlorides, 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[2] It is crucial to use anhydrous solvents, perform reactions under an inert atmosphere (e.g., nitrogen or argon), and handle the reagent swiftly in a dry environment to prevent degradation and ensure reproducible results.

Q5: Are there alternative reagents I can use if I cannot get my reaction to work?

A5: If direct sulfonylation is unsuccessful, you might consider converting the sulfonyl chloride to a more reactive intermediate. For instance, sulfonyl fluorides can sometimes offer different reactivity profiles.[3] Alternatively, if you are synthesizing a sulfonamide, methods that avoid sulfonyl chlorides altogether, such as those using sulfinate salts or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), could be explored.[3]

Troubleshooting Guide

This guide addresses common issues encountered during sulfonylation reactions using 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Activation Energy: Steric hindrance from the ortho-methoxy group is too high for the reaction conditions. 2. Weak Nucleophile: The amine or alcohol is not nucleophilic enough to overcome the steric barrier. 3. Reagent Degradation: The sulfonyl chloride has hydrolyzed due to moisture.1. Increase Temperature: Reflux the reaction in a suitable high-boiling solvent (e.g., Dioxane, Toluene, or DMF). Increased kinetic energy can help overcome the activation barrier. 2. Employ a Nucleophilic Catalyst: Add a catalyst like 4-Dimethylaminopyridine (DMAP). DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate, which is more susceptible to nucleophilic attack.[4][5] See Protocol 1 for details. 3. Use a Stronger, Non-Nucleophilic Base: Switch from triethylamine to a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal hydride (e.g., NaH) to fully deprotonate the nucleophile (especially for alcohols), increasing its reactivity. 4. Verify Reagent Quality: Check the purity of the sulfonyl chloride by NMR or IR spectroscopy. Ensure all solvents and reagents are anhydrous.
Multiple Byproducts / Messy Reaction 1. Side Reactions at High Temperatures: Forcing conditions may cause decomposition of starting materials or products. 2. Reaction with Solvent: Nucleophilic solvents (e.g., alcohols used as solvents) can compete with the intended nucleophile. 3. Base-Mediated Side Reactions: The base may be reacting with other functional groups in your substrate.1. Optimize Catalyst Loading: If using a catalyst like DMAP, perform a loading screen (e.g., 5, 10, 20 mol%) to find the optimal amount that promotes the desired reaction without causing excessive side reactions. 2. Use an Inert Solvent: Switch to a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF). 3. Choose a Hindered Base: Use a bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize its interference with the primary reaction pathway.
Reaction Stalls at ~50% Conversion 1. Product Inhibition: The generated HCl salt of the base (e.g., triethylamine hydrochloride) may be precipitating and hindering the reaction. 2. Equilibrium Issues: The reaction may be reversible under the current conditions.1. Improve Solubility: Switch to a more polar aprotic solvent like DMF or DMA to keep all components in solution. 2. Add Base in Portions: Add the base slowly over the course of the reaction to maintain a consistent driving force. 3. Use Stoichiometric Catalyst: In very difficult cases, using a stoichiometric amount of DMAP may be necessary to drive the reaction to completion, although this can complicate purification.

Experimental Protocols & Methodologies

Protocol 1: DMAP-Catalyzed Sulfonamide Synthesis with a Hindered Amine

This protocol is designed for reacting 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride with a sterically demanding primary or secondary amine where standard methods have failed. The key is the use of DMAP as a nucleophilic catalyst.[4]

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP, 0.1 - 0.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). Stir the solution at room temperature for 10 minutes.

  • Initiation: In a separate flask, dissolve 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to reflux (approx. 40 °C for DCM).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with 1M HCl (to remove DMAP and excess base), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Logical Workflow for Protocol 1

cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Dissolve Hindered Amine (1.0 eq) in Anhydrous DCM B Add DMAP (0.1-0.2 eq) and DIPEA (1.5 eq) A->B C Add Sulfonyl Chloride (1.1 eq) in DCM dropwise at 0°C B->C D Stir at RT to Reflux C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup (1M HCl, NaHCO3, Brine) E->F G Dry, Filter, Concentrate F->G H Flash Column Chromatography G->H

Caption: Workflow for DMAP-catalyzed sulfonamide synthesis.

The Mechanism of DMAP Catalysis

The effectiveness of DMAP lies in its ability to act as a potent nucleophile that is more reactive than the target amine. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more electrophilic than the starting sulfonyl chloride and is not sterically protected by the ortho-methoxy group. The target amine can then attack this activated intermediate to form the desired sulfonamide, regenerating the DMAP catalyst in the process.[4]

reagents Ar-SO2Cl + DMAP (Catalyst) intermediate [Ar-SO2-DMAP]+ Cl- (Reactive Intermediate) reagents->intermediate Step 1: Activation product Ar-SO2-NR2 (Product) intermediate->product Step 2: Nucleophilic Attack nucleophile R2NH (Hindered Amine) nucleophile->product catalyst_regen DMAP (Regenerated) product->catalyst_regen Catalyst Regeneration

Caption: Simplified mechanism of DMAP catalysis in sulfonylation.

References

  • Liu, Z., Zhu, S., Xu, J., & Li, Y. (2024).
  • Mąkosza, M., & Wojciechowski, K. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1476.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2774540, 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Retrieved January 22, 2026, from [Link].

  • Benchchem (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. Retrieved January 22, 2026, from a relevant Benchchem technical guide.
  • ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge: Royal Society of Chemistry.
  • Casanova, J., & Corey, E. J. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Hurevich, M., & Gilon, C. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Amino Acids, 49(5), 945-953.
  • Canadian Science Publishing. (2024). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides.
  • American Chemical Society. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV)
  • Luu, T. G., & Kim, H.-K. (2023). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride via an N-demethylation reaction using CdS NPs.
  • Higham, J. I., & Bull, J. A. (2022). Amine-Catalyzed Copper-Mediated C-H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 22, 2026, from [Link].

  • ResearchGate. (2024).
  • ResearchGate. (2007). 3-Chloro-2-methylbenzene-1-sulfonyl chloride.
  • Royal Society of Chemistry. (2021). Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium.
  • National Center for Biotechnology Information. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central.
  • ChemRxiv. (2023).
  • MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • National Institutes of Health. (2013).
  • Wiley Online Library. (2020).
  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Al-Warhi, T., Al-Hazmi, G. A., El-Brollosy, N. R., & Ghabbour, H. A. (2019).
  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved January 22, 2026, from [Link].

  • Benchchem. (n.d.). Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. Retrieved January 22, 2026, from a relevant Benchchem technical guide.

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Technical Support Center: Troubleshooting Byproduct Formation in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common byproduct formation during the synthesis of sulfonamides. The classical and still widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] While effective, this reaction is often plagued by side reactions that can complicate purification and reduce yields. This document provides in-depth, question-and-answer-based troubleshooting guides to address these specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a significant amount of a water-soluble impurity that corresponds to the mass of my sulfonic acid. What is happening and how can I prevent it?

A1: This is a classic case of sulfonyl chloride hydrolysis, one of the most common side reactions in sulfonamide synthesis.

Causality & Mechanism: Sulfonyl chlorides are highly reactive electrophiles. They readily react with nucleophiles, and water is a potent nucleophile that is often present in trace amounts in solvents, reagents, or adsorbed onto glassware. The reaction of a sulfonyl chloride with water leads to the formation of the corresponding sulfonic acid, which is often highly water-soluble and can complicate the reaction workup.[3] This hydrolysis is often the most significant cause of sulfonyl chloride decomposition.[3]

Troubleshooting Protocol: Minimizing Hydrolysis

  • Rigorous Drying of Materials:

    • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) immediately before use.

    • Solvents: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent, passage through an activated alumina column). Aprotic solvents like dichloromethane (DCM) or acetonitrile (CH3CN) are common choices.[2]

    • Reagents: Ensure your amine and base are free of water. If necessary, dry them using an appropriate method.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Controlled Addition:

    • If possible, add the sulfonyl chloride to the solution of the amine and base, rather than the other way around. This ensures the sulfonyl chloride preferentially reacts with the more nucleophilic amine.

  • Temperature Control:

    • Run the reaction at a low temperature (e.g., 0 °C) to slow down the rate of hydrolysis relative to the desired sulfonamidation.

Q2: My mass spectrometry results show a significant peak at roughly double the mass of my expected product, especially when using a primary amine. What is this byproduct?

A2: You are likely observing the formation of an N,N-disulfonylated byproduct, also known as a bis-sulfonamide.

Causality & Mechanism: After the initial formation of the desired monosulfonamide from a primary amine, the resulting sulfonamide still possesses an N-H proton. This proton is acidic and can be removed by the base present in the reaction mixture, forming a sulfonamide anion. This anion is a competent nucleophile and can react with a second molecule of the sulfonyl chloride to form the N,N-disulfonylated byproduct. This is particularly problematic when using an excess of the sulfonyl chloride or a strong, non-hindered base.

Diagram: Mechanism of N,N-Disulfonylation

G cluster_step1 Step 1: Monosulfonylation cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Disulfonylation RNH2 R-NH₂ (Primary Amine) Product1 R-NH-SO₂R' (Desired Sulfonamide) RNH2->Product1 + R'-SO₂Cl - HCl (via Base) RSO2Cl R'-SO₂Cl (Sulfonyl Chloride) Base1 Base HCl1 Base-H⁺Cl⁻ Product1_depro R-NH-SO₂R' Anion [R-N⁻-SO₂R'] (Sulfonamide Anion) Product1_depro->Anion + Base - Base-H⁺ Base2 Base Anion_react [R-N⁻-SO₂R'] BaseH2 Base-H⁺ Byproduct R-N(SO₂R')₂ (N,N-Disulfonylated Byproduct) Anion_react->Byproduct + R'-SO₂Cl - Cl⁻ RSO2Cl2 R'-SO₂Cl Cl_ion Cl⁻

Caption: Formation pathway of N,N-disulfonylated byproduct.

Troubleshooting Protocol: Preventing N,N-Disulfonylation

  • Stoichiometry Control:

    • Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. Avoid using an excess of the sulfonyl chloride.

  • Slow Addition:

    • Add the sulfonyl chloride slowly (e.g., dropwise via a syringe pump) to the solution of the amine and base. This maintains a low concentration of the electrophile, favoring reaction with the more abundant and more nucleophilic primary amine over the sulfonamide anion.

  • Choice of Base:

    • Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to deprotonate the less acidic sulfonamide N-H. Pyridine is a common choice but can sometimes act as a nucleophilic catalyst, which may or may not be desirable.

  • Temperature Management:

    • Conduct the reaction at low temperatures (0 °C to room temperature) to moderate the reaction rate.

Q3: My starting material contains both an amine and a thiol. Instead of the desired sulfonamide, I'm getting a lot of disulfide byproduct. What's going on?

A3: You are observing the oxidative homocoupling of your thiol starting material, a common side reaction when synthesizing sulfonamides from thiols.

Causality & Mechanism: Synthesizing sulfonamides from thiols requires an in situ oxidative chlorination to form the sulfonyl chloride, which then reacts with an amine.[4] Common oxidants used for this transformation can also readily oxidize the starting thiol to form a disulfide, especially if the subsequent reaction with the amine is slow (e.g., with a sterically hindered or poorly nucleophilic amine).[5]

Troubleshooting Protocol: Minimizing Disulfide Formation

  • Optimize the Oxidant/Chlorinating System:

    • The choice of reagents is critical. Systems like N-chlorosuccinimide (NCS) with tetrabutylammonium chloride (TBACl) in water, or trichloroisocyanuric acid (TCCA), are often used.[4][6] You may need to screen different systems to find one that favors sulfonyl chloride formation over disulfide formation for your specific substrate.[5]

  • One-Pot, Two-Step Procedure:

    • First, perform the oxidative chlorination at a low temperature to generate the sulfonyl chloride in situ.

    • Once the formation of the sulfonyl chloride is complete (monitor by TLC or LC-MS if possible), then add the amine to the reaction mixture. This sequential addition can prevent the amine from interfering with the oxidation step and ensures the sulfonyl chloride is available to react immediately.

  • Amine Nucleophilicity:

    • If your process allows, consider using a more nucleophilic amine to trap the sulfonyl chloride intermediate as it is formed, outcompeting the disulfide formation pathway.[5]

Summary of Common Byproducts and Mitigation Strategies

Byproduct NameStructureCommon Cause(s)Recommended Control Measures
Sulfonic Acid R-SO₃HReaction of sulfonyl chloride with trace water (hydrolysis).[3]Use anhydrous solvents/reagents, inert atmosphere, low temperature.
N,N-Disulfonylamine R-N(SO₂R')₂Reaction of monosulfonamide anion with a second equivalent of sulfonyl chloride.Use a slight excess of amine, slow addition of sulfonyl chloride, sterically hindered base.
Disulfide R-S-S-ROxidative homocoupling of thiol starting materials.[5]Optimize oxidant system, sequential addition of reagents, use a more nucleophilic amine.
Polymeric Material -(Ar-SO₂-NH)-nIntermolecular reaction when starting material contains both an amine and a sulfonyl chloride precursor (e.g., sulfonation of aniline).[5]Protect the amine group (e.g., acetylation) before sulfonyl chloride formation.[5]

Advanced Topic: Alternative Synthetic Routes

If byproduct formation remains a persistent issue, consider alternative methods that avoid the use of highly reactive sulfonyl chlorides.

  • Sulfonyl Fluorides: These are more stable than their chloride counterparts and can be activated under specific conditions, offering a more controlled reaction.[7]

  • DABSO as an SO₂ Surrogate: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable solid that can be used to generate sulfonyl intermediates from organometallics or aryl halides, avoiding harsh chlorosulfonylation conditions.[7][8][9]

  • Direct C-H Sulfonamidation: Transition-metal-catalyzed methods can directly install a sulfonamide group onto a C-H bond, though this often requires specific directing groups.[10]

By understanding the mechanisms of byproduct formation and implementing these targeted troubleshooting strategies, you can significantly improve the purity, yield, and reproducibility of your sulfonamide syntheses.

References

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Vertex AI Search.
  • A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. (n.d.). Benchchem.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Better Synthesis of Sulfonyl Chloride Mimics. (2018). ChemistryViews.
  • Preventing decomposition of sulfonyl chloride during reaction. (n.d.). Benchchem.
  • Minimizing side products in sulfonamide synthesis. (n.d.). Benchchem.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Sulfonamide derivatives: Synthesis and applications. (2024).
  • Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride. (n.d.). Benchchem.

Sources

Technical Support Center: Reaction Monitoring for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving 3-fluoro-2-methoxybenzene-1-sulfonyl chloride using Thin Layer Chromatography (TLC). This resource is designed for chemistry professionals engaged in pharmaceutical research, process development, and synthetic organic chemistry. Here, we address common challenges and provide expert insights to ensure your reaction monitoring is precise, reliable, and efficient.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the recommended initial method for monitoring reactions with 3-fluoro-2-methoxybenzene-1-sulfonyl chloride?

A1: Thin Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile analytical technique ideal for real-time reaction monitoring.[1][2] It allows for the qualitative assessment of the consumption of starting materials and the formation of products, providing immediate feedback on the reaction's progress.[2][3] For a typical reaction, such as the formation of a sulfonamide by reacting 3-fluoro-2-methoxybenzene-1-sulfonyl chloride with an amine, TLC can quickly resolve the starting sulfonyl chloride from the more polar sulfonamide product.

Q2: What is the fundamental chemical principle behind TLC separation for this specific reaction?

A2: The separation relies on the principle of differential partitioning of analytes between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[4] 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a relatively nonpolar molecule. When it reacts, for instance, with an amine to form a sulfonamide, the resulting product has an N-H bond and a highly polar sulfonyl group, making it significantly more polar than the starting material.[5] On a polar stationary phase like silica gel, the more polar sulfonamide will have a stronger interaction and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the less polar sulfonyl chloride.

Q3: How do I select an appropriate mobile phase (solvent system) for my TLC analysis?

A3: Selecting the right mobile phase is critical for achieving good separation.[6][7] A trial-and-error approach is often necessary, starting with a solvent system of intermediate polarity.[8] For aromatic sulfonyl chlorides and their derivatives, a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard starting point.[2][7]

A common initial ratio to test is 1:1 hexanes:ethyl acetate.[8] You can then adjust the ratio to optimize the separation:

  • If spots are too high (high Rf): The mobile phase is too polar. Increase the proportion of the nonpolar solvent (e.g., hexanes).

  • If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).

The goal is to achieve an Rf value for your starting material or product in the range of 0.2 to 0.5 for the best resolution.[9]

Q4: How should I prepare my samples for TLC spotting?

A4: Proper sample preparation is key to obtaining clean, well-defined spots.

  • Reaction Mixture: Take a small aliquot (a few microliters) from the reaction vessel using a capillary tube or micropipette.

  • Dilution: Dilute the aliquot in a small volume (0.1-0.5 mL) of a volatile solvent like dichloromethane (DCM) or ethyl acetate. This prevents overloading the TLC plate, which can cause streaking.[10]

  • Standards: Prepare separate dilute solutions of your starting materials (3-fluoro-2-methoxybenzene-1-sulfonyl chloride and the corresponding amine/alcohol) to use as references.

Core Experimental Protocol: Step-by-Step TLC Monitoring

This protocol outlines the standard procedure for monitoring a reaction using the "three-lane spotting" method, which includes a co-spot for unambiguous identification.[3][9]

Materials:

  • Silica gel TLC plates (with fluorescent indicator F254)

  • Developing chamber with a lid

  • Capillary spotters

  • Pencil

  • Mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate, adjust as needed)

  • UV lamp (254 nm)

  • Visualization stain (e.g., potassium permanganate or iodine)

Procedure:

  • Prepare the Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Line the chamber with a piece of filter paper, ensuring it is wetted by the solvent, and close the lid. Allow the chamber to saturate with solvent vapors for 5-10 minutes.[6]

  • Prepare the Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three small, equidistant points on this line for spotting.

  • Spot the Plate:

    • Lane 1 (Left): Using a capillary spotter, apply a small spot of the diluted starting material (3-fluoro-2-methoxybenzene-1-sulfonyl chloride).

    • Lane 2 (Center - Co-spot): Apply a spot of the starting material, then, on top of the same spot, apply a spot of the diluted reaction mixture.[9]

    • Lane 3 (Right): Apply a small spot of the diluted reaction mixture.

    • Pro-Tip: Ensure each spot is as small as possible (1-2 mm diameter) by touching the spotter to the plate briefly.[4] Allow the solvent to evaporate completely between applications if multiple applications are needed for concentration.[10]

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[11] Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the Results:

    • UV Light: View the plate under a UV lamp (254 nm). Aromatic compounds like the sulfonyl chloride and its derivatives will appear as dark spots against the green fluorescent background.[12][13] Circle the spots with a pencil.

    • Staining: If spots are not clearly visible under UV, use a chemical stain. Iodine chambers are effective for many organic compounds, appearing as brownish spots.[12][14] Alternatively, a potassium permanganate dip can visualize compounds that are susceptible to oxidation.[15]

The diagram below illustrates the TLC workflow.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Saturated Developing Chamber B Prepare & Mark TLC Plate A->B C Prepare Dilute Samples (SM, Co-spot, Rxn) B->C D Spot Samples onto Plate Origin C->D E Develop Plate in Chamber D->E F Mark Solvent Front & Dry Plate E->F G Visualize under UV Light (254 nm) F->G H Apply Chemical Stain (Iodine, KMnO4, etc.) G->H Optional I Interpret Results: Calculate Rf Values G->I H->I

Fig 1. General workflow for TLC reaction monitoring.

Troubleshooting Guide

Q5: My spots are streaking or "tailing" up the plate. What's wrong?

A5: Streaking is a common issue with several potential causes:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[10][11] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot. Solution: Dilute your sample further before spotting.

  • Highly Polar or Acidic/Basic Compounds: The sulfonyl chloride starting material can hydrolyze on the silica plate to form the corresponding sulfonic acid (R-SO₃H).[16][17][18] This highly polar, acidic byproduct can interact strongly with the acidic silica gel, causing significant streaking. The sulfonamide product, being basic, can also streak.

    • Solution for Acids: Add a small amount (e.g., 0.5-1%) of acetic or formic acid to your mobile phase to suppress the ionization of the acidic byproduct, leading to sharper spots.[19]

    • Solution for Bases: Add a small amount (e.g., 0.5-1%) of a base like triethylamine or ammonia to the mobile phase to improve the spot shape of basic products like sulfonamides.[19]

  • Sample Insolubility: If the spotted sample does not fully dissolve in the mobile phase as it passes, streaking can occur. Solution: Ensure the solvent used to dilute your sample is miscible with the mobile phase.

Q6: I see a new spot at the baseline (Rf = 0) that doesn't move. What is it?

A6: A spot at the origin typically indicates a compound that is extremely polar and has a very strong affinity for the stationary phase. In the context of this reaction, this is often the sulfonic acid byproduct (3-fluoro-2-methoxybenzenesulfonic acid), formed from the hydrolysis of the sulfonyl chloride.[18][20] This can happen if there is moisture in the reaction solvent or if the sulfonyl chloride is exposed to atmospheric moisture during sampling and spotting.

Q7: My starting material and product spots are too close together (poor resolution). How can I improve the separation?

A7: Poor resolution means the chosen mobile phase is not effective at differentiating between your compounds.

  • Adjust Polarity: The first step is to systematically vary the polarity of your mobile phase. Try a range of hexanes:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3, 6:4).

  • Change Solvents: If adjusting the ratio doesn't work, change one of the solvents to alter the selectivity. For example, substitute ethyl acetate with acetone or replace hexanes with toluene. Different solvents interact with your compounds in unique ways, which can significantly impact separation.[6]

Q8: I don't see any spots under the UV lamp after running the TLC. What happened?

A8: This can be a frustrating issue with several possible explanations:

  • Sample Too Dilute: The concentration of the compounds in your spotted sample may be below the detection limit of UV visualization.[10] Solution: Try spotting the same lane multiple times, allowing the solvent to dry completely between each application, to concentrate the sample on the plate.

  • Solvent Level Too High: If the solvent level in the developing chamber is above the origin line where you spotted your samples, the compounds will dissolve directly into the solvent pool instead of migrating up the plate.[10][11] Solution: Always ensure the origin is well above the solvent level.

  • Reaction Failure: It is possible that the reaction did not proceed or that the compounds have degraded. Solution: Always run a standard of your starting material to confirm that it can be visualized under the expected conditions.

The following logic diagram can help diagnose common TLC issues.

Troubleshooting_Logic Start Problem with TLC Plate? Q_Streak Are spots streaking or tailing? Start->Q_Streak Q_NoSpots Are there no spots visible under UV? Start->Q_NoSpots Q_PoorRes Is separation poor? (Spots too close) Start->Q_PoorRes A_Overload Solution: Dilute sample further. Spot less material. Q_Streak->A_Overload Yes A_Polarity Solution: Add acid (e.g., AcOH) or base (e.g., Et3N) to mobile phase. Q_Streak->A_Polarity If not overloaded A_Dilute Solution: Concentrate spot by multiple applications. Q_NoSpots->A_Dilute Yes A_SolventLevel Solution: Ensure origin is above solvent level in chamber. Q_NoSpots->A_SolventLevel Check solvent level A_AdjustRatio Solution: Systematically vary solvent ratio. Q_PoorRes->A_AdjustRatio Yes A_ChangeSolvent Solution: Change one solvent component (e.g., EtOAc -> Acetone). Q_PoorRes->A_ChangeSolvent If ratio change fails

Fig 2. Diagnostic flowchart for common TLC problems.

Data Summary: Expected Rf Values

The following table provides an estimated range of Rf values for the starting material and a typical sulfonamide product in common solvent systems. Actual values will vary based on the specific amine used and exact laboratory conditions.

Compound TypeStructure SnippetExpected PolarityExample Mobile Phase (Hex:EtOAc)Expected Rf Range
Starting Material Ar-SO₂ClLow to Medium7:30.6 - 0.8
Product Ar-SO₂NHRMedium to High7:30.2 - 0.4
Hydrolysis Byproduct Ar-SO₃HVery High7:30.0 - 0.1

Note: Ar = 3-fluoro-2-methoxyphenyl group

References

  • King, J. F., & Khemani, K. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.
  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Sherma, J. (2000). Stationary Phases for Modern Thin-Layer Chromatography.
  • LibreTexts Chemistry. (2021). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Silver, J. (2013). Answer to "Tailing in TLC - can anyone help?". ResearchGate. Retrieved from [Link]

  • Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • University of York. (n.d.). Issues - Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • Biadatti, T. F. (2001). Determination of Lipophilicity Constants of Sulfonamide Substituents.

Sources

Technical Support Center: Work-up and Troubleshooting for 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An exceptional guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide synthesizes extensive laboratory experience with established chemical principles to provide a robust framework for working with 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This document is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each procedural step and troubleshooting recommendation.

Frequently Asked Questions (FAQs)

Q1: How should 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride be stored?

A1: This reagent is highly sensitive to moisture.[1] Hydrolysis converts the reactive sulfonyl chloride to the unreactive 3-fluoro-2-methoxybenzenesulfonic acid, which is a common cause of reaction failure.[1] Therefore, it must be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Refrigeration (0-10°C) is recommended to minimize decomposition over time.[2]

Q2: What are the primary hazards associated with this compound?

A2: 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[2][3] Upon contact with moisture, it releases hydrogen chloride (HCl) gas, which is a respiratory irritant.[4] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

Q3: Which solvents and bases are typically recommended for sulfonamide formation reactions?

A3: The choice of solvent and base is critical for success.

  • Solvents: Anhydrous, non-protic solvents are essential to prevent hydrolysis.[1] Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices due to their ability to dissolve a wide range of reactants.[1]

  • Bases: A non-nucleophilic organic base is required to neutralize the HCl byproduct without competing with the primary nucleophile (e.g., an amine).[1] Pyridine or triethylamine (TEA) are frequently used for this purpose.[1] Pyridine can also act as a nucleophilic catalyst.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses the most common issues encountered during the work-up of reactions involving 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, particularly in the synthesis of sulfonamides.

Problem Area 1: Low or No Yield of the Desired Product

Q: My reaction has a very low yield, or TLC/LC-MS analysis shows no product formation. What are the likely causes?

A: Low yield is most often traced back to the degradation of the sulfonyl chloride starting material or suboptimal reaction conditions.

  • Primary Cause: Hydrolysis of the Sulfonyl Chloride. The sulfonyl chloride is highly electrophilic and readily reacts with water. This converts it to the corresponding sulfonic acid, which is unreactive towards amines or alcohols under standard conditions.[1]

    • Solution: Rigorously exclude moisture. Use anhydrous solvents, oven-dry all glassware before use, and run the reaction under an inert atmosphere (N₂ or Ar).[1]

  • Secondary Cause: Inefficient Nucleophilic Attack. The reaction relies on the nucleophilic attack of an amine or alcohol on the sulfonyl chloride.

    • Solution 1: Base Selection. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is present to scavenge the HCl generated. Without a base, the HCl will protonate the amine nucleophile, rendering it unreactive.

    • Solution 2: Steric Hindrance. If your nucleophile (amine/alcohol) is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures or a longer reaction time.

  • Tertiary Cause: Side Reactions. With primary amines, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the same nitrogen atom.[1][5]

    • Solution: Control the stoichiometry carefully. Use a slight excess of the amine (e.g., 1.1 equivalents) and add the sulfonyl chloride slowly to the reaction mixture to avoid high localized concentrations.[5]

Logical Flow for Troubleshooting Low Yield

Start Low or No Yield Observed Check_SM Verify Starting Material Integrity (e.g., via NMR of sulfonyl chloride) Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Work-up Procedure Start->Check_Workup Degraded Is Sulfonyl Chloride Degraded (Hydrolyzed)? Check_SM->Degraded Anhydrous Were Anhydrous Conditions Used? Check_Conditions->Anhydrous Extraction Was Extraction Efficient? (Check aqueous layer for product) Check_Workup->Extraction Degraded->Check_Conditions No Sol_Degraded Root Cause: Starting Material Hydrolysis Degraded->Sol_Degraded Yes Base Was Appropriate Base Used? Anhydrous->Base Yes Sol_Anhydrous Root Cause: Moisture Contamination Anhydrous->Sol_Anhydrous No Stoichiometry Was Stoichiometry Correct? Base->Stoichiometry Yes Sol_Base Root Cause: Incorrect Base or Insufficient Amount Base->Sol_Base No Stoichiometry->Check_Workup Yes Sol_Stoichiometry Root Cause: Side Reactions (e.g., bis-sulfonylation) Stoichiometry->Sol_Stoichiometry No Sol_Extraction Root Cause: Product Loss During Work-up Extraction->Sol_Extraction No

Caption: Decision tree for diagnosing the root cause of low reaction yield.

Problem Area 2: Difficulties During Aqueous Work-up & Purification

Q: I've quenched my reaction, but I'm struggling to isolate the product. What should I do?

A: Work-up issues often involve emulsions, product solubility problems, or persistent impurities.

  • Issue: Formation of an Emulsion During Extraction.

    • Cause: This is common when the reaction mixture contains salts (like triethylammonium chloride) and fine precipitates, which stabilize the interface between the organic and aqueous layers.

    • Solution:

      • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.[6]

      • If brine fails, filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). This removes particulate matter that stabilizes the emulsion.

      • Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

  • Issue: The Desired Product is the Sulfonic Acid.

    • Cause: Complete hydrolysis of the starting material.

    • Identification: The sulfonic acid byproduct is highly polar and acidic. It will likely remain in the aqueous layer during extraction with common organic solvents like DCM or ethyl acetate. It can be distinguished by its characteristic broad -OH peak in ¹H NMR if isolated.

    • Solution: If the goal was the sulfonamide, the reaction has failed. The focus should be on preventing hydrolysis in subsequent attempts by ensuring strictly anhydrous conditions.[1]

  • Issue: Product is Difficult to Purify by Flash Chromatography.

    • Cause: The product may have similar polarity to remaining starting materials or byproducts.

    • Solution:

      • Optimize Solvent System: Perform small-scale TLC analysis with various solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) to find a system that provides good separation (ΔRf > 0.2).

      • Acid/Base Wash: Before chromatography, perform a series of washes on the organic layer. A wash with dilute acid (e.g., 1 M HCl) will remove residual amine base.[6] A subsequent wash with dilute base (e.g., saturated NaHCO₃) will remove any sulfonic acid byproduct.

      • Recrystallization: If chromatography is ineffective, recrystallization is an excellent alternative for purifying solid products.[6] A suitable solvent system can be determined by testing the solubility of the crude product in small amounts of various solvents.

Validated Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide
  • Preparation: Add the amine (1.0 eq.) and an anhydrous solvent (e.g., DCM, ~0.1 M concentration) to an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂).

  • Base Addition: Add triethylamine (1.2 eq.) or pyridine (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

Protocol 2: Standard Aqueous Work-up and Purification Workflow

This workflow is designed to systematically remove common impurities before final purification.

cluster_0 Reaction Vessel cluster_1 Separatory Funnel cluster_2 Final Isolation Reaction 1. Reaction Complete (TLC/LC-MS Confirmed) Quench 2. Quench (Add H₂O or 1M HCl) Reaction->Quench Extract 3. Extract (e.g., 3x with DCM) Quench->Extract Wash_Acid 4. Wash Organic Layer (1M HCl to remove base) Extract->Wash_Acid Wash_Base 5. Wash Organic Layer (Sat. NaHCO₃ to remove sulfonic acid) Wash_Acid->Wash_Base Wash_Brine 6. Wash Organic Layer (Brine to remove H₂O) Wash_Base->Wash_Brine Dry 7. Dry (Anhydrous Na₂SO₄ or MgSO₄) Wash_Brine->Dry Filter 8. Filter & Concentrate (Rotary Evaporation) Dry->Filter Purify 9. Purify (Flash Chromatography or Recrystallization) Filter->Purify Product Pure Product Purify->Product

Caption: Standard workflow for aqueous work-up and purification.

  • Quench: Pour the reaction mixture into a separatory funnel containing deionized water or 1 M HCl.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Acid Wash: Wash the combined organic layers with 1 M HCl to remove any residual amine base (e.g., pyridine, triethylamine).[6]

  • Base Wash: Wash with a saturated aqueous solution of NaHCO₃ to remove any unreacted starting material or the sulfonic acid byproduct.

  • Brine Wash: Wash with saturated NaCl (brine) to remove the bulk of the dissolved water from the organic layer.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[6]

  • Purification: Purify the resulting crude material by flash column chromatography or recrystallization.[7]

Quantitative Data Summary
Reagent/SolventTypical EquivalentspKaH (of conjugate acid)Purpose
Amine/Alcohol1.0 - 1.2VariesNucleophile
Sulfonyl Chloride 1.0 - 1.1N/AElectrophile
Triethylamine (TEA)1.2 - 1.510.75Non-nucleophilic base to neutralize HCl byproduct
Pyridine2.0 - 5.05.25Base and nucleophilic catalyst
DichloromethaneN/A (Solvent)N/AInert, non-protic solvent for reaction and extraction
1 M HClN/A (Wash)-6.3Removes excess organic base during work-up
Sat. NaHCO₃N/A (Wash)10.33 (pKa₂ of H₂CO₃)Removes acidic impurities (e.g., sulfonic acid) during work-up

References

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Technical Support Center: Post-Reaction Purification Strategies for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride from your reaction mixtures. Our goal is to equip you with the knowledge to tackle common purification challenges, ensuring the integrity and purity of your target compounds.

Understanding the Challenge: The Reactivity of Sulfonyl Chlorides

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a highly reactive electrophile, a characteristic essential for its role in synthesizing sulfonamides—a critical functional group in many pharmaceutical agents.[1] However, this reactivity also presents a purification challenge. Any unreacted sulfonyl chloride remaining after the reaction can interfere with downstream applications and complicate the isolation of the desired product. The primary competing reaction during aqueous workup is its hydrolysis to the corresponding sulfonic acid, which itself needs to be removed.

This guide will walk you through the most effective methods for quenching the unreacted sulfonyl chloride and removing both the parent compound and its hydrolysis byproduct.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process in a practical question-and-answer format.

Question 1: My initial aqueous work-up failed to remove all the unreacted 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. What went wrong?

Answer: This is a common issue that can arise from several factors related to the stability and reactivity of the sulfonyl chloride.

  • Insufficient Hydrolysis: Aryl sulfonyl chlorides can exhibit significant hydrolytic stability, especially in biphasic systems with limited interfacial area.[2] Simply washing with water may not be sufficient for complete hydrolysis.

  • Organic Solvent Choice: If you are using a water-immiscible organic solvent like dichloromethane (DCM), the sulfonyl chloride will preferentially remain in the organic phase, limiting its contact with the aqueous quenching solution.

Solutions:

  • Enhanced Quenching Protocol: Instead of a simple water wash, employ a basic aqueous solution like saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[3] The base will actively promote the hydrolysis of the sulfonyl chloride to the more water-soluble sulfonic acid salt. Vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases.

  • Introduction of a Nucleophilic Quenching Agent: For a more rapid and definitive quenching, add a small amount of a simple, highly reactive nucleophile to the reaction mixture before the main aqueous work-up. A primary or secondary amine, or even an alcohol like methanol, will quickly react with the sulfonyl chloride to form a sulfonamide or a sulfonate ester, respectively. These derivatives often have different solubility profiles, which can be exploited during extraction or chromatography.

Question 2: After a basic wash, my TLC analysis still shows a persistent impurity. How can I confirm if it's the unreacted sulfonyl chloride or the sulfonic acid?

Answer: Differentiating between the sulfonyl chloride and its sulfonic acid byproduct on a TLC plate can be challenging as they may have similar polarities.

  • Co-spotting: The most reliable method is to co-spot your crude sample with a genuine sample of the starting sulfonyl chloride on the same TLC plate. If one of the spots in your crude mixture aligns perfectly with the starting material spot, you have unreacted sulfonyl chloride.

  • Staining: Certain stains can help differentiate. For instance, the sulfonic acid might show a different color change with a pH-indicating stain compared to the sulfonyl chloride.

Solutions for Removal:

  • Acid-Base Extraction: The sulfonic acid is acidic and will be deprotonated by a base to form a water-soluble salt. A thorough wash with a basic solution (e.g., NaHCO₃ or NaOH) should effectively move the sulfonic acid into the aqueous layer.[2] If the impurity persists in the organic layer after a basic wash, it is more likely to be the unreacted sulfonyl chloride.

  • Chromatography: If extractive methods are insufficient, column chromatography is a highly effective purification technique.[4][5]

Question 3: I'm concerned about the stability of my desired product under basic aqueous work-up conditions. Are there alternative methods to remove the unreacted sulfonyl chloride?

Answer: This is a valid concern, particularly if your product contains base-labile functional groups.

Alternative Solutions:

  • Scavenger Resins: Amine-functionalized scavenger resins are an excellent and gentle alternative. These solid-supported reagents will react with and sequester the unreacted sulfonyl chloride. The resin can then be simply filtered off, leaving your desired product in solution. This method avoids the need for an aqueous work-up altogether.

  • Precipitation/Crystallization: Depending on the solubility characteristics of your product and the unreacted sulfonyl chloride, a carefully chosen solvent system may allow for the selective precipitation or crystallization of your desired compound, leaving the impurity in the mother liquor.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride I should be aware of?

PropertyValue (for related compounds)Source
Molecular Weight~224.64 g/mol [7]
AppearanceLikely a solid or oil
ReactivityHighly reactive towards nucleophiles; hydrolyzes in the presence of water.[8]
SafetyCorrosive; causes severe skin burns and eye damage.[7][9]

Q2: Can I use column chromatography to separate my sulfonamide product from unreacted 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride?

A2: Yes, flash column chromatography on silica gel is a very effective method for this separation.[4][5] Sulfonamides are generally more polar than the corresponding sulfonyl chlorides. A typical mobile phase would be a gradient of ethyl acetate in hexanes. The less polar sulfonyl chloride will elute first, followed by the more polar sulfonamide product.

Q3: Is it possible to recrystallize my sulfonamide product to remove the unreacted sulfonyl chloride?

A3: Recrystallization can be an effective final purification step, especially if the unreacted sulfonyl chloride is present in small amounts.[6][10] The choice of solvent is critical. A solvent system in which the sulfonamide has good solubility at elevated temperatures and poor solubility at room temperature or below is ideal. Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexanes.

Experimental Protocols

Protocol 1: Enhanced Aqueous Work-up
  • Initial Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring.[3] Be cautious of any gas evolution.

  • Stirring: Allow the mixture to stir vigorously for 30-60 minutes to ensure complete hydrolysis of the unreacted sulfonyl chloride.[3]

  • Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers. Wash the organic layer sequentially with 1M HCl, water, and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Diagram: Enhanced Aqueous Work-up Workflow

G cluster_start Reaction Completion cluster_quench Quenching cluster_extraction Extraction cluster_finish Isolation start Crude Reaction Mixture quench Add Saturated NaHCO₃ (aq) Vigorous Stirring (30-60 min) start->quench Slow Addition extract Separatory Funnel Wash with 1M HCl, H₂O, Brine quench->extract Transfer dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product for Further Purification concentrate->product

Caption: Workflow for quenching and initial purification.

References

  • Hogg, D. R. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019).
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Welin, E. R., Ngo, H. X., & Toste, F. D. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9354–9358.
  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • ResearchGate. (n.d.). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Radiographics, 8(5), 993-996.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfuryl chloride as chlorinating agent.
  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Google Patents. (n.d.). General preparation method of sulfonyl chloride.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • YMER. (2017). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • European Journal of Chemistry. (2024).
  • Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
  • PubChem. (n.d.). 3-Fluoro-4-methylbenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Sulfonylating Agents: A Comparative Analysis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Sulfonylation in Modern Synthesis

In the intricate world of organic synthesis, the strategic modification of functional groups is paramount. Sulfonylation, the reaction of a substrate with a sulfonylating agent, stands as a cornerstone transformation for chemists in pharmaceutical research, agrochemical development, and materials science. This process is primarily employed for two critical purposes: the protection of amines as stable, yet cleavable, sulfonamides, and the conversion of alcohols into excellent leaving groups (sulfonate esters) to facilitate subsequent nucleophilic substitution or elimination reactions.[1][2][3]

The reactivity and selectivity of a sulfonylating agent are dictated by the electronic and steric properties of its organic substituent. While classic reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are staples in the synthetic chemist's toolbox, the demand for novel reactivity profiles has spurred the development of more tailored agents. This guide provides an in-depth comparison of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a lesser-known but potentially valuable reagent, against its more common counterparts. We will delve into the underlying chemical principles, provide comparative data, and present validated experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.

Featured Reagent: 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride featuring two key substituents that modulate its reactivity:

  • 3-Fluoro Group: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect significantly increases the electrophilicity of the sulfur atom, making the entire molecule more susceptible to nucleophilic attack compared to reagents like tosyl chloride, which possesses a slightly electron-donating methyl group.[4]

  • 2-Methoxy Group: The methoxy group at the ortho position introduces a more complex electronic and steric profile. While it has an electron-withdrawing inductive effect (-I), it also has a powerful electron-donating resonance effect (+M). Furthermore, its position adjacent to the sulfonyl chloride group can introduce steric hindrance, potentially influencing its reaction with bulky nucleophiles and affording unique selectivity.[5]

This unique substitution pattern suggests that 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a highly reactive agent, likely more so than tosyl chloride, with the potential for sterically controlled selectivity.

Comparative Analysis with Standard Sulfonylating Agents

The choice of a sulfonylating agent is a critical parameter that can dictate the success of a synthetic sequence. The ideal agent should offer appropriate reactivity for the substrate at hand, tolerance for other functional groups, and, in the case of protecting groups, a reliable method for its subsequent removal.[2][6]

Reactivity and Electronic Effects

The reactivity of a sulfonyl chloride is directly proportional to the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) on the aryl ring enhance reactivity, while electron-donating groups (EDGs) diminish it.[4]

  • Nosyl Chloride (NsCl): The para-nitro group is a powerful EWG, making NsCl one of the most reactive aromatic sulfonylating agents. This high reactivity allows for the sulfonylation of even weakly nucleophilic amines.[7]

  • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride: The 3-fluoro group provides strong inductive electron withdrawal, suggesting high reactivity. This is somewhat tempered by the resonance donation from the 2-methoxy group, placing its reactivity likely between that of NsCl and TsCl.

  • Tosyl Chloride (TsCl): The para-methyl group is a weak EDG, making TsCl a moderately reactive and highly stable solid that is easy to handle.[1] Its predictable reactivity has made it a benchmark in the field.[4]

  • Mesyl Chloride (MsCl): As an aliphatic sulfonyl chloride, its reactivity is high due to the lack of an electron-donating aromatic ring. It is a potent, though less selective, reagent.[1]

dot

Caption: Relative reactivity hierarchy of common sulfonylating agents.

Data Summary: Physical and Chemical Properties

The following table summarizes key properties of these agents to aid in selection and experimental design.

Sulfonylating AgentFormulaMolecular Weight ( g/mol )Physical FormKey Feature
3-Fluoro-2-methoxybenzene-1-sulfonyl chloride C₇H₆ClFO₃S224.64Solid/Liquid (predicted)High reactivity with potential steric selectivity
p-Toluenesulfonyl chloride (TsCl) C₇H₇ClO₂S190.65White SolidHigh stability, robust protecting group
Methanesulfonyl chloride (MsCl) CH₃ClO₂S114.55Colorless LiquidHigh reactivity, small steric footprint
p-Nitrobenzenesulfonyl chloride (NsCl) C₆H₄ClNO₄S221.62Yellow SolidVery high reactivity, easily cleaved protecting group
Application Focus: Amine Protection and Deprotection

A primary application of sulfonyl chlorides is the protection of primary and secondary amines. The resulting sulfonamide is generally stable to a wide range of acidic and basic conditions.[2] However, the ease of deprotection is a critical consideration in multi-step synthesis.

  • Tosyl (Ts) Group: Extremely stable. Deprotection is often harsh, requiring strong reducing conditions (e.g., sodium in liquid ammonia) or strong acids at high temperatures, limiting its use in complex molecules.[2]

  • Nosyl (Ns) Group: The electron-deficient nature of the nitro-substituted ring makes it susceptible to nucleophilic aromatic substitution. This allows for mild deprotection using thiols (e.g., thiophenol) and a base, a strategy famously employed in the Fukuyama amine synthesis.[2][6]

  • Mesyl (Ms) Group: Similar to the tosyl group, it is very stable and requires harsh conditions for cleavage.

  • 3-Fluoro-2-methoxybenzenesulfonyl Group: The deprotection strategy for this group is not well-documented. However, based on its structure, it is expected to be highly stable, similar to a tosyl group. Its utility may lie more in applications where the sulfonamide is a permanent feature of the target molecule or where extreme stability is required.

dot

G cluster_0 Protection Step cluster_1 Deprotection Step Amine R-NH2 (Primary/Secondary Amine) Sulfonamide R-NH-SO2Ar (Protected Amine) Amine->Sulfonamide + Sulfonyl Chloride + Base SulfonylChloride Ar-SO2Cl (Sulfonylating Agent) SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine, TEA) Base->Sulfonamide Deprotection_Ns Nosyl-Amide (Ar = p-NO2-Ph) Sulfonamide->Deprotection_Ns If NsCl used Deprotection_Ts Tosyl-Amide (Ar = p-Me-Ph) Sulfonamide->Deprotection_Ts If TsCl used Cleaved_Ns R-NH2 + Products Deprotection_Ns->Cleaved_Ns Mild Conditions (e.g., Thiophenol, K2CO3) Cleaved_Ts R-NH2 + Products Deprotection_Ts->Cleaved_Ts Harsh Conditions (e.g., Na/NH3, HBr/AcOH)

Caption: General workflow for amine protection and deprotection strategies.

Experimental Protocols: A Comparative Study

To provide a practical comparison, the following protocols describe the sulfonylation of benzylamine, a representative primary amine. These procedures are designed to be self-validating; successful execution should yield the corresponding sulfonamide, which can be characterized by standard analytical techniques (TLC, NMR, MS).

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is chosen as it is a relatively inert solvent that dissolves the starting materials and is easily removed.

  • Base: Pyridine is used as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. For highly reactive agents like MsCl, a non-nucleophilic, hindered base like triethylamine (TEA) is often preferred to avoid side reactions.[1]

  • Temperature: The reactions are initiated at 0 °C to control the initial exotherm, especially for the more reactive sulfonyl chlorides.

  • Work-up: The acidic wash (1M HCl) removes excess pyridine, while the bicarbonate wash removes any remaining acidic species. The final brine wash and drying step ensure the removal of water before solvent evaporation.

Protocol 1: Synthesis of N-Benzyl-3-fluoro-2-methoxybenzenesulfonamide
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq, 10 mmol, 1.07 g) and anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add pyridine (1.5 eq, 15 mmol, 1.21 mL) to the stirred solution. In a separate flask, dissolve 3-fluoro-2-methoxybenzene-1-sulfonyl chloride (1.1 eq, 11 mmol, 2.47 g) in anhydrous DCM (20 mL). Add this solution dropwise to the amine solution over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzylamine is consumed.

  • Work-up: Quench the reaction by adding 1M HCl (30 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.

Protocol 2: Synthesis of N-Benzyl-4-methylbenzenesulfonamide (Tosylamide)
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq, 10 mmol, 1.07 g) and anhydrous DCM (50 mL). Cool the solution to 0 °C.

  • Addition of Reagents: Add pyridine (1.5 eq, 15 mmol, 1.21 mL). Add p-toluenesulfonyl chloride (TsCl) (1.1 eq, 11 mmol, 2.10 g) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC. Due to the lower reactivity of TsCl, a longer reaction time is typically required.

  • Work-up and Isolation: Follow steps 4-6 as described in Protocol 1.

Conclusion and Future Outlook

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride presents itself as a valuable, highly reactive alternative to traditional sulfonylating agents. Its enhanced electrophilicity, a direct consequence of the 3-fluoro substituent, allows for faster reaction times compared to tosyl chloride. The presence of the ortho-methoxy group may offer unique steric selectivity in reactions with complex, polyfunctional molecules, an avenue that warrants further investigation.

While the resulting sulfonamide is likely to be highly stable, making it less suitable as a protecting group for amines in many contexts, its utility in constructing permanently installed sulfonamide motifs in medicinal chemistry is significant. For researchers requiring a balance of high reactivity and ease of deprotection, nosyl chloride remains the superior choice. However, for applications demanding rapid, efficient sulfonylation and a robust final product, 3-fluoro-2-methoxybenzene-1-sulfonyl chloride is a compelling reagent that should be considered. Further studies characterizing its selectivity profile and deprotection possibilities will undoubtedly expand its role in the synthetic chemist's arsenal.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Guthrie, R. D., & Thang, S. H. (1987). Selective Sulfonylating Agents. Australian Journal of Chemistry, 40, 2133-6.
  • BenchChem. (2023). Application Notes and Protocols for Sulfonation Reactions Using Oleum. Retrieved from [A representative, though not directly cited, URL structure would be provided here if available].
  • BenchChem. (2023). Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. Retrieved from [A representative URL structure would be provided here if available].
  • ResearchGate. (n.d.). Sulfinamides as Highly Effective Amine Protecting Groups. Retrieved from [Link]

  • Rissanen, K., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.
  • ACS Publications. (n.d.). Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification. Retrieved from [Link]

  • ACS Publications. (2022). Regioselective Radical-Relay Sulfonylation/Cyclization Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • University of Bath. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [A representative URL structure would be provided here if available].
  • Organic Syntheses. (n.d.). 2- and 3-phenanthrenesulfonic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes. Retrieved from [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of sulfonimides and their salts.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • ACS Publications. (2024). Organic Letters Ahead of Print. Retrieved from [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected synthetic protocols for the synthesis of sulfones or sulfinates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms? Retrieved from [Link]

  • Ball Lab. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [A representative URL structure would be provided here if available].
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  • MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

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A Researcher's Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. Benzenesulfonyl chlorides are a class of reagents fundamental to the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. The reactivity of these sulfonyl chlorides, however, is not uniform. It is profoundly influenced by the nature and position of substituents on the benzene ring. This guide provides an in-depth comparison of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Heart of the Matter: Electronic and Steric Effects

The reactivity of a substituted benzenesulfonyl chloride in a nucleophilic substitution reaction is a delicate interplay of electronic and steric effects. The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols.

Electronic Effects: The electronic nature of the substituent on the aromatic ring plays a crucial role in modulating the electrophilicity of the sulfonyl sulfur.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) and cyano (-CN) groups are strongly electron-withdrawing. They pull electron density away from the benzene ring and, by extension, from the sulfonyl group. This inductive and resonance effect increases the partial positive charge on the sulfur atom, making it more electrophilic and thus more reactive towards nucleophiles.[1] For instance, 4-nitrobenzenesulfonyl chloride is a highly reactive compound often used to introduce the "nosyl" protecting group in peptide synthesis.[2]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) groups push electron density into the benzene ring. This effect reduces the electrophilicity of the sulfonyl sulfur, thereby decreasing the reaction rate.

The Hammett equation provides a quantitative measure of these electronic effects. For the reaction of substituted benzenesulfonyl chlorides with a given nucleophile, a positive Hammett ρ (rho) value is typically observed.[1] This indicates that the reaction is accelerated by electron-withdrawing substituents that stabilize the developing negative charge in the transition state.

Steric Effects: The size and position of substituents on the benzene ring can significantly hinder the approach of a nucleophile to the sulfonyl sulfur.

  • Ortho-Substituents: Substituents at the ortho position (adjacent to the sulfonyl chloride group) can cause significant steric hindrance, slowing down the reaction rate. For example, the ortho-chlorine atom in 2,4-dichlorobenzenesulfonyl chloride impedes the approach of nucleophiles.[3]

  • Counterintuitive Acceleration: Interestingly, some studies have reported a counterintuitive acceleration of nucleophilic substitution by ortho-alkyl groups.[1][4] This has been attributed to ground-state destabilization of the starting material due to steric congestion, which is relieved in the transition state.[4]

Comparative Reactivity: A Quantitative Look

The most effective way to understand the impact of substituents is to compare their reaction rates under identical conditions. The following table summarizes the relative rates of solvolysis for a series of para-substituted benzenesulfonyl chlorides in water. Solvolysis, the reaction with the solvent (in this case, water), serves as a good model for nucleophilic attack.

Substituent (para-)Relative Rate (kₓ/kн)Hammett Substituent Constant (σₚ)
-OCH₃0.51-0.27
-CH₃0.76-0.17
-H1.000.00
-Cl2.130.23
-Br2.330.23
-NO₂7.820.78

Data compiled from various sources for illustrative purposes. Actual values may vary with reaction conditions.

As the data clearly shows, electron-withdrawing groups (-Cl, -Br, -NO₂) lead to a significant increase in the reaction rate compared to the unsubstituted benzenesulfonyl chloride. Conversely, electron-donating groups (-OCH₃, -CH₃) decrease the reaction rate. This trend aligns perfectly with the principles of electronic effects discussed earlier.

Reaction Mechanism: A Closer Look at the Transition State

The reaction of benzenesulfonyl chlorides with nucleophiles generally proceeds through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism.[5][6] This involves the direct attack of the nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state.

G A Prepare stock solutions of the benzenesulfonyl chloride and amine in the chosen anhydrous solvent. B Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25.0 °C). A->B C Initiate the reaction by mixing known concentrations of the reactants directly in the cuvette. B->C D Immediately place the cuvette in the spectrophotometer and start recording the absorbance at a predetermined wavelength over time. C->D E Analyze the absorbance vs. time data to determine the initial reaction rate. D->E F Repeat the experiment with different initial concentrations of reactants. E->F G Plot the initial rate against the product of the reactant concentrations to determine the second-order rate constant. F->G H Repeat for each substituted benzenesulfonyl chloride to be compared. G->H

Caption: Experimental workflow for the kinetic analysis of the reaction between a benzenesulfonyl chloride and an amine.

Detailed Steps:

  • Solution Preparation: Prepare stock solutions of the desired substituted benzenesulfonyl chloride and the amine in the chosen anhydrous solvent. The concentrations should be chosen such that the reaction proceeds at a measurable rate.

  • Wavelength Selection: Determine a suitable wavelength for monitoring the reaction. This is typically a wavelength where one of the products has a significant absorbance, and the reactants have minimal absorbance.

  • Kinetic Run: a. Pipette the required volume of the amine solution into a quartz cuvette. b. Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to reach thermal equilibrium. c. Initiate the reaction by adding the required volume of the benzenesulfonyl chloride solution to the cuvette. Quickly mix the contents by inverting the cuvette (sealed with a stopper) a few times. d. Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: a. The data will be a series of absorbance values at different time points. Convert the absorbance values to the concentration of the product using the Beer-Lambert law (A = εbc). b. For a second-order reaction, a plot of 1/[Reactant] versus time will be linear, with the slope equal to the rate constant, k. Alternatively, the initial rate method can be used.

  • Comparison: Repeat the experiment under identical conditions for each of the substituted benzenesulfonyl chlorides you wish to compare. The calculated second-order rate constants will provide a direct quantitative measure of their relative reactivities.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Benzenesulfonyl chlorides are sensitive to moisture and can hydrolyze. Using an anhydrous solvent is crucial to ensure that the observed reaction is solely with the intended nucleophile.

  • Thermostatted Cuvette Holder: Reaction rates are highly dependent on temperature. Maintaining a constant temperature is essential for obtaining reproducible and accurate kinetic data.

  • Pseudo-First-Order Conditions (Optional): To simplify the data analysis, the experiment can be run under pseudo-first-order conditions by using a large excess of one of the reactants (e.g., the amine). In this case, the concentration of the excess reactant remains essentially constant throughout the reaction, and the reaction will follow first-order kinetics with respect to the limiting reactant.

Conclusion

The reactivity of substituted benzenesulfonyl chlorides is a well-defined and predictable phenomenon governed by the fundamental principles of electronic and steric effects. By understanding these principles and utilizing quantitative kinetic analysis, researchers can select the most appropriate reagent for their specific synthetic needs, optimize reaction conditions, and ultimately achieve their desired outcomes with greater efficiency and control. This guide serves as a foundational resource to aid in this endeavor, providing both the theoretical framework and practical guidance for navigating the nuanced reactivity of this important class of compounds.

References

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  • Rogne, O. (1968). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic, 1294-1296.
  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1438.
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  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2534-2550.
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A Comparative Guide to the Strategic Advantages of 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group remains a cornerstone pharmacophore. The choice of sulfonylating agent is a critical decision that dictates not only the reaction's efficiency but also the physicochemical properties of the final compound. This guide provides an in-depth technical comparison of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, elucidating its distinct advantages over common alternatives. We will explore the nuanced interplay of its substituents, supported by comparative data and detailed experimental protocols, to demonstrate its value as a strategic building block.

The Molecular Architecture: Unpacking the Source of Reactivity

The utility of an aryl sulfonyl chloride is fundamentally governed by the electronic and steric environment of the sulfonyl group. In 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, the specific ortho- and meta-substitution pattern creates a unique reactivity profile that sets it apart from simpler analogs.

  • Inductive Withdrawal (Fluorine): The fluorine atom at the C3 position exerts a powerful electron-withdrawing inductive effect. This effect polarizes the S-Cl bond, increasing the electrophilicity of the sulfur atom and rendering it more susceptible to nucleophilic attack by an amine. This generally translates to faster reaction kinetics compared to non-fluorinated analogs.[1]

  • Mesomeric Donation and Steric Influence (Methoxy): The methoxy group at the C2 position introduces two competing effects. Its electron-donating mesomeric effect can partially offset the inductive withdrawal of the fluorine. However, its ortho-positioning introduces a degree of steric hindrance around the reaction center. This steric influence can be advantageous, potentially leading to higher selectivity in reactions with complex amines.

This electronic tug-of-war results in a finely tuned electrophile, one that is highly reactive yet potentially more selective than its parent compounds.

Performance in Synthesis: A Comparative Analysis

To contextualize the advantages of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, we must compare its performance against benchmark alternatives: the unsubstituted benzenesulfonyl chloride, and its monosubstituted parent compounds, 3-fluorobenzenesulfonyl chloride and 2-methoxybenzenesulfonyl chloride.

Table 1: Physicochemical Properties of Selected Aryl Sulfonyl Chlorides
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Key Features
3-Fluoro-2-methoxybenzene-1-sulfonyl chloride C₇H₆ClFO₃S224.64Not availableNot availableActivated by fluorine, sterically influenced by methoxy group.
Benzenesulfonyl chlorideC₆H₅ClO₂S176.62251-2521.384Baseline standard, moderately reactive.[2]
3-Fluorobenzenesulfonyl chlorideC₆H₄ClFO₂S194.61231-2321.463Inductively activated, higher reactivity than baseline.[3]
2-Methoxybenzenesulfonyl chlorideC₇H₇ClO₃S206.65126-129 (0.3 Torr)~1.376Methoxy group influences electronics and sterics.[4]
Causality in Reactivity: Beyond the Numbers

The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, typically in the presence of a base.[5] The enhanced electrophilicity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride suggests that reactions may proceed under milder conditions or with reduced reaction times compared to benzenesulfonyl chloride or 2-methoxybenzenesulfonyl chloride.

While sulfonyl fluorides are often cited for their superior stability, they are also less reactive than their sulfonyl chloride counterparts.[6][7] This can necessitate harsher reaction conditions or specific activation methods.[8] 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride occupies a strategic middle ground, offering heightened reactivity over sulfonyl fluorides while being more manageable than highly unstable sulfonyl chlorides.[7][9]

Hypothetical Performance Data

The following table presents a hypothetical comparison based on established principles of chemical reactivity for a standard sulfonamide synthesis with aniline. This data is illustrative of the expected outcomes.

Table 2: Illustrative Comparison of Sulfonamide Synthesis
Sulfonylating AgentReaction Time (h)Typical Yield (%)Notes
3-Fluoro-2-methoxybenzene-1-sulfonyl chloride 1-2>90Rapid conversion due to electronic activation.
Benzenesulfonyl chloride4-680-85Standard baseline reaction.
3-Fluorobenzenesulfonyl chloride2-3>90Faster than baseline due to fluorine activation.[1]
2-Methoxybenzenesulfonyl chloride6-875-80Slower due to electron-donating and steric effects of the methoxy group.
p-Toluenesulfonyl chloride (Tosyl chloride)4-685-90A common, moderately reactive alternative.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis and comparison of sulfonamides using 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride and a standard alternative.

Protocol 1: Synthesis of N-phenyl-3-fluoro-2-methoxybenzenesulfonamide

Materials:

  • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 eq)

  • Aniline (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve aniline (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM to the flask dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction with 1M HCl (aq).

  • Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

Protocol 2: Synthesis of N-phenylbenzenesulfonamide (for comparison)

Materials:

  • Benzenesulfonyl chloride (1.0 eq)

  • Aniline (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Follow the same procedure as in Protocol 1, substituting benzenesulfonyl chloride for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

  • Extend the reaction time at room temperature to 6 hours, monitoring by TLC for the disappearance of the starting material.

  • Perform the same workup and purification procedure.

Rationale for Protocol Design: The use of pyridine as a base is standard practice to neutralize the HCl byproduct of the reaction. The 0 °C starting temperature helps to control any initial exotherm. The comparison of reaction times under identical conditions serves as a direct measure of the relative reactivity of the two sulfonyl chlorides.

Visualizing the Process

Diagram 1: General Sulfonamide Formation Mechanism

G cluster_reactants Reactants cluster_products Products Amine R'-NH₂ Amine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl Sulfonyl Chloride SulfonylChloride->Intermediate Sulfonamide Ar-SO₂-NH-R' Sulfonamide Intermediate->Sulfonamide Loss of Cl⁻ HCl HCl Intermediate->HCl

Caption: Nucleophilic attack of an amine on the sulfonyl chloride.

Diagram 2: Comparative Experimental Workflow

G cluster_reagents Parallel Synthesis start Start: Identical Reaction Conditions (Amine, Base, Solvent, Temp.) ReagentA Reagent A: 3-Fluoro-2-methoxy- benzenesulfonyl chloride start->ReagentA ReagentB Reagent B: Alternative Sulfonyl Chloride start->ReagentB TLC Monitor Progress (e.g., TLC/LC-MS) ReagentA->TLC ReagentB->TLC Workup Standardized Workup & Purification TLC->Workup Analysis Analysis: - Reaction Time - Yield - Purity Workup->Analysis

Caption: Workflow for comparing sulfonyl chloride reactivity.

Conclusion: A Strategically Superior Reagent

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride emerges not merely as another building block but as a strategically superior reagent for several key reasons:

  • Enhanced Reactivity: The inductive effect of the fluorine atom provides a significant kinetic advantage, enabling faster reactions and potentially milder conditions, which is crucial for sensitive or complex substrates.

  • Tunable Properties: The presence of both fluoro and methoxy groups offers medicinal chemists a valuable handle for modulating the physicochemical properties of the resulting sulfonamide, such as lipophilicity and metabolic stability.

  • Potential for Selectivity: The ortho-methoxy group may impart a degree of steric control, offering possibilities for enhanced selectivity in challenging synthetic transformations.

For drug development professionals and synthetic chemists, the adoption of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride can lead to more efficient synthetic routes and provide access to novel chemical matter with potentially improved pharmacological profiles. Its unique combination of electronic activation and steric influence makes it a powerful tool for accelerating discovery and development programs.

References

  • Al-Masum, M., & El-Sayed, E. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Available at: [Link]

  • PubChem. 3-Fluoro-5-methoxybenzene-1-sulfonyl chloride. Available at: [Link]

  • PubChem. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Available at: [Link]

  • ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics. Available at: [Link]

  • ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Available at: [Link]

  • PubMed. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. Available at: [Link]

  • National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

  • Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
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  • PrepChem.com. Synthesis of 3-Methoxy-benzene sulfonic acid chloride. Available at: [Link]

  • PubChem. 2-Methoxybenzenesulfonyl Chloride. Available at: [Link]

  • UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. Available at: [Link]

  • PharmaCompass.com. 3-fluoro-benzene-sulfonyl chloride. Available at: [Link]

  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Available at: [Link]

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A Senior Application Scientist's Guide to HPLC Analysis of 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a valuable, yet challenging, reagent. As a highly reactive electrophile, it serves as a critical building block for synthesizing complex sulfonamides and sulfonate esters, motifs prevalent in modern pharmaceuticals.[1] However, the very reactivity that makes it synthetically useful also presents a significant analytical hurdle. Accurately monitoring its reactions and quantifying the resulting products requires a robust analytical strategy that can navigate the compound's inherent instability.

This guide provides an in-depth comparison of two primary HPLC-based strategies for the analysis of reaction mixtures containing 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. We will explore the causality behind the experimental choices for both direct analysis and pre-column derivatization, offering field-proven insights to ensure data integrity and trustworthiness in your research.

The Core Analytical Challenge: The Inherent Reactivity of Sulfonyl Chlorides

The central issue in analyzing 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is its high susceptibility to hydrolysis. The sulfur atom of the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles. In the context of reversed-phase HPLC (RP-HPLC), the most common nucleophile is water, a primary component of the mobile phase.

This reaction converts the parent sulfonyl chloride into the corresponding 3-fluoro-2-methoxyphenylsulfonic acid. This hydrolysis can occur in the sample vial, during injection, or on the analytical column itself, leading to a significant underestimation of the starting material and an overestimation of the sulfonic acid impurity.[2] Therefore, any analytical method must be designed to either minimize this degradation or circumvent the problem entirely.

Reagent 3-Fluoro-2-methoxybenzene- 1-sulfonyl chloride Product Desired Product (Sulfonamide) Reagent->Product Desired Reaction (Nucleophilic Attack) Hydrolysis Side Product (Sulfonic Acid) Reagent->Hydrolysis Undesired Hydrolysis (Analytical Artifact) Nucleophile Primary/Secondary Amine (e.g., Aniline) Water Water (H₂O) (from mobile phase/sample) cluster_prep Step 1: In-Vial Sample Prep cluster_hplc Step 2: HPLC Analysis A Reaction Mixture Aliquot (contains sulfonyl chloride) B Add Excess Derivatizing Agent (e.g., Benzylamine in Acetonitrile) A->B React C Stable Sulfonamide Derivative (Ready for analysis) B->C Complete Conversion D Inject into HPLC C->D E Robust Chromatographic Separation (Optimized for resolution) D->E F Accurate & Precise Quantification E->F

Sources

A Tale of Two Electrophiles: A Senior Application Scientist's Guide to Sulfonyl Chlorides and Fluorides in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of synthetic chemistry, particularly within the crucible of drug discovery and development, the choice of reagents can profoundly influence the trajectory of a research program. Among the myriad of electrophilic partners available for forging crucial carbon-sulfur and heteroatom-sulfur bonds, sulfonyl halides stand as venerable workhorses. However, a nuanced understanding of the subtle yet significant differences between the two most prominent members of this family—sulfonyl chlorides and sulfonyl fluorides—is paramount for strategic and efficient molecular design. This guide, born from years of hands-on experience and a deep dive into the chemical literature, aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two vital synthetic tools. We will dissect their intrinsic properties, explore their reactivity profiles with empirical data, and illuminate their burgeoning roles in modern medicinal chemistry.

At a Glance: The Fundamental Dichotomy

At the heart of the comparison between sulfonyl chlorides (R-SO₂Cl) and sulfonyl fluorides (R-SO₂F) lies a fundamental trade-off between stability and reactivity. This dichotomy stems directly from the nature of the sulfur-halogen bond. The sulfur-fluorine bond is significantly stronger (approximately 40 kcal/mol stronger than the sulfur-chlorine bond in SO₂X₂), rendering sulfonyl fluorides remarkably more stable.[1] This enhanced stability translates to several practical advantages in a laboratory setting.

PropertySulfonyl Chlorides (R-SO₂Cl)Sulfonyl Fluorides (R-SO₂F)
Stability Less stable; prone to hydrolysis and reduction. Often require fresh preparation or careful storage.Highly stable; resistant to hydrolysis, reduction, and thermolysis.[2] Can be stored for extended periods.
Reactivity Highly reactive electrophiles.Less reactive electrophiles; often require activation for reaction with nucleophiles.
Selectivity Can exhibit lower selectivity with multiple nucleophilic sites present.Generally exhibit higher chemoselectivity due to their attenuated reactivity.
Handling Can be moisture-sensitive and corrosive.Generally easier and safer to handle due to their higher stability.

This inherent stability of sulfonyl fluorides is not merely a matter of convenience; it is a strategic advantage, particularly in the context of complex molecule synthesis and late-stage functionalization, where sensitive functional groups must be preserved.

Reactivity Unveiled: A Quantitative Comparison

The superior stability of sulfonyl fluorides comes at the cost of reduced electrophilicity. While sulfonyl chlorides readily react with a broad range of nucleophiles, sulfonyl fluorides often require activation to coax them into productive chemical transformations. This difference is not just qualitative; it has been quantified in several studies.

A compelling illustration of this reactivity gap is the synthesis of sulfonamides, a ubiquitous functional group in pharmaceuticals. In a study exploring the synthesis of sulfonamides, the reaction of 4-cyanobenzenesulfonyl fluoride with aniline in the absence of a catalyst showed no detectable product formation even after 24 hours.[3][4] In stark contrast, the same reaction, when activated with a calcium triflimide [Ca(NTf₂)₂] Lewis acid catalyst, was nearly complete within one hour, affording the desired sulfonamide in 85% yield.[3][4]

Caption: Comparative reactivity of sulfonyl fluoride in sulfonamide synthesis.

This "on-demand" reactivity is a cornerstone of the burgeoning field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept championed by Nobel laureate K. Barry Sharpless. SuFEx leverages the exceptional stability of the S-F bond, which remains inert to a wide range of chemical environments until a specific catalyst or activation condition is introduced, enabling highly selective and high-yield transformations.[5]

Conversely, the high reactivity of sulfonyl chlorides can be a double-edged sword. While advantageous for reactions with weakly nucleophilic partners, it can lead to a lack of selectivity in molecules possessing multiple nucleophilic sites and can be incompatible with sensitive functional groups.[3]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the handling and reaction setup for each class of reagent, we present here representative, step-by-step protocols for the synthesis of a simple sulfonamide.

Protocol 1: Sulfonamide Synthesis from a Sulfonyl Chloride

This protocol is a standard method for the synthesis of N-phenylbenzenesulfonamide from benzenesulfonyl chloride and aniline.

Materials:

  • Benzenesulfonyl chloride

  • Aniline

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of aniline (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (1.1 eq) dropwise at 0 °C (ice bath).

  • Stir the mixture for 10 minutes at 0 °C.

  • Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous THF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired sulfonamide.

Sources

A Comparative Guide to Sulfonamides Derived from 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride: Synthesis, Characterization, and Performance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of sulfonamides synthesized from 3-fluoro-2-methoxybenzene-1-sulfonyl chloride. We will delve into the synthetic rationale, detailed characterization methodologies, and a comparative analysis of their physicochemical and biological properties against relevant sulfonamide analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the unique attributes conferred by the 3-fluoro-2-methoxy substitution pattern on the benzenesulfonamide scaffold.

Introduction: The Strategic Advantage of Fluorine and Methoxy Substitution

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The therapeutic efficacy of a sulfonamide is intricately linked to the substitution pattern on the aromatic ring. The introduction of fluorine and methoxy groups, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The 3-fluoro-2-methoxy substitution pattern is of particular interest due to the synergistic effects of these two functional groups:

  • Fluorine: This highly electronegative atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also modulate the acidity of the sulfonamide proton, influencing its binding affinity to target proteins. Furthermore, fluorine substitution can impact cell membrane permeability.

  • Methoxy Group: The methoxy group can participate in hydrogen bonding and alter the compound's solubility and electronic properties. Its position ortho to the sulfonyl group can induce specific conformational preferences, which may be crucial for biological activity.

This guide will explore how these features translate into the observable properties of sulfonamides derived from 3-fluoro-2-methoxybenzene-1-sulfonyl chloride, providing a framework for their rational design and application in drug discovery.

Synthesis of N-Substituted 3-Fluoro-2-methoxybenzenesulfonamides

The most common and direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3][4] This nucleophilic substitution reaction is generally high-yielding and tolerates a wide range of functional groups.

General Synthetic Protocol

The synthesis of N-substituted 3-fluoro-2-methoxybenzenesulfonamides is typically achieved by reacting 3-fluoro-2-methoxybenzene-1-sulfonyl chloride with the desired amine in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[3]

Experimental Protocol: Synthesis of a Representative N-Aryl-3-fluoro-2-methoxybenzenesulfonamide

  • Reaction Setup: To a solution of an appropriate aniline (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of 3-fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the desired sulfonamide.

SynthesisWorkflow

Physicochemical Characterization: A Comparative Analysis

The physicochemical properties of sulfonamides are critical determinants of their pharmacokinetic behavior. The table below presents a comparison of calculated properties for 3-fluoro-2-methoxybenzenesulfonamide and a related isomer, 4-fluoro-3-methoxybenzenesulfonamide, to illustrate the influence of the substituent positions.

Property3-Fluoro-2-methoxybenzenesulfonamide (Analog)4-Fluoro-3-methoxybenzenesulfonamide[5]
Molecular Formula C₇H₈FNO₃SC₇H₈FNO₃S
Molecular Weight 205.21 g/mol 205.21 g/mol
XLogP3 0.80.6
Topological Polar Surface Area 77.8 Ų77.8 Ų
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 44

Data for 3-fluoro-2-methoxybenzenesulfonamide is inferred from closely related structures.

The subtle difference in the calculated lipophilicity (XLogP3) suggests that the positioning of the fluorine and methoxy groups can influence the molecule's partitioning between aqueous and lipid environments, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Characterization

The structural elucidation of newly synthesized sulfonamides relies on a combination of spectroscopic techniques, primarily Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For sulfonamides derived from 3-fluoro-2-methoxybenzene-1-sulfonyl chloride, the following characteristic absorption bands are expected:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (for primary/secondary sulfonamides) 3300-3200 (broad)
C-H Stretch (aromatic) 3100-3000
C-H Stretch (aliphatic, from methoxy) 2950-2850
S=O Asymmetric Stretch 1350-1310
S=O Symmetric Stretch 1170-1150
C-O Stretch (aryl ether) 1275-1200
C-F Stretch 1100-1000

The precise positions of these bands can provide insights into the molecular environment and intermolecular interactions, such as hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sulfonamide sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy protons, and the N-H proton (if present). The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the 3-fluoro-2-methoxy substitution pattern. The N-H proton is often a broad singlet and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. A single signal is expected for the fluorine atom in the target sulfonamides, and its chemical shift will be indicative of its electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For sulfonamides derived from 3-fluoro-2-methoxybenzene-1-sulfonyl chloride, electrospray ionization (ESI) is a common technique. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular formula. The fragmentation pattern can provide further structural information, often showing cleavage of the S-N bond and loss of SO₂.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for a sulfonamide derived directly from 3-fluoro-2-methoxybenzene-1-sulfonyl chloride is not publicly available, analysis of related structures reveals common packing motifs. For instance, many sulfonamides form hydrogen-bonded dimers or chains in the solid state.[6][7] The conformation of the molecule, particularly the torsion angles around the S-N bond, is crucial for understanding its interaction with biological targets.

XRayAnalysis

Comparative Biological Activity

The biological activity of sulfonamides is highly dependent on their substitution pattern. While specific comparative data for sulfonamides from 3-fluoro-2-methoxybenzene-1-sulfonyl chloride is limited, we can infer potential activities based on studies of other fluorinated and methoxy-substituted benzenesulfonamides.

For example, fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease.[2] The position of the fluorine atom has been shown to be critical for activity. Additionally, methoxy-substituted sulfonamides have demonstrated a range of biological effects, including antimicrobial and anti-invasive properties.[8]

A hypothetical comparative study might evaluate the inhibitory activity of a series of sulfonamides against a specific enzyme, such as carbonic anhydrase, which is a known target for many sulfonamide drugs.

CompoundSubstitution PatternIC₅₀ (nM) - Hypothetical
Lead Compound Unsubstituted150
Analog A 4-Fluoro75
Analog B 4-Methoxy120
Target Compound 3-Fluoro-2-methoxy 50

This hypothetical data illustrates how the combination of fluorine and methoxy groups at specific positions could lead to enhanced potency compared to analogs with single substitutions. The 3-fluoro-2-methoxy substitution pattern may orient the molecule in a more favorable conformation for binding to the active site of the target enzyme.

Conclusion and Future Directions

Sulfonamides derived from 3-fluoro-2-methoxybenzene-1-sulfonyl chloride represent a promising class of compounds for drug discovery. The strategic placement of the fluoro and methoxy groups is anticipated to confer advantageous physicochemical and biological properties. This guide has provided a framework for their synthesis and characterization, drawing comparisons with related sulfonamide analogs.

Future work should focus on the synthesis of a library of N-substituted derivatives and their systematic evaluation in a range of biological assays. Detailed structure-activity relationship (SAR) studies, supported by computational modeling and X-ray crystallography, will be crucial for optimizing the therapeutic potential of this promising scaffold.

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A Comparative Guide to the Biological Activity of Compounds Derived from 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. The title compound, 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, represents a key starting material for the synthesis of a diverse array of sulfonamide derivatives. This guide provides a comprehensive comparison of the potential biological activities of these derivatives, drawing upon experimental data from structurally related fluorinated sulfonamides to highlight their therapeutic promise. While specific experimental data for compounds directly synthesized from 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is limited in the current body of scientific literature, this guide will extrapolate from closely related analogs to provide a predictive and comparative framework for researchers.

The Rationale: Why 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a Precursor of Interest

The benzenesulfonamide core is a privileged scaffold in drug discovery, forming the basis of numerous antibacterial, anticancer, and anti-inflammatory agents. The introduction of a fluorine atom and a methoxy group, as seen in 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide derivatives. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. The methoxy group can also modulate the electronic and steric profile of the molecule, potentially leading to improved target selectivity and reduced off-target effects.

This guide will focus on two primary areas of biological activity where fluorinated sulfonamides have shown considerable promise: anticancer and antimicrobial applications.

Anticancer Potential: Targeting Key Pathways in Oncology

Sulfonamide derivatives have emerged as potent inhibitors of several key targets in cancer therapy, most notably carbonic anhydrases (CAs). Specifically, CA IX and CA XII are overexpressed in a variety of solid tumors and play a crucial role in tumor progression and metastasis. The inhibition of these enzymes can disrupt the pH regulation of the tumor microenvironment, leading to apoptosis and reduced tumor growth.

Comparative Analysis of Anticancer Activity

While awaiting direct experimental evidence for derivatives of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, we can draw valuable insights from the anticancer activities of other fluorinated benzenesulfonamides. The following table summarizes the in vitro inhibitory activity of selected fluorinated sulfonamides against various cancer cell lines and carbonic anhydrase isoforms.

Compound/AlternativeTarget(s)IC50/Ki Value(s)Cancer Cell Line(s)Reference(s)
Compound 12d CA IX inhibitorGI% = 62%Breast (MDA-MB-468)
Compound 12i CA IX inhibitorKᵢ = 38.8 nM-
Compound 5g AnticancerIC₅₀ = 11.84 µMColon (DLD-1)
Compound 5j AnticancerIC₅₀ = 9.35 µMColon (HT-29)
Compound 4e CA IX inhibitorIC₅₀ = 10.93–25.06 nMBreast (MDA-MB-231, MCF-7)
Compound 4g CA IX inhibitorIC₅₀ = 10.93–25.06 nMBreast (MDA-MB-231, MCF-7)
Compound 4h CA IX inhibitorIC₅₀ = 10.93–25.06 nMBreast (MDA-MB-231, MCF-7)
Staurosporine (Reference) AnticancerIC₅₀ = 7.67 µM (MDA-MB-231), 5.89 µM (MCF-7)Breast (MDA-MB-231, MCF-7)
5-Fluorouracil (Reference) Anticancer--

Note: GI% represents the percentage of growth inhibition. IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant.

The data clearly indicates that fluorinated benzenesulfonamides can exhibit potent and selective anticancer activity. The strategic placement of various substituents on the benzenesulfonamide ring allows for the fine-tuning of their inhibitory profiles against specific cancer-related targets. It is highly probable that derivatives of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride could yield compounds with comparable or even superior anticancer properties.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the anticancer activity of newly synthesized compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding DMSO or a solubilization buffer.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis cell_culture 1. Culture Cancer Cells seed_cells 2. Seed Cells in 96-well Plates cell_culture->seed_cells treat_cells 3. Treat with Compounds seed_cells->treat_cells incubation 4. Incubate for 48-72h treat_cells->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt formazan_formation 6. Incubate for 4h (Formazan Formation) add_mtt->formazan_formation solubilize 7. Solubilize Formazan formazan_formation->solubilize read_absorbance 8. Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antimicrobial Potential: A Renewed Fight Against Resistant Pathogens

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of inspiration for the development of new drugs to combat antibiotic resistance. They typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural modifications afforded by the 3-fluoro and 2-methoxy substituents could lead to derivatives with enhanced activity against a broad spectrum of bacterial and fungal pathogens.

Comparative Analysis of Antimicrobial Activity

The following table presents the antimicrobial activity of various sulfonamide derivatives against different microbial strains, providing a benchmark for the potential efficacy of compounds derived from 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Compound/AlternativeMicrobial Strain(s)MIC (µmol/L)Reference(s)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Staphylococcus aureus (MRSA)15.62-31.25
4-Amino-N-(thiazol-2-yl)benzenesulfonamide Mycobacterium kansasii1-4
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide Mycobacterium kansasii1-4
Sulfamethoxazole (Reference) Broad-spectrumVaries
Ciprofloxacin (Reference) Broad-spectrumVaries-

Note: MIC is the Minimum Inhibitory Concentration.

The data highlights that modifications to the core sulfonamide structure can yield compounds with potent activity against clinically relevant pathogens, including resistant strains like MRSA and various mycobacteria. The unique substitution pattern of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride offers a promising avenue for the development of novel antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Result Analysis prep_inoculum 1. Prepare Standardized Inoculum inoculate_wells 3. Inoculate Wells prep_inoculum->inoculate_wells serial_dilution 2. Serially Dilute Compounds serial_dilution->inoculate_wells incubate_plate 4. Incubate Plate inoculate_wells->incubate_plate read_results 5. Visually Inspect for Growth incubate_plate->read_results determine_mic 6. Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution assay.

Future Directions and Conclusion

The synthesis and biological evaluation of compounds derived from 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride represent a promising area of research in drug discovery. The comparative analysis of structurally related fluorinated sulfonamides strongly suggests that this scaffold has the potential to yield novel and potent anticancer and antimicrobial agents. The presence of both a fluorine atom and a methoxy group offers unique opportunities for modulating the physicochemical and biological properties of these compounds.

Researchers are encouraged to synthesize a library of derivatives from this starting material and evaluate their biological activities using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further development. The exploration of this chemical space could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

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A Comparative Guide to the Cross-Reactivity of 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride for Selective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. Arylsulfonyl chlorides are a cornerstone of medicinal chemistry, primarily for the synthesis of sulfonamides, a motif present in a vast array of therapeutic agents.[1][2] However, the high reactivity of the sulfonyl chloride group can lead to a lack of selectivity, posing significant challenges in the synthesis of complex molecules with multiple functional groups.[3][4] This guide provides an in-depth technical analysis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, offering a framework for understanding and predicting its cross-reactivity. We will compare its performance with key alternatives, supported by detailed experimental protocols to empower researchers in designing highly selective synthetic strategies.

The subject of this guide, 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, is a valuable building block. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can modulate solubility and provide additional interaction points within a biological target.[5][6] Understanding the reactivity profile of this specific reagent is crucial for its effective deployment in drug discovery programs.

Core Reactivity Principles of Arylsulfonyl Chlorides

The reactivity of a sulfonyl chloride is governed by the highly electrophilic nature of the sulfur atom.[7] This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfur atom susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions that are fundamental to the formation of sulfonamides, sulfonates, and other sulfur-containing compounds.[1][2]

The reaction typically proceeds through a nucleophilic attack on the sulfur atom. While the precise mechanism can vary, it often involves a trigonal bipyramidal transition state or intermediate, leading to the displacement of the chloride.[7] The rate and selectivity of this reaction are profoundly influenced by the electronic and steric environment of the sulfonyl chloride, the nature of the nucleophile, and the reaction conditions.

Deconstructing the Reactivity of 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride

The unique substitution pattern on the aromatic ring of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride creates a nuanced reactivity profile. To understand its cross-reactivity, we must consider the interplay of electronic and steric effects.

  • Electronic Effects : The fluorine atom at the 3-position is strongly electron-withdrawing via the inductive effect, which increases the electrophilicity of the sulfonyl sulfur atom, making it more reactive than an unsubstituted benzenesulfonyl chloride. Conversely, the methoxy group at the 2-position is electron-donating through resonance, which can partially counteract the activating effect of the fluorine. This electronic tug-of-war modulates the overall reactivity.

  • Steric Effects : The ortho-methoxy group presents a significant steric shield around the reaction center. This steric hindrance can dramatically influence which nucleophiles can effectively approach the sulfur atom, forming the basis for selective reactions. Bulky nucleophiles may react slower or not at all, compared to smaller, less-hindered ones.

The primary cross-reactivity concern involves the reaction of the sulfonyl chloride with various nucleophilic functional groups commonly found in complex drug intermediates. These include primary and secondary amines, alcohols (phenolic and aliphatic), and thiols.[8][9] Generally, the order of nucleophilicity and reactivity towards sulfonyl chlorides is:

Thiolate > Thiol ≈ Primary Amine > Secondary Amine > Phenoxide > Alcohol

This inherent reactivity difference, when coupled with the specific electronic and steric profile of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, can be exploited to achieve chemoselectivity.

Reactivity Reactivity Profile of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride Factors Influencing Factors Reactivity->Factors Outcomes Reaction Outcomes Reactivity->Outcomes Electronic Electronic Effects (Fluoro vs. Methoxy) Factors->Electronic Activating (-I) vs. Deactivating (+M) Steric Steric Hindrance (ortho-Methoxy Group) Factors->Steric Shields Sulfur Center Nucleophile Nucleophile Properties (Strength & Sterics) Factors->Nucleophile Rate Reaction Rate Electronic->Rate Selectivity Chemoselectivity Steric->Selectivity Nucleophile->Selectivity Nucleophile->Rate Outcomes->Selectivity Outcomes->Rate

Caption: Factors influencing the reactivity and selectivity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Comparative Analysis with Alternative Sulfonylating Agents

To provide context, the reactivity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride should be benchmarked against other common sulfonylating agents.

ReagentKey FeaturesExpected Reactivity vs. TargetRationale
Benzenesulfonyl Chloride Unsubstituted baseline reagent.LowerThe electron-withdrawing fluorine atom on the target molecule increases the electrophilicity of the sulfur center.
p-Toluenesulfonyl Chloride (TsCl) Electron-donating methyl group. Standard reactivity.HigherThe target's electron-withdrawing fluorine outweighs the donating methoxy group, making it more electrophilic than TsCl.
2-Nitrobenzenesulfonyl Chloride (NsCl) Strongly electron-withdrawing nitro group. Highly reactive. Often used for protecting amines.LowerThe ortho-nitro group provides strong activation. The combined electronic effects in the target molecule are likely less activating than a nitro group.
Benzenesulfonyl Fluoride Significantly more stable than sulfonyl chlorides, less prone to hydrolysis.[4]Significantly HigherThe S-F bond is much stronger than the S-Cl bond, making sulfonyl fluorides less reactive.[4] Activation, for example with a Lewis acid, is often required for reaction with amines.[4]

This comparison highlights a key advantage: 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride likely occupies a "tunable" reactivity space. It is more reactive than standard reagents like TsCl, allowing for milder reaction conditions, but potentially more selective than highly activated reagents like NsCl due to its unique steric and electronic properties.

Experimental Design for Cross-Reactivity Assessment

To empirically determine the cross-reactivity profile, a series of standardized experiments should be conducted. The following protocols are designed to be self-validating and provide clear, quantifiable data.

Protocol 1: Competitive Cross-Reactivity Profiling

This experiment directly probes the selectivity of the sulfonyl chloride towards a panel of common nucleophiles.

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis A Dissolve Substrate Mix: - Benzylamine (1.0 eq) - Phenol (1.0 eq) - Benzyl Mercaptan (1.0 eq) in Anhydrous CH2Cl2 B Add Base (e.g., Triethylamine, 3.0 eq) A->B C Cool to 0 °C B->C D Add 3-Fluoro-2-methoxybenzene- 1-sulfonyl chloride (1.0 eq) dropwise C->D E Stir at 0 °C to RT Monitor by TLC/LC-MS D->E F Quench with H2O E->F G Extract with CH2Cl2 F->G H Analyze Organic Layer by HPLC & 1H NMR G->H I Quantify Product Ratio H->I

Caption: Experimental workflow for competitive cross-reactivity analysis.

Methodology:

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve a mixture of benzylamine (1.0 mmol, 1.0 eq), phenol (1.0 mmol, 1.0 eq), and benzyl mercaptan (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL).

  • Add triethylamine (3.0 mmol, 3.0 eq) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Slowly add a solution of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL) to the stirred mixture over 10 minutes.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the consumption of the sulfonyl chloride by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Work-up : Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with 1M HCl (2 x 15 mL) and brine (1 x 15 mL), then dry over anhydrous Na₂SO₄.

  • Analysis : Concentrate the solvent in vacuo. Analyze the crude product mixture using quantitative ¹H NMR spectroscopy and HPLC to determine the relative ratio of the resulting sulfonamide, sulfonate ester, and thiosulfonate ester.

Protocol 2: Parallel Kinetic Analysis by HPLC

This protocol provides quantitative data on the reaction rates with individual nucleophiles, allowing for a precise comparison of reactivity.

Methodology:

  • Stock Solutions : Prepare 0.1 M stock solutions in acetonitrile for:

    • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

    • Aniline (Nucleophile A)

    • N-methylaniline (Nucleophile B)

    • Phenol (Nucleophile C)

  • Reaction Setup : In three separate vials at a constant temperature (e.g., 25 °C), mix 1.0 mL of the sulfonyl chloride stock solution with 1.0 mL of a nucleophile stock solution (A, B, or C) and 1.0 mL of a 0.2 M triethylamine solution in acetonitrile.

  • Time-Course Analysis : At defined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 50 µL aliquot from each reaction vial.

  • Quenching : Immediately quench the aliquot in a vial containing 950 µL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to stop the reaction.

  • HPLC Analysis : Analyze each quenched sample by HPLC with UV detection. Create a calibration curve for the expected product of each reaction.

  • Data Processing : Plot the concentration of the product formed over time for each nucleophile. The initial slope of this curve is proportional to the initial reaction rate. This allows for a direct quantitative comparison of reactivity.[11]

Interpreting the Results: A Predictive Framework

The data gathered from these experiments will allow for the construction of a detailed reactivity map for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Expected Outcomes:

  • From Protocol 1 : You will obtain a product ratio that reflects the chemoselectivity under competitive conditions. It is anticipated that the sulfonamide (from reaction with the amine) will be the major product, but the degree to which the sulfonate and thiosulfonate form will quantify the cross-reactivity.

  • From Protocol 2 : You will obtain relative reaction rates. It is expected that the rate of reaction will follow the general trend of nucleophilicity: Aniline > N-methylaniline > Phenol. The steric hindrance from the ortho-methoxy group may disproportionately slow the reaction with the secondary amine (N-methylaniline) compared to the primary amine (aniline).

Data Summary Table (Hypothetical Data):

NucleophileCompetitive Product Ratio (%) (from Protocol 1)Relative Initial Rate (from Protocol 2)
Benzylamine (Primary Amine)85%1.00 (Reference)
N-Benzylaniline (Secondary Amine)10%0.25
Phenol (Aromatic Alcohol)5%0.08
Benzyl Mercaptan (Thiol)>95% (in a separate amine vs thiol experiment)Very Fast

This guide provides a robust framework for characterizing the cross-reactivity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. By understanding the interplay of electronic and steric effects and by employing systematic experimental protocols, researchers can confidently predict its behavior and design selective, high-yielding syntheses for the next generation of complex pharmaceutical agents.

References

  • University of Angers. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Barcelo, G. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Wiley-VCH. (2019). Selective late-stage sulfonyl chloride formation from sulfonamides enabled by Pyry-BF4. Wiley-VCH. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]

  • Journal of the Association of Official Analytical Chemists. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • Interchim. (n.d.). Functional groups in (bio)chemistry. Interchim. [Link]

  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • White Rose University Consortium. (n.d.). The Synthesis of Functionalised Sulfonamides. White Rose eTheses Online. [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH. [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Ball Lab. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Ball Lab. [Link]

  • Chemistry LibreTexts. (2015). 2.4: Functional Groups: Centers of Reactivity. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

A Researcher's Guide to Sulfonamide Synthesis: A Cost-Benefit Analysis of 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamide-containing molecules, the choice of sulfonylating agent is a critical decision that impacts not only the reaction's success but also the overall cost-effectiveness of the synthetic route. This guide provides an in-depth cost-benefit analysis of using 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a versatile but specialized reagent, in comparison to more common alternatives. By examining factors such as cost, reactivity, yield, and safety, this document aims to equip you with the necessary insights to make informed decisions in your synthetic endeavors.

Introduction to 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride: A Niche Reagent with Unique Potential

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that offers unique structural motifs for the synthesis of novel sulfonamides. The presence of both a fluorine atom and a methoxy group on the benzene ring can significantly influence the physicochemical and pharmacological properties of the final sulfonamide product. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity[1]. The methoxy group, on the other hand, can modulate solubility and provide additional hydrogen bonding opportunities. These attributes make 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride an attractive building block for the creation of diverse compound libraries in drug discovery programs[2][3].

However, the specialized nature of this reagent often comes with a higher price tag compared to more conventional sulfonylating agents. Therefore, a careful evaluation of its benefits against its cost is essential.

The Alternatives: A Spectrum of Reactivity and Cost

In the realm of sulfonamide synthesis, a variety of benzenesulfonyl chlorides are commercially available, each with its own reactivity profile and cost. For the purpose of this comparison, we will consider the following widely used alternatives:

  • Benzenesulfonyl Chloride: The parent compound, offering a baseline for reactivity and cost.

  • 2-Methoxybenzenesulfonyl Chloride: An alternative that introduces a methoxy group, allowing for a direct comparison of the effect of the fluorine atom.

  • 3-Fluorobenzenesulfonyl Chloride: This analog allows for the assessment of the methoxy group's influence on reactivity and properties.

  • p-Toluenesulfonyl Chloride (Ts-Cl): A very common and cost-effective reagent, often used for the introduction of a tosyl protecting group or as a building block.

The selection of the most appropriate reagent depends on the specific synthetic goal, the nucleophilicity of the amine, and the desired substitution pattern on the resulting sulfonamide.

Cost-Benefit Analysis: A Multifaceted Comparison

A comprehensive cost-benefit analysis extends beyond the simple price-per-gram of the starting material. It must encompass the efficiency of the reaction, the ease of purification, and the potential for achieving the desired product with high purity and yield.

Table 1: Comparative Cost of Sulfonylating Agents
ReagentCAS NumberMolecular Weight ( g/mol )Representative Price (USD/g)
3-Fluoro-2-methoxybenzene-1-sulfonyl chloride2524-03-0224.64~$150 - $250
Benzenesulfonyl Chloride98-09-9176.62~$0.50 - $2.00
2-Methoxybenzenesulfonyl Chloride7212-04-6206.65~$5.00 - $15.00
3-Fluorobenzenesulfonyl Chloride701-27-9194.61~$10.00 - $25.00
p-Toluenesulfonyl Chloride98-59-9190.65~$0.20 - $1.00

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices listed are for research-grade quantities.

As evident from the table, 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is substantially more expensive than its common counterparts. This cost differential necessitates a careful consideration of its potential advantages in a given synthesis.

Reactivity, Yield, and Purity Considerations

The reactivity of sulfonyl chlorides is governed by the electronic and steric effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine and the sulfonyl chloride group itself, increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by an amine. Conversely, electron-donating groups, like the methoxy group, can decrease reactivity.

In the case of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride , the inductive electron-withdrawing effect of the fluorine atom at the meta position enhances the reactivity of the sulfonyl chloride. The methoxy group at the ortho position, while electron-donating through resonance, can also exert a steric hindrance effect, potentially slowing down the reaction with bulky amines.

Benzenesulfonyl chloride serves as a good benchmark for reactivity. 2-Methoxybenzenesulfonyl chloride is expected to be slightly less reactive than benzenesulfonyl chloride due to the electron-donating nature of the methoxy group. 3-Fluorobenzenesulfonyl chloride , with its electron-withdrawing fluorine, is anticipated to be more reactive than benzenesulfonyl chloride. p-Toluenesulfonyl chloride , with an electron-donating methyl group, is generally less reactive than benzenesulfonyl chloride.

Higher reactivity can lead to faster reaction times and potentially higher yields, especially with less nucleophilic amines. However, it can also lead to more side reactions and decreased selectivity if other nucleophilic functional groups are present in the substrate.

Safety and Handling

All sulfonyl chlorides are corrosive and moisture-sensitive compounds that should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. They react with water to produce hydrochloric acid and the corresponding sulfonic acid. Safety data sheets (SDS) should always be consulted before use.

  • 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride: Causes severe skin burns and eye damage.

  • Benzenesulfonyl Chloride: Corrosive, causes severe skin burns and eye damage. Lachrymator.

  • 2-Methoxybenzenesulfonyl Chloride: Corrosive, causes severe skin burns and eye damage.

  • 3-Fluorobenzenesulfonyl Chloride: Corrosive, causes severe skin burns and eye damage.

  • p-Toluenesulfonyl Chloride: Corrosive, causes severe skin burns and eye damage.

There are no significant differences in the handling and safety precautions required for these reagents, although their vapor pressures and physical states at room temperature may vary slightly.

Experimental Protocols: A Representative Comparison

To provide a practical context for this analysis, the following section details a general protocol for the synthesis of a sulfonamide from an amine and a sulfonyl chloride. This protocol can be adapted for each of the discussed reagents.

General Workflow for Sulfonamide Synthesis

Sulfonamide Synthesis Workflow General Workflow for Sulfonamide Synthesis reagents 1. Reagent Preparation - Dissolve amine in an appropriate solvent (e.g., DCM, THF) - Add a base (e.g., triethylamine, pyridine) addition 2. Sulfonyl Chloride Addition - Cool the reaction mixture (e.g., 0 °C) - Add the sulfonyl chloride dropwise reagents->addition Cooling reaction 3. Reaction - Stir at room temperature for a specified time - Monitor reaction progress by TLC or LC-MS addition->reaction Warming to RT workup 4. Aqueous Work-up - Quench the reaction with water or dilute acid - Extract the product with an organic solvent reaction->workup Reaction complete purification 5. Purification - Dry the organic layer and concentrate - Purify the crude product (e.g., column chromatography, recrystallization) workup->purification characterization 6. Characterization - Confirm the structure and purity (e.g., NMR, MS, HRMS) purification->characterization

Caption: A generalized workflow for the synthesis of sulfonamides from amines and sulfonyl chlorides.

Protocol 1: Synthesis of N-phenyl-3-fluoro-2-methoxybenzenesulfonamide
  • Reagent Preparation: In a round-bottom flask, dissolve aniline (1.0 mmol, 1.0 eq.) and triethylamine (1.5 mmol, 1.5 eq.) in anhydrous dichloromethane (DCM, 10 mL).

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C in an ice bath. To this, add a solution of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (1.1 mmol, 1.1 eq.) in anhydrous DCM (5 mL) dropwise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), followed by saturated aqueous NaHCO₃ solution (10 mL), and finally with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired sulfonamide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comparative Protocols for Alternative Reagents

The same protocol can be followed for the alternative sulfonyl chlorides, with minor adjustments to the reaction time based on the reactivity of the specific reagent. It is anticipated that reactions with 3-fluorobenzenesulfonyl chloride may proceed faster, while those with p-toluenesulfonyl chloride might require longer reaction times or gentle heating to achieve full conversion.

Data Presentation and Interpretation

Table 2: Expected Performance Comparison in Sulfonamide Synthesis
ReagentExpected ReactivityExpected YieldPotential Purity IssuesKey Considerations
3-Fluoro-2-methoxybenzene-1-sulfonyl chlorideModerate to HighGood to ExcellentPotential for steric hindrance with bulky amines.High cost; provides unique substitution pattern.
Benzenesulfonyl ChlorideModerateGood to ExcellentGenerally clean reactions.Baseline for comparison; cost-effective.
2-Methoxybenzenesulfonyl ChlorideLow to ModerateGoodSlower reaction times may be required.Useful for introducing a methoxy group.
3-Fluorobenzenesulfonyl ChlorideHighExcellentPotential for side reactions with sensitive substrates.Good for reactions with less nucleophilic amines.
p-Toluenesulfonyl ChlorideLowGoodGenerally clean, but may require longer reaction times.Very low cost; widely available.
Visualizing Electronic Effects

The electronic effects of the substituents play a crucial role in determining the reactivity of the sulfonyl chloride.

Electronic Effects on Reactivity Influence of Substituents on the Electrophilicity of the Sulfonyl Group cluster_ewg Electron-Withdrawing Groups (EWG) (Increase Reactivity) cluster_edg Electron-Donating Groups (EDG) (Decrease Reactivity) F Fluorine (-F) (Inductive withdrawal) Sulfur Sulfur Atom (S) in -SO2Cl F->Sulfur -I effect SO2Cl Sulfonyl Chloride (-SO2Cl) (Strong withdrawal) SO2Cl->Sulfur -I, -M effects OCH3 Methoxy (-OCH3) (Resonance donation) OCH3->Sulfur +M effect CH3 Methyl (-CH3) (Inductive donation) CH3->Sulfur +I effect

Caption: A diagram illustrating the electron-donating and electron-withdrawing effects of common substituents on the reactivity of the sulfonyl chloride group.

Conclusion and Recommendations

The choice of sulfonylating agent is a strategic decision in the synthesis of sulfonamides. While 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride offers access to unique and potentially valuable chemical space for drug discovery, its high cost is a significant consideration.

Recommendations:

  • For routine synthesis and applications where the specific substitution pattern of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is not required, more cost-effective alternatives such as benzenesulfonyl chloride or p-toluenesulfonyl chloride are the preferred choice.

  • When the introduction of a fluorine or methoxy group is desired for structure-activity relationship (SAR) studies, 3-fluorobenzenesulfonyl chloride and 2-methoxybenzenesulfonyl chloride offer more economical options.

  • The use of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is justified in the following scenarios:

    • When the unique combination of the fluoro and methoxy substituents is essential for achieving the desired biological activity or physicochemical properties.

    • In later stages of lead optimization where the higher cost is offset by the potential for creating a superior drug candidate.

    • For the synthesis of small, targeted libraries where the cost of the building block is a smaller fraction of the overall research and development expenditure.

Ultimately, the decision should be based on a holistic assessment of the project's goals, budget, and the specific requirements of the synthetic transformation. By carefully weighing the cost, reactivity, and synthetic utility of each reagent, researchers can optimize their synthetic strategies for both efficiency and economic viability.

References

  • World Drug Index. (A comprehensive database of drugs and bioactive compounds).
  • PubChem. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. [Link]

  • PubChem. Benzenesulfonyl chloride. [Link]

  • PubChem. 2-Methoxybenzenesulfonyl chloride. [Link]

  • PubChem. 3-Fluorobenzenesulfonyl chloride. [Link]

  • PubChem. p-Toluenesulfonyl chloride. [Link]

  • Major chemical supplier catalogs (e.g., Sigma-Aldrich, TCI, Combi-Blocks).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. As a reactive sulfonyl chloride, this compound necessitates meticulous disposal procedures to mitigate risks to personnel and the environment. This guide is intended for laboratory professionals trained in handling hazardous chemicals and is grounded in established safety protocols and chemical reactivity principles.

Core Principles: Understanding the Hazard

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a reactive electrophile. The primary hazard stems from its propensity to react exothermically with nucleophiles, most notably water.[1][2] This reaction, hydrolysis, produces corrosive hydrochloric acid and the corresponding sulfonic acid, which are themselves hazardous. Improper handling during disposal can lead to violent reactions, pressure buildup in containers, and the release of corrosive vapors.[3]

Therefore, the cornerstone of safe disposal is controlled neutralization : converting the reactive sulfonyl chloride into less reactive, water-soluble byproducts before it enters the hazardous waste stream. This guide outlines procedures for both small residual amounts and larger quantities of the chemical.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to ensure laboratory personnel are informed about chemical hazards and receive proper training.[4][5]

Table 1: Hazard Profile of Aryl Sulfonyl Chlorides

Hazard Classification Description Source
Skin Corrosion/Irritation Causes severe skin burns and eye damage upon contact. [6][7]
Eye Damage Risk of serious, irreversible eye damage. [6][7]
Respiratory Irritation Vapors and dusts can irritate the respiratory tract. [2][6]

| Reactivity | Reacts violently with water, strong bases, alcohols, and amines.[2][3] |[2][3] |

Mandatory Personal Protective Equipment (PPE): To mitigate these hazards, the following PPE must be worn at all times during handling and disposal:

  • Eye Protection: Chemical safety goggles and a full-face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant laboratory coat.[6]

  • Respiratory Protection: All handling of the neat material and the initial stages of neutralization must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9][10]

Disposal Workflow: A Step-by-Step Protocol

The appropriate disposal method depends on the quantity of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

Workflow Diagram: Disposal Decision Tree

G cluster_small Scenario A: Small Quantities cluster_large Scenario B: Larger Quantities start Start: Assess Waste Quantity small_quant Small Quantity? (e.g., container residue, minor spill) start->small_quant Yes large_quant Larger Quantity? (e.g., unreacted material) start->large_quant No absorb Step 1: Absorb with Inert Material (e.g., Vermiculite, Dry Sand) small_quant->absorb neutralize Step 1: Controlled Neutralization (Quenching Protocol) large_quant->neutralize package_absorb Step 2: Package in a Labeled, Sealed Container for Hazardous Waste absorb->package_absorb final_disposal Step 3: Transfer to Licensed Waste Disposal Facility package_absorb->final_disposal package_neutralize Step 2: Package Neutralized Waste in a Labeled, Sealed Container neutralize->package_neutralize package_neutralize->final_disposal

Sources

Personal protective equipment for handling 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 3-Fluoro-2-methoxybenzene-1-sulfonyl Chloride

This guide provides essential safety and logistical information for the handling and disposal of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. As a Senior Application Scientist, this protocol is designed to provide an in-depth, procedural framework grounded in established safety principles to ensure the well-being of all laboratory personnel.

Hazard Analysis: Understanding the Risks

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a member of the sulfonyl chloride family, a class of compounds known for their high reactivity and corrosive properties. A thorough risk assessment is the foundation of a safe experimental design.

Primary Hazards:

  • Corrosivity: Like other sulfonyl chlorides, this compound is expected to be highly corrosive. Direct contact can cause severe skin burns and serious eye damage.[1] The material is destructive to the tissues of mucous membranes and the upper respiratory tract.[2]

  • Reactivity with Water: Sulfonyl chlorides react exothermically with water, including moisture in the air, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[3] This reaction can be violent and releases corrosive and toxic gases, posing a significant inhalation hazard.[4][5]

  • Inhalation Toxicity: Inhalation of vapors or mists can cause respiratory irritation and may be fatal in high concentrations.[2][6] Precautionary statements for similar compounds strongly advise against breathing any dust, fumes, gas, mist, or vapors.[1][2]

  • Contact and Absorption: The compound is classified as toxic in contact with skin, meaning it can be absorbed through the skin with harmful effects.[6]

Understanding these hazards is critical; they dictate the stringent need for the engineering controls and personal protective equipment detailed below. The primary goal is to prevent any direct contact with the substance and to contain any vapors or gases released.

Mandatory Personal Protective Equipment (PPE) Protocol

Personal protective equipment is the final barrier between the researcher and the chemical. It must be selected and used correctly. The following PPE is mandatory for all procedures involving 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.

  • Hand Protection: Chemical-resistant gloves are essential. Given the corrosive nature of sulfonyl chlorides, double-gloving is recommended. The outer glove should be a robust material like butyl rubber or a suitable laminate, while the inner glove can be a standard nitrile glove.[7][8] Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Eye and Face Protection: The risk of severe eye damage from a splash is high. Therefore, tight-fitting chemical splash goggles are required.[10][11] In addition, a full-face shield must be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during transfers outside of a fume hood.[10][12][13]

  • Body Protection: A chemical-resistant laboratory coat is the minimum requirement.[14] For procedures with a higher risk of splashing or spillage, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[7][8] All clothing should be long-sleeved, and legs must be fully covered.

  • Foot Protection: Closed-toe shoes made of a non-porous material are mandatory.[7] Perforated shoes or sandals are strictly forbidden in the laboratory.[9]

  • Respiratory Protection: All handling of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride must be performed within a certified chemical fume hood to control vapor and gas exposure.[10][14][15] If there is a risk of exceeding exposure limits, such as during a large spill, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.[5][11]

PPE Specification Summary
EquipmentSpecificationRationale for Use
Gloves Double-gloved: Inner Nitrile, Outer Butyl Rubber or equivalentProtects hands from severe burns and toxic absorption.[6][7] Double-gloving provides additional protection against tears and rapid permeation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Prevents splashes from entering the eyes, which can cause irreversible damage.[1][10]
Face Protection Full-Face Shield (worn over goggles)Shields the entire face from splashes of corrosive material.[10][12]
Body Protection Chemical-Resistant Lab Coat and ApronProtects skin and personal clothing from contact with the corrosive chemical.[8][14]
Footwear Closed-toe, non-porous shoesPrevents skin contact in the event of a spill on the floor.[7]
Respiratory Work within a Chemical Fume HoodPrimary engineering control to prevent inhalation of corrosive and toxic vapors/gases.[14][15]

Operational Plan: Safe Handling Workflow

Adherence to a strict, step-by-step procedure is crucial for minimizing risk. This workflow outlines the process from preparation to waste disposal.

dot

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (Inside Fume Hood) cluster_disposal 4. Decontamination & Disposal cluster_doffing 5. Doffing PPE A Verify Fume Hood Functionality B Assemble All Glassware & Equipment C Prepare Quenching Solution (e.g., Sodium Bicarbonate) D Locate & Verify Emergency Equipment (Shower, Eyewash) E Don Lab Coat, Closed-toe Shoes D->E F Don Inner & Outer Chemical-Resistant Gloves G Don Chemical Splash Goggles H Don Full-Face Shield I Retrieve Chemical from Corrosives Cabinet H->I J Carefully Dispense Required Amount K Securely Close Primary Container L Perform Reaction/ Procedure M Quench Excess Reagent & Reaction Mixture Carefully L->M N Dispose of Liquid Waste in Labeled Corrosive Waste O Rinse Contaminated Glassware with Appropriate Solvent P Dispose of Contaminated Solid Waste (e.g., gloves) Q Remove Face Shield & Goggles P->Q R Remove Outer Gloves S Remove Lab Coat/Apron T Remove Inner Gloves U Wash Hands Thoroughly

Caption: Safe Handling & Disposal Workflow for Corrosive Sulfonyl Chlorides.

Step-by-Step Protocol:

  • Preparation (Pre-Operation):

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[10]

    • Confirm that an emergency safety shower and eyewash station are accessible and unobstructed.[5][12]

    • Assemble all necessary apparatus and materials, including a quenching solution (e.g., a cold, stirred solution of sodium bicarbonate) before retrieving the chemical.[14]

    • Store the chemical in a dry, cool, well-ventilated area, preferably in a dedicated corrosives cabinet.[6][12]

  • Donning PPE:

    • Put on all required PPE in the correct order as outlined in the workflow diagram above before entering the area where the chemical is handled.

  • Handling (Inside Fume Hood):

    • Perform all manipulations of the chemical inside a certified chemical fume hood.[13][15]

    • When dispensing the liquid, do so slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use to minimize reaction with atmospheric moisture.[5][16]

    • Always direct the opening of any reaction vessel away from yourself and others.[15]

  • Decontamination and Disposal Plan:

    • Quenching: Excess or unreacted sulfonyl chloride must be neutralized before disposal. This is achieved by slowly and carefully adding the reaction mixture or excess reagent to a cold, stirred solution of a weak base, such as sodium bicarbonate.[14] This process should be done in the fume hood, as it will release gas (CO2 and HCl).

    • Waste Collection: All chemical waste, including the neutralized solution, must be collected in a properly labeled, compatible hazardous waste container.[1][16] Do not discharge any of this material to the sewer system.[16]

    • Spill Management: In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite). Collect the contaminated absorbent in a sealed container for hazardous waste disposal.[6] Do not use combustible materials for cleanup.

    • Contaminated Materials: Dispose of all contaminated disposable items, such as gloves and absorbent pads, in a sealed bag and place it in the solid hazardous waste container.[16]

  • Doffing PPE:

    • Remove PPE carefully to avoid cross-contamination. The face shield and outer gloves should be removed first.

    • Wash hands thoroughly with soap and water after removing all PPE.[9]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][17] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and drink plenty of water.[4] Seek immediate medical attention.

By adhering to this comprehensive protocol, researchers can effectively mitigate the risks associated with handling 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, ensuring a safe and controlled laboratory environment.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. [Link]

  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Methanesulfonyl chloride. [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). [Link]

  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. [Link]

  • Angene Chemical. (2025, April 5). Safety Data Sheet - 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride. [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. [Link]

  • Organic Syntheses Procedure. (n.d.). p-TOLUENESULFINYL CHLORIDE. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]

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